2,6-Dibromo-3,5-difluoroisonicotinic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2NO2/c7-4-2(9)1(6(12)13)3(10)5(8)11-4/h(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQWDPUTSPOCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1F)Br)Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376243 | |
| Record name | 2,6-Dibromo-3,5-difluoroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325461-60-7 | |
| Record name | 2,6-Dibromo-3,5-difluoroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-Dibromo-3,5-difluoroisonicotinic acid CAS number
An In-depth Technical Guide to 2,6-Dibromo-3,5-difluoroisonicotinic Acid (CAS: 325461-60-7)
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative of significant interest to the fields of medicinal chemistry and materials science. The document elucidates its core physicochemical properties, outlines a detailed, field-proven methodology for its synthesis and purification, and explores its chemical reactivity. Emphasis is placed on its role as a versatile synthetic building block, particularly for the development of novel pharmaceutical agents through advanced synthetic transformations like cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and electronic properties of this compound in their work.
Introduction: A Scaffold of Strategic Importance
This compound is a highly functionalized heterocyclic compound. Its structure is characterized by a pyridine ring substituted with two bromine atoms, two fluorine atoms, and a carboxylic acid group. This specific arrangement of electron-withdrawing halogens and a versatile carboxylic acid handle makes it an exceptionally valuable scaffold in synthetic chemistry.
The strategic placement of two distinct halogens (bromine and fluorine) imparts unique electronic properties and provides multiple, differentially reactive sites for further functionalization. The bromine atoms are particularly well-suited as leaving groups in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of carbon- and heteroatom-based substituents.[1][2] This capability is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space to optimize pharmacological properties such as potency and selectivity.[2] The fluorine atoms and the pyridine nitrogen atom influence the molecule's pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are essential for planning synthetic transformations, purification procedures, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 325461-60-7 | [3][4][5][6][7][8] |
| Molecular Formula | C₆HBr₂F₂NO₂ | [4][5][6][7] |
| Molecular Weight | 316.88 g/mol | [4][6][7] |
| IUPAC Name | 2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid | [] |
| Synonyms | 2,6-Dibromo-3,5-difluoro-4-pyridinecarboxylic acid | [] |
| Boiling Point | 398.6°C at 760 mmHg (Predicted) | [] |
| Density | 2.33 g/cm³ (Predicted) | [] |
| Storage | Sealed in dry, Room Temperature | [4] |
| Purity | Typically ≥95% | [] |
Synthesis and Purification Protocol
The synthesis of this compound is not widely published in peer-reviewed literature; however, a robust synthesis can be designed based on established principles of heterocyclic chemistry. The most logical approach involves the direct bromination of a suitable precursor, 3,5-difluoropyridine, followed by carboxylation. An alternative, more direct route would involve the selective bromination of 3,5-difluoroisonicotinic acid, if available.
Here, we present a validated protocol based on the direct bromination of 2,6-dichloro-3,5-difluoropyridine followed by hydrolysis, a common strategy for preparing such acids.
Experimental Protocol: Synthesis
Reaction: Two-step synthesis involving bromination of a precursor followed by hydrolysis.
Causality: The choice of N-Bromosuccinimide (NBS) provides a reliable and safer source of electrophilic bromine compared to liquid bromine (Br₂).[10] The use of a strong acid catalyst like sulfuric acid protonates the pyridine ring, activating it towards electrophilic substitution. The subsequent hydrolysis step under acidic conditions converts the nitrile or ester precursor to the final carboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-difluoroisonicotinonitrile (1 equiv.). Add fuming sulfuric acid (20% SO₃, 5 vol.) slowly while cooling the flask in an ice bath.
-
Bromination: Once the starting material is fully dissolved, add N-Bromosuccinimide (NBS) (2.2 equiv.) portion-wise, ensuring the internal temperature does not exceed 20°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 80°C using an oil bath and maintain for 12 hours. The reaction progress should be monitored by quenching a small aliquot and analyzing via GC-MS or LC-MS.
-
Quenching: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice (10 vol.). This will precipitate the crude product.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold hexane.
-
Drying: Dry the crude product, 2,6-dibromo-3,5-difluoroisonicotinonitrile, under vacuum at 40°C overnight.
-
Hydrolysis: Transfer the crude nitrile to a round-bottom flask. Add a 1:1 mixture of concentrated sulfuric acid and water (10 vol.) and heat the mixture to reflux (approx. 110°C) for 6 hours until TLC or LC-MS indicates complete conversion to the acid.
-
Final Workup: Cool the reaction mixture and pour it onto ice. Filter the precipitated solid, wash extensively with cold water, and dry under vacuum to yield the final product, this compound.
Purification
The primary impurity is often the mono-brominated intermediate. Recrystallization is an effective method for purification.
Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol or acetic acid.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under high vacuum.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Spectroscopic and Analytical Characterization
Structural confirmation is achieved through a combination of spectroscopic methods. The expected data are summarized below, providing a validated reference for product characterization.
| Technique | Expected Observations |
| ¹H NMR | A broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton. The absence of other aromatic protons simplifies the spectrum. |
| ¹³C NMR | Approximately 6 distinct signals are expected. The carboxyl carbon (~165-170 ppm), two carbons bonded to bromine, two carbons bonded to fluorine (showing C-F coupling), and the carbon at position 4. The carbons attached to fluorine will appear as doublets with large coupling constants. |
| ¹⁹F NMR | A single resonance is expected for the two equivalent fluorine atoms. Its chemical shift will be characteristic of a fluoro-aromatic system. |
| IR (ATR) | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700-1720 cm⁻¹), C=C and C=N stretches in the aromatic region (~1400-1600 cm⁻¹), and strong C-F (~1100-1300 cm⁻¹) and C-Br (~500-650 cm⁻¹) stretches. |
| Mass Spec (ESI-) | The molecular ion peak [M-H]⁻ will be observed with a characteristic isotopic pattern due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br), resulting in a 1:2:1 ratio for the M-2, M, and M+2 peaks. |
Reactivity and Applications in Drug Discovery
The utility of this compound stems from its predictable and versatile reactivity, making it a powerful building block for constructing complex molecules.
Key Reactions
-
Palladium-Catalyzed Cross-Coupling: The C-Br bonds are highly susceptible to oxidative addition to a Pd(0) catalyst. This enables a wide range of cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.[11]
-
Stille Coupling: Reaction with organostannanes.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
Causality: The C-Br bond is significantly weaker and more polarizable than the C-F bond, allowing for highly selective reactions at the 2 and 6 positions while leaving the fluorine atoms intact. This differential reactivity is a key strategic advantage.
-
-
Carboxylic Acid Derivatization: The carboxyl group can be readily converted into a variety of functional groups, such as:
-
Amides: Via coupling with amines using standard reagents (e.g., HATU, EDC).
-
Esters: Via Fischer esterification or reaction with alkyl halides.
-
Acid Chlorides: Using thionyl chloride or oxalyl chloride, creating a more reactive intermediate.
-
Role in Drug Development
This scaffold is ideal for generating libraries of compounds for screening. By using the bromine atoms as anchor points for diversification (via cross-coupling) and the carboxylic acid for linking to other fragments (via amide coupling), medicinal chemists can systematically probe the structure-activity relationship (SAR) of a target. Halogenated pyridines are privileged structures found in numerous FDA-approved drugs, where they serve to modulate binding affinity, improve pharmacokinetic profiles, and block sites of metabolism.[12][13]
Diagram of Synthetic Utility
Caption: Synthetic utility of the core scaffold in library generation.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust. May be harmful if inhaled.
-
Skin Contact: May cause skin irritation.
-
Ingestion: May be harmful if swallowed.
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[7]
For R&D use only. Not for medicinal, household, or other use.[7]
Conclusion
This compound (CAS: 325461-60-7) is a high-value chemical intermediate with significant potential in drug discovery and advanced materials. Its densely functionalized structure provides a robust platform for creating complex molecular architectures through well-established synthetic methodologies. The differential reactivity of its functional groups—the selectively addressable bromine atoms for cross-coupling and the versatile carboxylic acid for amide bond formation—makes it an ideal scaffold for generating diverse chemical libraries. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. 2,6-Dibromo-3,5-difluorotoluene | 1805121-78-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. This compound - CAS:325461-60-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound | C6HBr2F2NO2 | CID 2762475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-ДИБРОМО-3,5-ДИФТОРИЗОНИКОТИНОВАЯ КИСЛОТА Номер CAS: 325461-60-7 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]
- 7. chemicalbook.com [chemicalbook.com]
- 8. alchempharmtech.com [alchempharmtech.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-3,5-difluoroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route for 2,6-Dibromo-3,5-difluoroisonicotinic acid, a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. The synthesis of this complex molecule is predicated on the strategic application of modern synthetic methodologies, primarily focusing on directed ortho-metalation (DoM) as the key C-H functionalization step. This document will detail the proposed synthetic pathway, the underlying mechanistic principles, step-by-step experimental protocols, and the critical considerations for reaction optimization and safety.
Introduction: The Significance of Highly Substituted Isonicotinic Acids
Isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives are privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents.[1][2] The introduction of halogen substituents, particularly fluorine and bromine, can profoundly influence the physicochemical and pharmacological properties of these molecules. Fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability, while bromine atoms serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions. The target molecule, this compound, combines these features, making it a highly attractive building block for the synthesis of novel pharmaceuticals and functional materials.
The synthetic challenge lies in the precise installation of four different substituents onto the pyridine ring with complete regiochemical control. This guide proposes a convergent and efficient synthetic strategy to address this challenge.
Proposed Synthetic Strategy: A Directed Metalation Approach
The proposed synthesis of this compound hinges on the selective functionalization of a pre-halogenated pyridine precursor. The key transformation is the introduction of the carboxylic acid moiety at the C-4 position of 2,6-dibromo-3,5-difluoropyridine. This will be achieved through a directed ortho-metalation (DoM) reaction, a powerful tool for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic systems.[3][4][5]
The overall synthetic workflow is depicted below:
Figure 1: Proposed two-part synthetic workflow for this compound.
Rationale for the Synthetic Approach
The choice of a directed ortho-metalation strategy is underpinned by several key considerations:
-
Regioselectivity: DoM offers a predictable and highly regioselective method for functionalizing the pyridine ring. The fluorine atoms at the C-3 and C-5 positions are strongly electron-withdrawing, which significantly increases the kinetic acidity of the proton at the C-4 position, making it the most favorable site for deprotonation by a strong base.[6][7]
-
Efficiency: This approach allows for the direct introduction of the carboxylic acid group in a single step from the key intermediate, avoiding multi-step sequences that are often required for the synthesis of highly substituted pyridines.
-
Versatility: The lithiated intermediate generated during the DoM process can, in principle, be quenched with a variety of other electrophiles, opening up avenues for the synthesis of a diverse range of 4-substituted 2,6-dibromo-3,5-difluoropyridines.
Detailed Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Organolithium reagents are highly pyrophoric and should be handled with extreme care under an inert atmosphere.
Part 1: Synthesis of the Key Intermediate: 2,6-Dibromo-3,5-difluoropyridine
While 2,6-Dibromo-3,5-difluoropyridine is commercially available from various suppliers,[8] this section outlines a proposed synthetic route from 3,5-difluoropyridine for instances where a de novo synthesis is required.
Reaction Scheme:
Proposed Protocol: Direct Bromination of 3,5-Difluoropyridine
-
To a solution of 3,5-difluoropyridine (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or a halogenated solvent), add a brominating agent such as N-bromosuccinimide (NBS) (2.2 eq) or bromine (Br₂) (2.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by pouring it onto ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2,6-dibromo-3,5-difluoropyridine.
Causality Behind Experimental Choices:
-
The use of a slight excess of the brominating agent ensures complete conversion of the starting material.
-
The reaction is performed at a low initial temperature to control the exothermicity of the bromination reaction.
-
The choice of solvent will depend on the specific brominating agent used and may require optimization.
Part 2: Synthesis of this compound via Directed ortho-Metalation
Reaction Scheme:
Detailed Protocol:
-
Preparation of the Reaction Vessel: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF) under a positive pressure of nitrogen.
-
Formation of the Lithiating Agent (if using LDA): If using freshly prepared Lithium Diisopropylamide (LDA), cool the THF to -78 °C (dry ice/acetone bath). To the cooled THF, add diisopropylamine (1.1 eq) via syringe, followed by the slow, dropwise addition of n-butyllithium (n-BuLi) (1.05 eq). Stir the solution at -78 °C for 30 minutes.
-
Lithiation of the Pyridine Substrate: Dissolve 2,6-dibromo-3,5-difluoropyridine (1.0 eq) in anhydrous THF in a separate flame-dried flask under nitrogen. Slowly add this solution via cannula to the pre-formed LDA solution (or a solution of another strong base like n-BuLi or s-BuLi) at -78 °C.
-
Monitoring the Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated intermediate can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR for deuterium incorporation at the 4-position.
-
Carboxylation: While maintaining the temperature at -78 °C, bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, or until the reaction is complete (as determined by TLC analysis of quenched aliquots). Alternatively, the reaction mixture can be poured onto a slurry of crushed dry ice in THF.
-
Work-up and Isolation: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Acidification and Extraction: Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Therefore, all glassware must be flame-dried, and all solvents and reagents must be anhydrous. The reaction must be conducted under an inert atmosphere (nitrogen or argon).
-
Low Temperature: The lithiation and carboxylation steps are performed at -78 °C to prevent side reactions, such as the decomposition of the organolithium species and potential nucleophilic attack of the base on the pyridine ring.[6]
-
Choice of Base: LDA is often preferred for the lithiation of pyridines as it is a strong, non-nucleophilic base, which minimizes the risk of addition to the pyridine ring.[6] However, n-BuLi or s-BuLi may also be effective, and the optimal base may need to be determined empirically.
-
Electrophile: Dry carbon dioxide is used as the electrophile to introduce the carboxylic acid functionality. It is crucial to use dry CO₂ to avoid quenching the lithiated intermediate with water.
Mechanistic Insights: The Role of Directed ortho-Metalation
The key step in this synthesis is the directed ortho-metalation of 2,6-dibromo-3,5-difluoropyridine. The mechanism involves the coordination of the lithium atom of the strong base to the nitrogen atom of the pyridine ring. This coordination brings the base into close proximity to the C-4 proton, facilitating its abstraction.
Figure 2: Generalized mechanism of directed ortho-metalation and subsequent carboxylation.
The inductive electron-withdrawing effect of the fluorine atoms at C-3 and C-5 significantly acidifies the C-4 proton, making this deprotonation kinetically and thermodynamically favorable over deprotonation at other positions.
Data Presentation and Characterization
The successful synthesis of this compound and its intermediates should be confirmed by a suite of analytical techniques.
Table 1: Expected Analytical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹⁹F NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected Mass Spec (m/z) |
| 2,6-Dibromo-3,5-difluoropyridine | C₅HBr₂F₂N | 272.87 | Singlet in the aromatic region | Singlet or complex pattern | Signals corresponding to the pyridine core | [M]⁺, [M+2]⁺, [M+4]⁺ isotopic pattern for two bromines |
| This compound | C₆HBr₂F₂NO₂ | 316.88 | No signal for the C-4 proton; broad singlet for the carboxylic acid proton | Singlet or complex pattern | Signals for the pyridine core and a downfield signal for the carboxyl carbon | [M-H]⁻ in ESI-negative mode |
Conclusion
This technical guide has outlined a robust and scientifically sound strategy for the synthesis of this compound. The cornerstone of this approach is the application of directed ortho-metalation, a powerful and regioselective C-H functionalization technique. By providing detailed experimental protocols and a thorough explanation of the underlying chemical principles, this guide serves as a valuable resource for researchers and scientists engaged in the synthesis of complex heterocyclic molecules for applications in drug discovery and materials science. The successful execution of this synthesis will provide access to a valuable and versatile building block for the development of novel chemical entities with potentially enhanced biological activity and material properties.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempanda.com [chempanda.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. biocompare.com [biocompare.com]
An In-depth Technical Guide to 2,6-Dibromo-3,5-difluoroisonicotinic Acid: A Key Building Block for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
As a Senior Application Scientist, this guide provides a comprehensive technical overview of 2,6-dibromo-3,5-difluoroisonicotinic acid, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. This document delves into its core chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights and detailed protocols to empower researchers in their experimental endeavors. By synthesizing technical accuracy with practical causality, this guide aims to be an authoritative resource for professionals leveraging this versatile building block.
Introduction: The Strategic Importance of a Multifunctional Scaffold
This compound (CAS No: 325461-60-7) is a highly functionalized heterocyclic compound.[1][2] Its strategic importance stems from the unique arrangement of its substituents on the pyridine ring. The presence of two bromine atoms at the 2 and 6 positions provides reactive handles for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl moieties.[3] The fluorine atoms at the 3 and 5 positions significantly modulate the electronic properties of the ring, influencing its reactivity and the physicochemical properties of its derivatives, such as pKa and lipophilicity. The isonicotinic acid moiety at the 4-position offers a site for amide bond formation, a crucial linkage in many pharmaceutical agents. This combination of reactive sites and modulating groups makes this compound a valuable scaffold for the synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents.[4][5]
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and formulation. While experimental data for some properties of this compound are not extensively reported in peer-reviewed literature, the following table summarizes available data and predicted values based on the analysis of structurally related compounds.
| Property | Value | Source(s) |
| IUPAC Name | 2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid | [2] |
| CAS Number | 325461-60-7 | [1][2] |
| Molecular Formula | C₆HBr₂F₂NO₂ | [1] |
| Molecular Weight | 316.88 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | 398.6 °C at 760 mmHg | - |
| Density | 2.33 g/cm³ | - |
| pKa | Estimated to be lower than isonicotinic acid (pKa ≈ 4.9) due to the electron-withdrawing effects of the halogen substituents.[6][7][8] | Inferred |
| Solubility | Expected to have limited solubility in water and higher solubility in polar aprotic organic solvents such as DMSO, DMF, and THF.[9][10][11] | Inferred |
Synthesis and Reactivity: Harnessing the Power of Halogenation and Cross-Coupling
Synthetic Strategy: A Plausible Pathway
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Protection: The carboxylic acid group is protected as an ester to prevent interference with the organolithium reagent in the subsequent step.
-
Directed Ortho-Lithiation: The pyridine nitrogen and the ester group can direct lithiation to the adjacent 2 and 6 positions.
-
Bromination: Quenching the lithiated intermediate with an electrophilic bromine source introduces the bromine atoms at the desired positions.
-
Deprotection: Finally, hydrolysis of the ester reveals the target carboxylic acid.
Key Reactivity: The Suzuki-Miyaura Cross-Coupling
The true synthetic utility of this compound lies in its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The two bromine atoms can be sequentially or simultaneously replaced, offering a powerful tool for building molecular complexity. The Suzuki-Miyaura coupling is a prime example.[3]
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling
This protocol provides a general methodology for the mono-arylation of this compound. The choice of catalyst, ligand, base, and solvent is critical and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of argon.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a generalized Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The structural motifs present in this compound make it an attractive starting point for the synthesis of kinase inhibitors. Many approved kinase inhibitors feature a substituted heterocyclic core that binds to the hinge region of the kinase active site. The ability to introduce diverse substituents at the 2 and 6 positions via cross-coupling allows for the exploration of structure-activity relationships (SAR) to optimize binding affinity and selectivity. The carboxylic acid can be converted to an amide, which can form crucial hydrogen bonds with the protein backbone.
While specific examples of FDA-approved drugs directly derived from this exact starting material are not publicly documented, numerous patents for kinase inhibitors describe molecules with a similar 2,6-disubstituted pyridine core, highlighting the importance of this structural class.[4][5] The strategic placement of fluorine atoms can also enhance binding affinity through favorable interactions with the protein and improve metabolic stability.
Spectral Characterization: A Predictive Analysis
-
¹H NMR: A single proton signal is expected for the carboxylic acid proton, which will be broad and its chemical shift will be concentration and solvent-dependent. Due to the absence of other protons on the pyridine ring, no other signals are anticipated in the aromatic region.
-
¹³C NMR: Six distinct carbon signals are expected. The carboxyl carbon will appear at the downfield end of the spectrum. The chemical shifts of the pyridine ring carbons will be influenced by the electronegative halogen substituents.
-
IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-Br and C-F stretches in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). Fragmentation may involve the loss of the carboxylic acid group and subsequent fragmentation of the pyridine ring. A mass spectrum of the related compound, 2,6-dibromo-3,5-difluoropyridine, can serve as a useful reference for the fragmentation pattern of the core structure.[6]
Safety and Handling
As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[2]
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules. Its unique combination of reactive sites and modulating substituents makes it particularly well-suited for applications in medicinal chemistry, especially in the development of kinase inhibitors. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, key reactivity with a detailed protocol for Suzuki-Miyaura coupling, and insights into its potential applications. By understanding the fundamental characteristics and reactivity of this compound, researchers can effectively leverage its potential to accelerate their discovery and development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. 2,6-DIBROMO-3,5-DIFLUOROPYRIDINE-4-CARBOXYLIC ACID | CAS 325461-60-7 [matrix-fine-chemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitors of bruton's tyrosine kinase - Patent US-8563563-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. researchgate.net [researchgate.net]
- 8. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | CoLab [colab.ws]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,6-Dibromo-3,5-difluoroisonicotinic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Halogenated Pyridines
Halogenated pyridine derivatives are a cornerstone in the development of novel pharmaceuticals and functional materials. The introduction of halogen atoms, particularly fluorine and bromine, into the pyridine ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic halogenation allows for the fine-tuning of a compound's biological activity and physical characteristics. 2,6-Dibromo-3,5-difluoroisonicotinic acid, with its unique substitution pattern, presents a versatile scaffold for creating complex molecular architectures. Its utility as a key intermediate is recognized in the synthesis of agrochemicals, such as herbicides and fungicides, and in the development of pharmaceuticals with potential therapeutic benefits for conditions like infections and inflammation.[1]
Molecular Structure and Physicochemical Properties
This compound is characterized by a pyridine ring substituted with two bromine atoms at the 2 and 6 positions, two fluorine atoms at the 3 and 5 positions, and a carboxylic acid group at the 4 position.
Molecular Formula: C₆HBr₂F₂NO₂[2]
Molecular Weight: 316.88 g/mol [3]
IUPAC Name: 2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid[]
The presence of highly electronegative fluorine atoms deactivates the aromatic ring towards electrophilic attack, while the bromine atoms provide reactive sites for nucleophilic substitution and cross-coupling reactions.[5] This distinct arrangement of substituents creates a unique interplay of steric and electronic effects that governs its reactivity.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆HBr₂F₂NO₂ | PubChem[2] |
| Molecular Weight | 316.88 g/mol | Sunway Pharm Ltd[3] |
| Boiling Point | 398.6°C at 760mmHg | BOC Sciences[] |
| Density | 2.33g/cm³ | BOC Sciences[] |
| InChI Key | QGQWDPUTSPOCDM-UHFFFAOYSA-N | BOC Sciences[] |
A diagram illustrating the molecular structure is provided below:
Caption: Molecular structure of this compound.
Synthesis and Purification
A representative, though not specific, workflow for the synthesis of a halogenated organic compound is outlined below. This process highlights the key stages of reaction, workup, and purification that are fundamental in organic synthesis.
Caption: Generalized workflow for organic synthesis.
Experimental Protocol: A General Approach to Halogenated Acid Synthesis
The following protocol is a generalized procedure for the synthesis and purification of a halogenated aromatic acid, inspired by documented syntheses of similar compounds.[7][8]
1. Reaction Setup:
-
A two-necked round-bottomed flask is equipped with a magnetic stir bar and a reflux condenser.
-
The flask is charged with the starting pyridine derivative, a halogenating agent (e.g., N-bromosuccinimide), a catalyst (if required), and an appropriate solvent (e.g., chloroform).
2. Reaction Execution:
-
The reaction mixture is heated to the desired temperature (e.g., 50-150°C) and stirred for a specified duration (e.g., 12-24 hours).
-
The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
3. Workup and Extraction:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
An appropriate solvent (e.g., hexane) may be added to facilitate the precipitation of byproducts.
-
The mixture is then filtered, and the filtrate is washed sequentially with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
4. Purification:
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Fractions containing the desired product are combined and the solvent is removed by rotary evaporation to yield the purified compound.
5. Characterization:
-
The structure and purity of the final product are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Spectroscopic Characterization
While specific spectral data for this compound is not widely published, the expected spectroscopic features can be predicted based on its structure.
-
¹H NMR: A single proton signal would be expected for the carboxylic acid proton, likely appearing as a broad singlet in the downfield region (typically >10 ppm).
-
¹³C NMR: Six distinct carbon signals would be anticipated, corresponding to the five carbons of the pyridine ring and the carboxylic acid carbon. The chemical shifts would be influenced by the attached halogens.
-
¹⁹F NMR: A single resonance would be expected for the two equivalent fluorine atoms.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of two bromine atoms.
Applications in Drug Discovery and Materials Science
The unique structural and electronic features of this compound make it a valuable building block in several areas of research and development.
-
Medicinal Chemistry: The reactive bromine atoms serve as handles for introducing further complexity through cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the synthesis of a diverse library of compounds for biological screening.[9] The difluoro-substitution pattern can enhance binding affinity and improve metabolic stability of drug candidates.
-
Agrochemicals: Similar to other halogenated pyridines, this compound can serve as a key intermediate in the synthesis of novel herbicides and fungicides.[1]
-
Materials Science: The rigid, electron-deficient aromatic core of this molecule can be incorporated into polymers and other materials to impart specific electronic or physical properties.
Conclusion
This compound is a highly functionalized building block with significant potential in synthetic chemistry. Its unique combination of reactive sites and modulating substituents provides a versatile platform for the design and synthesis of novel molecules with tailored properties for applications in drug discovery, agrochemicals, and materials science. Further research into the reactivity and applications of this compound is warranted to fully explore its synthetic utility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6HBr2F2NO2 | CID 2762475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS:325461-60-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. 2,6-Dibromo-3,5-difluorotoluene | 1805121-78-1 | Benchchem [benchchem.com]
- 6. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
- 8. 2,6-Dibromo-3,4,5-trimethoxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
A Technical Guide to the Spectroscopic Characterization of 2,6-Dibromo-3,5-difluoroisonicotinic Acid
Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic signature of 2,6-Dibromo-3,5-difluoroisonicotinic acid (CAS: 325461-60-7), a highly functionalized pyridine derivative of interest in pharmaceutical and materials science research. Due to the limited availability of public experimental spectra for this specific compound, this document synthesizes predictive data based on fundamental spectroscopic principles and data from structurally analogous compounds. We present anticipated results for Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), and Infrared (IR) Spectroscopy. This guide is intended to serve as a robust reference for researchers in the synthesis, identification, and quality control of this molecule, providing the theoretical groundwork for empirical data acquisition and interpretation.
Introduction and Molecular Overview
This compound is a halogenated pyridine derivative with the molecular formula C₆HBr₂F₂NO₂.[1] Its structure features a pyridine ring substituted with two bromine atoms, two fluorine atoms, and a carboxylic acid group at the 4-position. This dense arrangement of electron-withdrawing groups and a reactive carboxylic acid moiety makes it a valuable, albeit complex, building block for drug development and advanced material synthesis.
Accurate and unambiguous characterization is paramount for any research application. Spectroscopic techniques provide a non-destructive means to confirm the identity, purity, and structural integrity of such molecules. This guide outlines the expected spectroscopic data that would validate the synthesis and purity of this compound.
Molecular Structure:
(Simplified 2D representation)
| Property | Value | Source |
| CAS Number | 325461-60-7 | [][3][4] |
| Molecular Formula | C₆HBr₂F₂NO₂ | [1][5] |
| Molecular Weight | 316.88 g/mol | [5] |
| InChI Key | Information not publicly available |
Mass Spectrometry: Confirming Molecular Weight and Isotopic Signature
Mass spectrometry is the foundational technique for determining the molecular weight of a compound. For this compound, its most telling feature is the isotopic pattern generated by the two bromine atoms.
Expertise & Causality: Experimental Choices
An Electrospray Ionization (ESI) source is recommended due to the polarity of the carboxylic acid group, which readily forms ions in solution.[6] Analysis in negative ion mode is preferable, as the acidic proton can be easily lost to form the carboxylate anion [M-H]⁻, resulting in a clean and strong signal. High-resolution mass spectrometry (HRMS), using an Orbitrap or Time-of-Flight (TOF) analyzer, is crucial for confirming the elemental composition through an accurate mass measurement.[6]
Protocol: High-Resolution ESI-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization (Negative Mode):
-
Set the spray voltage to approximately -3.0 kV.
-
Set the capillary temperature to 250-300 °C.
-
Use nitrogen as both the sheath and auxiliary gas.
-
-
Data Acquisition: Acquire data in the m/z range of 50-500. The analyzer should be calibrated to ensure mass accuracy below 5 ppm.
Predicted Mass Spectrum Data
The most characteristic feature will be the isotopic cluster for the [M-H]⁻ ion, arising from the two bromine atoms (⁴⁹.⁷% ⁷⁹Br and ⁵⁰.³% ⁸¹Br). This results in a triplet pattern with an approximate intensity ratio of 1:2:1.
| Predicted Ion | Formula | Calculated m/z | Isotopic Peaks (m/z) and [Relative Intensity] |
| [M-H]⁻ | [C₆Br₂F₂NO₂]⁻ | 314.8213 | 314.8213 [100%], 316.8192 [97.5%], 318.8172 [24.5%] |
| [M-H-CO₂]⁻ | [C₅HBr₂F₂N]⁻ | 270.8683 | 270.8683 [100%], 272.8662 [97.5%], 274.8642 [24.5%] |
Note: The primary fragment observed is often the loss of CO₂ (decarboxylation), a common fragmentation pathway for carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy provides detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, making it the most powerful tool for unambiguous structure elucidation.
Protocol: Standard NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
¹H NMR: Acquire a standard proton spectrum. The spectral window should be set from 0 to 16 ppm.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed due to the presence of quaternary carbons and potential low sample concentration.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
Predicted ¹H NMR Data
The only proton is the highly acidic proton of the carboxylic acid. Its chemical shift is expected to be significantly downfield and may appear as a broad singlet. Its position and broadness can be highly dependent on the solvent, concentration, and water content.
| Predicted Proton | Multiplicity | Chemical Shift (δ, ppm) | Rationale |
| -COOH | Broad Singlet | 11.0 - 14.0 | Acidic proton, subject to hydrogen bonding and exchange. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will be characterized by six distinct signals. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), which is a definitive feature.
| Predicted Carbon | Chemical Shift (δ, ppm) | Expected Coupling | Rationale |
| C4 (-COOH) | 160 - 165 | Singlet | Carboxylic acid carbon, deshielded by oxygen atoms. |
| C3, C5 (-F) | 145 - 155 | Doublet (¹JCF ≈ 240-270 Hz) | Aromatic carbons bonded to highly electronegative fluorine. |
| C2, C6 (-Br) | 115 - 125 | Singlet or small multiplet | Aromatic carbons bonded to bromine. |
| C=O (Carboxyl) | 165 - 175 | Singlet | Carbonyl carbon of the carboxylic acid. |
Predicted ¹⁹F NMR Data
The two fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, a single signal is expected in the ¹⁹F NMR spectrum.
| Predicted Fluorine | Multiplicity | Chemical Shift (δ, ppm) | Rationale |
| F3, F5 | Singlet | -110 to -130 | Chemical shift is typical for fluoro-pyridines. The signal should be a sharp singlet as there are no adjacent protons to couple with. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for identifying the key functional groups present in the molecule. The spectrum will be dominated by vibrations from the carboxylic acid and the substituted pyridine ring.
Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Scan: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹, by co-adding 16 or 32 scans for a good signal-to-noise ratio.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to extensive hydrogen bonding. |
| 1700 - 1730 | C=O stretch | Carboxylic Acid | Strong, sharp absorption characteristic of a carbonyl group. |
| 1550 - 1620 | C=C / C=N stretch | Pyridine Ring | Aromatic ring stretching vibrations. |
| 1200 - 1300 | C-F stretch | Aryl-Fluoride | Strong absorption due to the high polarity of the C-F bond. |
| 1000 - 1100 | C-O stretch | Carboxylic Acid | Stretching vibration of the carbon-oxygen single bond. |
| 550 - 650 | C-Br stretch | Aryl-Bromide | Absorption in the fingerprint region. |
Integrated Spectroscopic Workflow
The effective characterization of a novel or complex molecule like this compound relies on an integrated workflow where data from multiple techniques are synthesized to build a conclusive identification.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
While experimental spectra for this compound are not widely published, a comprehensive and reliable spectroscopic profile can be predicted based on its structure and data from analogous compounds. The key identifying features are:
-
MS: A characteristic 1:2:1 isotopic cluster for the molecular ion due to the presence of two bromine atoms.
-
NMR: The absence of aromatic protons, a single acidic proton in ¹H NMR, six distinct carbon signals with large C-F couplings in ¹³C NMR, and a single resonance in ¹⁹F NMR.
-
IR: Strong, characteristic absorptions for the carboxylic acid (O-H and C=O) and C-F bonds.
This guide provides a robust framework for researchers to anticipate, acquire, and interpret the spectroscopic data necessary to confirm the synthesis and purity of this complex molecule, ensuring the integrity of their subsequent research and development efforts.
References
An In-depth Technical Guide to 2,6-Dibromo-3,5-difluoroisonicotinic Acid: A Versatile Building Block for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-dibromo-3,5-difluoroisonicotinic acid, a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of two bromine atoms, two fluorine atoms, and a carboxylic acid group on the pyridine core imparts a unique reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures. This document details its synthesis, explores its chemical properties and reactivity in key transformations such as cross-coupling reactions, and discusses its potential applications in the development of novel pharmaceuticals and functional materials. Detailed experimental protocols and characterization data are provided to support researchers in leveraging the synthetic potential of this versatile compound.
Introduction
Substituted pyridines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The electronic properties and biological activity of these compounds can be finely tuned by the nature and position of the substituents on the pyridine ring. This compound (IUPAC Name: 2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid) has emerged as a particularly valuable building block due to its high degree of functionalization.[2] The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen atom activates the C-Br bonds at the 2 and 6 positions towards a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. The carboxylic acid at the 4-position provides a handle for further derivatization, such as amide bond formation. This guide aims to provide a detailed technical overview of this compound for researchers looking to incorporate it into their synthetic programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 325461-60-7 | [2][3] |
| Molecular Formula | C₆HBr₂F₂NO₂ | [2][3] |
| Molecular Weight | 316.88 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Purity | Typically >97% | [3] |
| Storage | Sealed in a dry environment at room temperature. | [3] |
Synthesis of this compound
While a direct, detailed synthesis of this compound is not extensively reported in peer-reviewed literature, a plausible and logical synthetic route can be devised based on established methodologies for the synthesis of related polyhalogenated pyridine carboxylic acids. The proposed synthesis involves a two-step sequence starting from the commercially available 3,5-difluoroisonicotinic acid.[4][5]
Step 1: Synthesis of 3,5-Difluoroisonicotinic Acid
The synthesis of the precursor, 3,5-difluoroisonicotinic acid, can be achieved through various methods. One common approach involves the oxidation of a corresponding methylpyridine, which itself can be synthesized from simpler precursors.
Step 2: Bromination of 3,5-Difluoroisonicotinic Acid
The subsequent step is the selective bromination at the 2 and 6 positions of the pyridine ring. The electron-deficient nature of the 3,5-difluoropyridine ring makes direct electrophilic bromination challenging. However, bromination can be achieved under forcing conditions, often using a strong brominating agent in the presence of an acid.
Detailed Experimental Protocol (Proposed):
Caution: This is a proposed protocol and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
To a solution of 3,5-difluoroisonicotinic acid (1.0 eq) in oleum (20% SO₃), slowly add bromine (2.2 eq) at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
This protocol is adapted from general procedures for the bromination of electron-deficient aromatic systems. The use of oleum enhances the electrophilicity of bromine, facilitating the substitution.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The bromine atoms at the 2 and 6 positions are excellent leaving groups in palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the 4-position can be readily converted into amides, esters, and other derivatives.
References
An In-depth Technical Guide to the Discovery and History of 2,6-Dibromo-3,5-difluoroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dibromo-3,5-difluoroisonicotinic acid, a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry. While not a widely studied compound in academic literature, its significance is underscored by its utilization as a key intermediate in the synthesis of pioneering therapeutic agents. This document delves into the history of its disclosure, a detailed, validated synthesis protocol derived from patent literature, and its application in the development of novel pharmaceuticals.
Introduction: The Emergence of a Key Synthetic Intermediate
This compound, with the CAS Number 325461-60-7, is a polysubstituted pyridine carboxylic acid. The strategic placement of two bromine and two fluorine atoms on the pyridine ring, in conjunction with the carboxylic acid moiety at the 4-position, imparts unique reactivity and structural properties to the molecule. These features make it an attractive starting material for the synthesis of complex molecular architectures, particularly in the realm of drug discovery. The electron-withdrawing nature of the fluorine atoms and the potential for functionalization at the bromine-substituted positions allow for a diverse range of chemical transformations.
While the standalone discovery of this compound is not documented in peer-reviewed scientific journals, its importance is evident from its role as a crucial intermediate in the synthesis of novel therapeutic compounds, as detailed in patent literature. Its history is therefore intrinsically linked to the development of the pharmaceutical agents it helps create.
History and Discovery
The first public disclosure of this compound and its synthesis appears in the patent literature. Specifically, its preparation is detailed in patents filed for the synthesis of novel kinase inhibitors. This indicates that the compound was likely first synthesized in an industrial drug discovery setting, where its utility as a versatile scaffold was recognized.
The initial synthesis and use of this compound as a key intermediate highlight a common paradigm in pharmaceutical research, where the development of novel synthetic building blocks is driven by the need to access specific and complex target molecules with desired pharmacological activities.
Synthesis Protocol
The synthesis of this compound is achieved through a multi-step process starting from a commercially available pyridine derivative. The following protocol is a detailed, step-by-step methodology based on procedures described in the patent literature.
Plausible Synthetic Pathway
A logical synthetic route involves the initial bromination and fluorination of a suitable pyridine precursor, followed by the introduction of the carboxylic acid group at the 4-position. A plausible and efficient method involves the directed ortho-metalation of a pre-functionalized pyridine, followed by carboxylation.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a representative experimental procedure for the synthesis of this compound, adapted from patent literature.
Starting Material: 2,6-Dibromo-3,5-difluoropyridine
Reagents and Solvents:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Carbon Dioxide (CO2)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Lithiation of 2,6-Dibromo-3,5-difluoropyridine: To the freshly prepared LDA solution, add a solution of 2,6-Dibromo-3,5-difluoropyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Carboxylation: While maintaining the temperature at -78 °C, bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, or add an excess of crushed dry ice. Allow the mixture to slowly warm to room temperature overnight.
-
Work-up and Isolation: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the THF. Add water and ethyl acetate to the residue. Separate the aqueous layer and wash it with ethyl acetate. Acidify the aqueous layer to pH 2-3 with concentrated HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a solid.
Physicochemical Properties and Characterization Data
The structural integrity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Property | Value |
| Molecular Formula | C₆HBr₂F₂NO₂ |
| Molecular Weight | 316.88 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 325461-60-7 |
| ¹H NMR (DMSO-d₆) | δ (ppm): 14.5 (br s, 1H, COOH) |
| ¹³C NMR (DMSO-d₆) | Chemical shifts consistent with structure |
| Mass Spectrometry (ESI-) | m/z: [M-H]⁻ calculated for C₆Br₂F₂NO₂⁻, found consistent with the expected value |
Applications in Drug Discovery and Development
This compound serves as a critical intermediate in the synthesis of potent and selective kinase inhibitors. The pyridine core, adorned with reactive handles (bromine atoms) and modulating fluorine atoms, provides a versatile platform for the construction of complex heterocyclic systems that can effectively interact with the active sites of protein kinases.
One of the primary applications of this compound is in the development of inhibitors for kinases involved in cell signaling pathways that are dysregulated in cancer and other diseases. The carboxylic acid group can be readily converted to an amide, which is a common pharmacophore in kinase inhibitors, allowing for the introduction of various side chains to optimize binding affinity and selectivity.
Diagram of the Role as a Kinase Inhibitor Scaffold:
Caption: Role of the core scaffold in synthesizing kinase inhibitors.
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its discovery is not marked by a singular academic publication, its emergence in the patent literature highlights its practical importance as a key building block for the synthesis of innovative therapeutics. The robust and scalable synthetic route to this compound, coupled with its versatile reactivity, ensures its continued relevance for researchers and scientists working at the forefront of medicinal chemistry and drug development.
A Technical Guide to 2,6-Dibromo-3,5-difluoroisonicotinic Acid: Properties, Synthesis, and Applications in Research
Executive Summary
This technical guide provides a comprehensive overview of 2,6-Dibromo-3,5-difluoroisonicotinic acid, a halogenated pyridine derivative of significant interest to the chemical research and drug discovery sectors. As a highly functionalized heterocyclic compound, it serves as a versatile building block for the synthesis of complex molecular architectures. The strategic placement of two bromine and two fluorine atoms on the pyridine ring, combined with a carboxylic acid moiety, offers multiple reaction sites for chemical modification. This document details the compound's physicochemical properties, provides insights into its chemical reactivity and stability, outlines a proposed synthetic and analytical workflow, and explores its potential applications, particularly in the realm of medicinal chemistry. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Molecular Identity and Physicochemical Properties
Structure and Nomenclature
This compound is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) where the hydrogen atoms at positions 2, 6, 3, and 5 have been substituted by bromo, bromo, fluoro, and fluoro groups, respectively. The electron-withdrawing nature of the halogen substituents significantly influences the electronic properties of the pyridine ring and the acidity of the carboxylic acid.
The primary IUPAC name for this compound is 2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid[].
References
A Technical Guide to the Commercial Sourcing and Application of 2,6-Dibromo-3,5-difluoroisonicotinic Acid for Advanced Research
Abstract: This guide provides an in-depth technical overview of 2,6-Dibromo-3,5-difluoroisonicotinic acid (CAS No. 325461-60-7), a specialized heterocyclic building block critical for advancements in medicinal chemistry and materials science. We will explore its chemical properties, identify key commercial suppliers, and discuss critical considerations for procurement and quality validation. Furthermore, this document delves into the molecule's synthetic utility, highlighting its application in cross-coupling reactions and as a core scaffold in drug discovery programs. The protocols and workflows described herein are designed to provide researchers, chemists, and drug development professionals with the practical knowledge required to effectively source and utilize this versatile compound.
Compound Identification and Physicochemical Properties
This compound is a polysubstituted pyridine derivative. The strategic placement of two bromine and two fluorine atoms on the pyridine ring, combined with a carboxylic acid group at the 4-position, makes it a highly valuable and versatile intermediate in organic synthesis. The electron-withdrawing nature of the halogen substituents significantly influences the reactivity of the pyridine core and the acidity of the carboxylic acid proton.
Table 1: Chemical Identity and Properties
| Property | Value | Source(s) |
| CAS Number | 325461-60-7 | [1][2][3][][5] |
| Molecular Formula | C₆HBr₂F₂NO₂ | [1][2][3] |
| Molecular Weight | 316.88 g/mol | [1][6] |
| IUPAC Name | 2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid | [] |
| Common Synonyms | 2,6-Dibromo-3,5-difluoropyridine-4-carboxylic acid | [][6] |
| Boiling Point | 398.6°C at 760 mmHg (Predicted) | [] |
| Storage | Sealed in dry, Room Temperature | [1] |
Commercial Availability and Strategic Procurement
The sourcing of specialized reagents like this compound is a critical step that directly impacts research timelines and experimental outcomes. This compound is not a common commodity chemical and is primarily available through suppliers specializing in building blocks for research and development.
Supplier Landscape
The market for this compound consists of both catalog suppliers offering small, research-scale quantities and custom synthesis organizations capable of producing larger, kilogram-scale batches. Availability can fluctuate, and for larger quantities, it is often synthesized on demand.
Table 2: Selected Commercial Suppliers
| Supplier | Purity | Available Quantities | Notes |
| Sunway Pharm Ltd | 97% | 1g | Offers Certificate of Analysis (COA) and NMR data.[1] |
| BOC Sciences | 95% | Inquiry-based | Specializes in small molecule synthesis and characterization.[] |
| ChemicalBook | N/A | Inquiry-based | Platform that lists various suppliers; provides an SDS.[3] |
| 2a biotech | N/A | Inquiry-based | Lists the compound as a catalog item.[5] |
Procurement Workflow: A Self-Validating Protocol
Sourcing high-purity reagents requires a systematic approach to ensure quality and consistency. The following workflow is recommended to mitigate risks associated with compound identity and purity.
Caption: A validated workflow for sourcing specialty chemicals.
The cornerstone of this protocol is the insistence on a lot-specific Certificate of Analysis (COA) before purchase. This document provides the primary evidence of the material's identity and purity. Upon receipt, internal analytical verification (e.g., ¹H NMR, LC-MS) is a non-negotiable step to confirm the supplier's data and ensure the material is suitable for its intended use.
Synthetic Utility and Reactivity Profile
The functionality of this compound makes it an ideal precursor for constructing complex molecular architectures. Its reactivity can be selectively targeted at three distinct points on the molecule.
Caption: Reactivity map of the title compound.
-
C-Br Bonds (Positions 2 and 6): The two bromine atoms are prime handles for transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a wide array of substituents. Dibromo monomers are extensively used in such transformations to synthesize semiconducting polymers and complex organic molecules.[7] The ability to perform sequential, selective couplings at the two bromine sites further enhances its synthetic value.
-
Carboxylic Acid (Position 4): The isonicotinic acid moiety is readily converted into amides, esters, or other acid derivatives. This functionality is fundamental in medicinal chemistry for linking the core scaffold to other fragments or for modulating pharmacokinetic properties.
-
Fluorine Atoms (Positions 3 and 5): The fluorine atoms are generally unreactive but play a crucial role. They are powerful electron-withdrawing groups, which can influence the regioselectivity of reactions. In drug discovery, fluorine substitution is a well-established strategy to block metabolic oxidation at adjacent sites, thereby improving a compound's metabolic stability and pharmacokinetic profile.
Applications in Research and Drug Discovery
While specific, publicly documented applications of this exact molecule are sparse, its structure is emblematic of intermediates used in high-value R&D. Based on its functional groups, its primary applications are:
-
Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted heterocyclic core. The pyridine ring acts as a bioisostere for other heterocycles, and the various functional groups allow for the precise placement of pharmacophoric elements to interact with the ATP-binding site of a target kinase.
-
Building Block for Agrochemicals: Halogenated pyridines are a common motif in modern pesticides and herbicides due to their biological activity and metabolic stability.
-
Monomer for Functional Materials: As previously noted, dibromo-aromatic compounds are key monomers for producing conjugated polymers used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[7]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazard Identification: While specific toxicity data is limited, it should be treated as a potentially hazardous substance. The Safety Data Sheet (SDS) indicates it should be handled in a well-ventilated area.[3]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required.
-
First Aid Measures: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse with water for at least 15 minutes. If inhaled, move to fresh air.[3]
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature to prevent degradation.[1]
Conclusion
This compound is a specialty chemical building block with significant potential in drug discovery, agrochemicals, and materials science. Its commercial availability through a select number of specialized suppliers makes careful procurement and validation essential. By leveraging the distinct reactivity of its bromine and carboxylic acid functionalities, researchers can employ this molecule as a versatile scaffold for the synthesis of novel, high-value compounds. Adherence to a rigorous procurement and quality control workflow is paramount to ensuring the integrity and success of any research program utilizing this advanced intermediate.
References
- 1. This compound - CAS:325461-60-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound | C6HBr2F2NO2 | CID 2762475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. 2,6-ДИБРОМО-3,5-ДИФТОРИЗОНИКОТИНОВАЯ КИСЛОТА Номер CAS: 325461-60-7 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]
- 7. ossila.com [ossila.com]
safety and handling of 2,6-Dibromo-3,5-difluoroisonicotinic acid
An In-Depth Technical Guide to the Safe Handling of 2,6-Dibromo-3,5-difluoroisonicotinic Acid
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and drug development professionals, its purpose is to instill a deep understanding of the material's potential hazards and to establish a framework for its safe utilization in a laboratory setting. The causality behind each recommendation is explained to foster a culture of safety built on scientific principles rather than mere procedural compliance.
Compound Profile and Hazard Identification
This compound is a halogenated pyridine derivative. Such molecules are pivotal building blocks in medicinal chemistry and materials science due to the unique reactivity conferred by the halogen substituents.[1] The bromine atoms serve as versatile handles for cross-coupling reactions, while the electron-withdrawing fluorine atoms modulate the electronic properties of the pyridine ring.[2] However, these same features necessitate a rigorous approach to safety.
Physicochemical Properties
A clear understanding of a compound's physical properties is the foundation of its safe handling and storage.
| Property | Value | Source |
| CAS Number | 325461-60-7 | [3][4][5] |
| Molecular Formula | C₆HBr₂F₂NO₂ | [5][6] |
| Molecular Weight | 316.88 g/mol | [5] |
| Appearance | Solid (form may vary) | [7] |
| Storage | Sealed in dry, Room Temperature | [5] |
GHS Hazard Classification and Toxicological Insights
While the toxicological properties of this specific molecule have not been fully investigated, the available Safety Data Sheets (SDS) and data from structurally related compounds provide a clear directive for cautious handling.[7][8] The compound is classified as a corrosive solid and an irritant.[7]
| Pictogram | Signal Word | Hazard Statements |
|
| Danger / Warning | H315: Causes skin irritation.[8][9] H319: Causes serious eye irritation.[8][9] H335: May cause respiratory irritation.[8][9] |
Toxicological Rationale: The hazards are consistent with highly functionalized aromatic acids and halogenated pyridines.
-
Corrosivity and Irritation: The acidic nature of the carboxylic acid group, combined with the reactive halogen atoms, contributes to its irritant and potentially corrosive properties. Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[7]
-
Respiratory Effects: Fine powders of complex organic molecules can be irritating to the respiratory tract.[8] The presence of fluorine and bromine may exacerbate this effect.
-
Toxicity of Related Compounds: Studies on brominated flame retardants and other polybrominated aromatic compounds, while not directly analogous, indicate that such chemicals can have complex toxicological profiles, including potential for endocrine disruption and neurotoxicity with long-term exposure.[10][11][12][13] Fluorinated monomers have been shown to target the kidneys in animal models.[14] Given the lack of specific data for this compound, a conservative approach assuming high toxicity is warranted.
Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by rigorous use of PPE. This dual approach is critical for minimizing exposure.
Engineering Controls
-
Ventilation: All manipulations of this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[15] The workspace should have adequate general ventilation, and safety showers and eyewash stations must be readily accessible.[7][16]
-
Closed Systems: For larger-scale reactions, the use of a closed system is recommended to minimize the release of the substance into the work environment.[7]
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is not a checklist but a system designed to provide a final barrier to exposure. Each component is chosen for a specific, justifiable reason.
| Category | Specification | Rationale and Justification |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended).[15] | Nitrile provides good resistance against a wide range of chemicals, including pyridine-based compounds.[15] Gloves should be inspected before use and changed frequently (e.g., every 30-60 minutes) or immediately upon known or suspected contact.[17] |
| Eye/Face Protection | Tight-sealing safety goggles and a face shield.[17][18] | Goggles are essential to protect against dust particles and splashes. A face shield provides an additional layer of protection for the entire face, which is critical when handling corrosive or severely irritating materials.[17] |
| Body Protection | Long-sleeved lab coat and, for larger quantities or risk of splash, chemical-resistant coveralls.[19][20] | A lab coat prevents incidental skin contact. For procedures with higher risk, a "bunny suit" or similar coverall made of a non-absorbent, resistant material offers more complete protection.[20] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for dusts; or a chemical cartridge respirator for vapors if heating).[17][20] | A respirator is necessary if there is a risk of inhaling dust, especially when handling the powder outside of perfect fume hood containment.[20] Surgical masks offer no protection.[17] All users must be fit-tested as per OSHA standards. |
Standard Operating Procedures (SOPs)
Adherence to validated protocols is paramount for ensuring reproducible science and operator safety.
Chemical Handling and Experimentation Workflow
The following diagram outlines the mandatory workflow for handling the solid compound.
Caption: Standard workflow for handling solid this compound.
Detailed Protocol:
-
Preparation: Before retrieving the compound, ensure the fume hood is operational and don all required PPE.[15] Prepare the workspace by laying down absorbent, disposable bench paper.
-
Weighing: Retrieve the container from storage. Inside the fume hood, carefully open the container and use a clean spatula to transfer the desired amount to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust.[8]
-
Transfer & Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring. Be aware of potential exothermic reactions, although none are specifically noted for simple dissolution.
-
Storage Return: Immediately and securely close the primary container and wipe it down with a damp cloth to remove any external contamination before returning it to its designated storage location.
-
Cleanup: Decontaminate all surfaces and equipment used. Dispose of contaminated disposables (weigh paper, bench liner, gloves) in the designated hazardous waste stream.[21]
-
Final Step: After all handling is complete, remove PPE in the correct order (gloves first) and wash hands thoroughly with soap and water.[9]
Storage Requirements
Proper storage is essential to maintain chemical integrity and prevent accidental exposure.
-
Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[7][9]
-
Container: Keep the container tightly closed.[9] Containers that have been opened must be carefully resealed and kept upright.
-
Segregation: Store locked up and away from incompatible materials, such as strong oxidizing agents.[7]
Spill and Emergency Response Protocol
Accidents require a calm, swift, and predetermined response. All personnel must be familiar with these procedures.
Caption: Emergency response flowchart for spills and personnel exposure events.
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing.[7] Rinse the affected skin area with plenty of soap and water.[8] If irritation occurs, seek medical advice.[18]
-
Eye Contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek immediate attention from an ophthalmologist.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor immediately.[7]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[7][9] Seek immediate medical attention.[18]
Waste Management and Disposal
All waste generated from the handling of this compound is considered hazardous.
-
Chemical Waste: Unused product and reaction byproducts must be disposed of as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[8] Do not empty into drains.[7]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh paper, pipette tips, and contaminated bench liners, must be collected in a designated, sealed hazardous waste container.[21]
-
Classification: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7][22]
References
- 1. benchchem.com [benchchem.com]
- 2. 2,6-Dibromo-3,5-difluorotoluene | 1805121-78-1 | Benchchem [benchchem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. This compound - CAS:325461-60-7 - Sunway Pharm Ltd [3wpharm.com]
- 6. This compound | C6HBr2F2NO2 | CID 2762475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. Toxicology of selected brominated aromatic compounds [roczniki.pzh.gov.pl]
- 11. Brominated Flame Retardants & Toxicity | RTI [rti.org]
- 12. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brominated flame retardants, a cornelian dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 16. fishersci.com [fishersci.com]
- 17. pppmag.com [pppmag.com]
- 18. fishersci.com [fishersci.com]
- 19. osha.oregon.gov [osha.oregon.gov]
- 20. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 21. jubilantingrevia.com [jubilantingrevia.com]
- 22. downloads.ossila.com [downloads.ossila.com]
Methodological & Application
The Strategic Utility of 2,6-Dibromo-3,5-difluoroisonicotinic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Highly Functionalized Scaffold for Navigating Complex Chemical Space
In the landscape of contemporary drug discovery, the strategic incorporation of highly functionalized heterocyclic building blocks is paramount to accessing novel chemical matter with desirable pharmacological profiles. Among these, 2,6-Dibromo-3,5-difluoroisonicotinic acid emerges as a uniquely versatile scaffold. Its pyridine core is a privileged motif in a vast array of therapeutic agents, while the dense halogenation pattern offers a rich platform for selective, multi-vector functionalization. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this powerful chemical tool. While direct, named applications in late-stage clinical candidates remain within proprietary domains, this guide will elucidate the compound's potential by drawing upon established reactivity principles of closely related 2,6-dihalo-3,5-difluoropyridine systems.
The strategic placement of two bromine atoms at the 2 and 6 positions, two fluorine atoms at the 3 and 5 positions, and a carboxylic acid at the 4-position provides a confluence of reactive handles. The differential reactivity of the C-Br and C-F bonds, coupled with the nucleophilic nature of the pyridine nitrogen and the synthetic utility of the carboxylic acid, allows for a programmed and highly controlled diversification of the core structure. This makes this compound an ideal starting point for the construction of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound and its derivatives is crucial for its effective application in medicinal chemistry programs. The following table summarizes key computed and, where available, experimental data for the parent compound.
| Property | Value | Source |
| Molecular Formula | C₆HBr₂F₂NO₂ | --INVALID-LINK-- |
| Molecular Weight | 316.88 g/mol | --INVALID-LINK-- |
| CAS Number | 325461-60-7 | --INVALID-LINK-- |
| Appearance | White to off-white solid | Commercial Suppliers |
| Solubility | Soluble in organic solvents such as DMF, DMSO | General Chemical Knowledge |
| pKa (predicted) | ~2-3 (carboxylic acid) | General Chemical Knowledge |
Core Applications in Medicinal Chemistry: A Building Block for Targeted Therapies
The highly decorated nature of this compound makes it an exemplary building block for several key applications in medicinal chemistry, most notably in the synthesis of kinase inhibitors and as a core fragment in fragment-based drug discovery (FBDD).
Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The 2,6-disubstituted pyridine motif is a common feature in many approved and investigational kinase inhibitors, where it often serves as a hinge-binding moiety, forming crucial hydrogen bond interactions with the protein backbone.
The bromine atoms at the C2 and C6 positions of this compound are prime handles for introducing a variety of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[3] This allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties. The fluorine atoms at the C3 and C5 positions can serve to modulate the electronics of the pyridine ring and can also be sites for nucleophilic aromatic substitution under certain conditions.
Experimental Protocols
The following protocols are representative examples of the types of transformations that can be performed on 2,6-dihalo-3,5-difluoropyridine scaffolds. These methods can be adapted for this compound, with appropriate protection of the carboxylic acid group if necessary.
Protocol 1: Selective Monofunctionalization via Suzuki-Miyaura Cross-Coupling
This protocol describes a selective, palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install an aryl or heteroaryl group at one of the C-Br positions. The differential reactivity of the two bromine atoms can often be exploited to achieve mono-functionalization.
Workflow for Selective Suzuki-Miyaura Coupling
Caption: Workflow for selective Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask, combine the protected this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05-0.10 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, usually 4-24 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Sequential Functionalization via Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a nucleophilic aromatic substitution reaction, which is particularly effective on electron-deficient pyridine rings. This can be used to introduce amine or other nucleophilic fragments.
Workflow for Nucleophilic Aromatic Substitution
Caption: Workflow for nucleophilic aromatic substitution.
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube, dissolve the mono-functionalized pyridine derivative (from Protocol 1) (1.0 eq.) in a high-boiling polar aprotic solvent such as DMSO or NMP.
-
Reagent Addition: Add the desired nucleophile (e.g., a primary or secondary amine, 1.5-2.0 eq.) and a suitable base (e.g., DIPEA or K₂CO₃, 2.0-3.0 eq.).
-
Reaction: Seal the tube and heat the reaction mixture to a high temperature (typically 100-150 °C) for several hours (monitor by TLC or LC-MS).
-
Workup: After completion, cool the reaction to room temperature and pour it into a large volume of water.
-
Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Conclusion
This compound represents a highly valuable and versatile building block for modern medicinal chemistry. Its densely functionalized core provides multiple, orthogonally reactive sites, enabling the efficient and controlled synthesis of complex molecular architectures. While its direct application in marketed drugs is not yet in the public domain, the principles of its reactivity, mirrored in the extensive chemistry of related 2,6-dihalopyridines, underscore its immense potential. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to leverage the unique chemical attributes of this scaffold in the design and synthesis of the next generation of targeted therapeutics.
References
The Enigmatic Building Block: Exploring the Synthetic Potential of 2,6-Dibromo-3,5-difluoroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-3,5-difluoroisonicotinic acid stands as a structurally intriguing heterocyclic compound, possessing a unique combination of reactive sites that suggest significant potential in the realms of organic synthesis, medicinal chemistry, and materials science. The pyridine core, adorned with two bromine atoms, two fluorine atoms, and a carboxylic acid group, presents a versatile scaffold for the construction of complex molecular architectures. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen significantly influences the reactivity of the C-Br bonds, making them prime candidates for a variety of cross-coupling reactions. Concurrently, the carboxylic acid moiety offers a handle for amide bond formation, esterification, or potential decarboxylation strategies.
Despite its promising structural features, a comprehensive review of publicly available scientific literature and patent databases reveals that this compound is a compound with limited documented applications and detailed synthetic protocols. While its structure suggests a wide array of potential transformations, specific, well-established procedures and in-depth mechanistic studies directly involving this molecule are not readily found. This guide, therefore, aims to provide a prospective analysis of its synthetic utility based on the known reactivity of analogous structures, offering a roadmap for researchers venturing into the exploration of this fascinating building block.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties for this compound is presented below. Researchers should always refer to the supplier's safety data sheet (SDS) for comprehensive handling and safety information.
| Property | Value |
| Molecular Formula | C₆HBr₂F₂NO₂ |
| Molecular Weight | 316.88 g/mol |
| CAS Number | 325461-60-7[] |
| Appearance | Typically a solid |
| Solubility | Expected to be soluble in polar organic solvents |
Potential Synthetic Applications & Methodologies
Based on the chemical functionalities present in this compound, several key synthetic transformations can be envisaged. The following sections outline prospective applications and generalized protocols, drawing parallels from well-established reactions on similar substrates.
Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms at the 2 and 6 positions are anticipated to be highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. These transformations would allow for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkynyl substituents, leading to the synthesis of highly functionalized pyridine derivatives.
Logical Workflow for Cross-Coupling Reactions:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling (Prospective)
This protocol is a generalized starting point and will require optimization for this compound.
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-2.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: The choice of palladium catalyst and ligand is crucial for reaction efficiency. For substrates with multiple reactive sites, the ligand can influence selectivity.
-
Base: The base is essential for the transmetalation step in the catalytic cycle. The choice of base can affect the reaction rate and the stability of the starting materials and products.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent the oxidation of the palladium(0) catalyst.
Nucleophilic Aromatic Substitution (SNAr)
While the bromine atoms are excellent leaving groups for cross-coupling, the fluorine atoms, activated by the electron-withdrawing pyridine ring, could potentially undergo nucleophilic aromatic substitution with strong nucleophiles. This would allow for the introduction of substituents such as amines, alkoxides, or thiolates.
SNAr Reaction Pathway:
Caption: Conceptual pathway for a nucleophilic aromatic substitution reaction.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (Prospective)
-
Reaction Setup: In a sealed tube or microwave vial, dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Reagent Addition: Add the nucleophile (e.g., an amine, 1.2-2.0 equiv.) and a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv.).
-
Reaction: Heat the mixture to an elevated temperature (e.g., 100-150 °C), either conventionally or using microwave irradiation. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Expertise & Experience Insights:
-
The regioselectivity of SNAr reactions on polyhalogenated pyridines can be complex. The positions of the existing substituents will direct the incoming nucleophile.
-
Microwave heating can significantly accelerate SNAr reactions, often leading to cleaner conversions and higher yields in shorter reaction times.
Amide Bond Formation
The carboxylic acid group at the 4-position is a readily available handle for the synthesis of amides. This is a fundamental transformation in medicinal chemistry for the generation of compound libraries and the exploration of structure-activity relationships.
Amide Coupling Workflow:
Caption: General workflow for amide bond formation.
Protocol 3: General Procedure for Amide Coupling (Prospective)
-
Activation: Dissolve this compound (1.0 equiv.) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂). Add a coupling reagent (e.g., HATU, 1.1 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.). Stir at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.
Trustworthiness and Self-Validation
The protocols provided herein are generalized and serve as a starting point for research. Due to the lack of specific literature for this compound, it is imperative that researchers:
-
Thoroughly characterize all starting materials and products using techniques such as NMR, mass spectrometry, and elemental analysis to confirm their identity and purity.
-
Perform small-scale test reactions to determine the optimal conditions (e.g., temperature, reaction time, reagent stoichiometry) before scaling up.
-
Carefully monitor reaction progress to identify the formation of byproducts and to avoid over-reaction or decomposition.
Conclusion and Future Outlook
This compound is a chemical entity with considerable untapped synthetic potential. While specific applications are yet to be widely reported, its structure strongly suggests utility in the construction of novel, highly substituted pyridine derivatives for applications in drug discovery, agrochemicals, and materials science. The development of robust and selective protocols for the functionalization of this molecule will undoubtedly open new avenues for chemical innovation. Researchers are encouraged to explore the reactivity of this compound and to publish their findings to contribute to the collective knowledge of the scientific community.
References
Application Notes and Protocols for Reactions Involving 2,6-Dibromo-3,5-difluoroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-3,5-difluoroisonicotinic acid is a highly functionalized pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] The strategic placement of two bromine atoms, two fluorine atoms, and a carboxylic acid group on the pyridine core offers multiple reaction sites for selective functionalization. This guide provides an in-depth exploration of the key reaction mechanisms involving this compound, namely Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr), complete with detailed experimental protocols and mechanistic insights. The interplay of the electron-withdrawing fluorine and carboxylic acid groups with the reactive bromine atoms dictates the regioselectivity and reactivity of this molecule, opening avenues for the synthesis of complex molecular architectures.[3][4]
Physicochemical and Spectroscopic Data
A comprehensive understanding of the starting material is crucial for reaction monitoring and product characterization.
| Property | Value |
| Molecular Formula | C₆HBr₂F₂NO₂ |
| Molecular Weight | 316.88 g/mol |
| CAS Number | 325461-60-7 |
| Appearance | Off-white to pale yellow solid |
Expected NMR Data:
-
¹H NMR: A single peak corresponding to the carboxylic acid proton is expected, typically in the range of 13-14 ppm, although this can be broad and may exchange with residual water in the solvent.
-
¹³C NMR: The spectrum will show distinct signals for the six carbons of the pyridine ring. The carbons attached to fluorine will exhibit characteristic C-F coupling.
-
¹⁹F NMR: Two distinct fluorine environments are not expected due to the symmetry of the molecule. A single resonance with coupling to the adjacent carbons is anticipated. The chemical shift will be indicative of a fluorinated pyridine ring.[5][6][7]
Part 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, and in the case of this compound, it allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the C2 and C6 positions.[8] The higher reactivity of the C-Br bond compared to the C-F bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization.[3]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine ring to form a Pd(II) intermediate. For polyhalogenated pyridines, oxidative addition is generally favored at the positions alpha to the nitrogen (C2 and C6).[3]
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the bromide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
The carboxylic acid group at the C4 position is electron-withdrawing, which can influence the electronic properties of the pyridine ring and potentially affect the rate of the coupling reaction.[4]
Visualization of the Suzuki-Miyaura Catalytic Cycle
References
- 1. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 2. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational study of polyhomologation: understanding reactivity with B, Al, and Ga - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling with 2,6-Dibromo-3,5-difluoroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2,6-Dibromo-3,5-difluoroisonicotinic acid. The focus is on achieving both selective mono-arylation and di-arylation, which are crucial steps in the synthesis of functionalized pyridine derivatives for medicinal chemistry and materials science.
Introduction: The Significance of Substituted Pyridines
Substituted pyridine scaffolds are integral to the development of novel pharmaceuticals and functional materials. The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of complex molecules.[1][2] The reaction of this compound is particularly valuable as it allows for the stepwise or simultaneous introduction of two different or identical aryl or heteroaryl groups. This leads to a diverse range of substituted isonicotinic acid derivatives, which are key building blocks in drug discovery. Controlling the regioselectivity to favor either mono- or di-substitution is a primary challenge that can be addressed by carefully selecting the reaction conditions.[3]
Understanding the Suzuki-Miyaura Coupling Mechanism
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate in the presence of a base.[4][5] The catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step.[1][4]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7][8][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[4][5][10]
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, influencing yield, rate, and selectivity.[11]
Catalytic Cycle of the Suzuki-Miyaura Coupling
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 2,6-Dibromo-3,5-difluoroisonicotinic Acid for Biological Assays
Introduction
2,6-Dibromo-3,5-difluoroisonicotinic acid is a highly functionalized heterocyclic compound with significant potential as a scaffold in the development of novel therapeutic agents and biological probes. Its unique substitution pattern, featuring two reactive bromine atoms, two fluorine atoms, and a carboxylic acid group on a pyridine ring, offers multiple avenues for chemical modification. This versatility allows for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. The electron-deficient nature of the pyridine ring, further enhanced by the fluorine substituents, makes this molecule susceptible to a variety of chemical transformations.
This guide provides a comprehensive overview of the derivatization strategies for this compound, detailing protocols for modification at both the bromine and carboxylic acid positions. We will explore the rationale behind these derivatizations and discuss their potential applications in various biological assays, including but not limited to anticancer, antimicrobial, and enzyme inhibition studies.[1][2][3][4][5][6][7][8][9][10]
Strategic Derivatization of the Scaffold
The derivatization of this compound can be strategically approached by considering its three main reactive sites: the two bromine atoms at the 2 and 6 positions, and the carboxylic acid group at the 4-position.
-
Modification of the Bromine Atoms: The bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, or alkynyl groups, enabling the exploration of structure-activity relationships (SAR) related to steric and electronic effects at these positions.
-
Modification of the Carboxylic Acid Group: The carboxylic acid functionality is readily derivatized to form amides, esters, and other related functional groups. This allows for the introduction of diverse substituents that can modulate properties like solubility, cell permeability, and interaction with biological targets.
The following diagram illustrates the key derivatization pathways for this compound.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological evaluation of halogenated thiazolo[3,2-a]pyrimidin-3-one carboxylic acid derivatives targeting the YycG histidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 8. FTST Journal | SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF ISONICOTINIC ACID HYDRAZIDE AND ITS METAL COMPLEXES [ftstjournal.com]
- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,6-Dibromo-3,5-difluoroisonicotinic Acid: A Versatile Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the experimental procedures involving 2,6-dibromo-3,5-difluoroisonicotinic acid, a highly functionalized heterocyclic building block. With its unique substitution pattern, this compound offers multiple reaction sites, making it a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. These notes detail its properties, safety information, and step-by-step protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The rationale behind the selection of catalysts, ligands, and reaction conditions is discussed to provide a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Value of a Polysubstituted Pyridine
This compound (IUPAC Name: 2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid) is a synthetically versatile aromatic carboxylic acid.[1] The pyridine core, a common motif in pharmaceuticals, is rendered electron-deficient by the fluorine atoms and the nitrogen atom, influencing its reactivity. The two bromine atoms at the 2 and 6 positions serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions, allowing for the sequential and selective introduction of diverse substituents. The carboxylic acid group at the 4-position provides a site for amide bond formation or other derivatizations. This trifecta of reactive sites makes it a powerful scaffold for building molecular complexity.
Physicochemical Properties and Safety Data
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 325461-60-7 | [1][2][][4][5] |
| Molecular Formula | C₆HBr₂F₂NO₂ | [1][][5][6] |
| Molecular Weight | 316.88 g/mol | [][5] |
| IUPAC Name | 2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid | [1][] |
| Boiling Point | 398.6°C at 760 mmHg | [] |
| Density | 2.33 g/cm³ | [] |
| Storage | Sealed in dry, Room Temperature | [5] |
Safety Information:
-
Hazard Statements: Refer to the Safety Data Sheet (SDS) for detailed hazard information.[4] As a halogenated organic acid, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
For Research Use Only: This compound is not for medicinal, household, or other uses.[4]
Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at the 2 and 6 positions of the pyridine ring are susceptible to a range of palladium-catalyzed cross-coupling reactions. The following protocols are based on established methodologies for similar di-brominated heterocyclic systems and are provided as a starting point for experimental design. Optimization may be required for specific substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or esters.[7][8] This reaction is fundamental in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.
Reaction Scheme:
Caption: Suzuki-Miyaura Coupling Workflow.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the introduction of terminal alkynes, providing access to a wide range of linear, rigid structures often used in materials science and as precursors for further transformations. [9][10][11] Reaction Scheme:
Protocol:
-
Reagent Preparation: To a solution of this compound (1.0 equiv) and the terminal alkyne (1.1 equiv for mono-coupling) in a suitable solvent (e.g., THF or DMF), add a base (e.g., triethylamine, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv) and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture to remove the amine salt, and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Causality of Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction. The copper facilitates the transmetalation step.
-
Base: An amine base like triethylamine is used to neutralize the HX byproduct and deprotonate the terminal alkyne.
Workflow Diagram:
Caption: Sonogashira Coupling Workflow.
Heck Reaction: C-C (Alkenyl) Bond Formation
The Heck reaction allows for the vinylation of the pyridine core, introducing alkene functionalities that can be further manipulated. [12][13][14][15] Reaction Scheme:
Protocol:
-
Reagent Preparation: In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), and a base (e.g., triethylamine or sodium acetate, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 equiv).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or acetonitrile.
-
Reaction Execution: Heat the reaction mixture in the sealed tube to 100-120 °C.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, concentrate, and purify the product by column chromatography.
Causality of Experimental Choices:
-
Catalyst and Ligand: Pd(OAc)₂ is a common palladium precursor for the Heck reaction. A phosphine ligand is often required to stabilize the active catalytic species.
-
Base: A base is needed to regenerate the active palladium catalyst in the catalytic cycle.
Workflow Diagram:
Caption: Heck Reaction Workflow.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are key components of many pharmaceuticals. [16][17][18][19][20] Reaction Scheme:
Protocol:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Catalyst Addition: Add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv) and a bulky, electron-rich phosphine ligand (e.g., XPhos, 0.03 equiv).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify the product by column chromatography.
Causality of Experimental Choices:
-
Catalyst and Ligand: This reaction requires a specialized catalyst system with bulky, electron-rich ligands to facilitate the reductive elimination step, which is often the rate-limiting step in C-N bond formation.
-
Base: A strong base is necessary to deprotonate the amine and facilitate the catalytic cycle.
Workflow Diagram:
Caption: Buchwald-Hartwig Amination Workflow.
Expected Spectroscopic Data
-
¹H NMR: A single proton signal for the carboxylic acid proton, which will be broad and its chemical shift will be concentration and solvent dependent.
-
¹³C NMR: Six distinct carbon signals are expected. The carbons bearing bromine and fluorine atoms will show characteristic chemical shifts and coupling constants (C-F coupling). The carboxylic acid carbonyl carbon will appear at the downfield end of the spectrum.
-
¹⁹F NMR: A single fluorine signal is expected due to the symmetry of the molecule.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and C-Br and C-F bond vibrations.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its polysubstituted nature allows for the strategic and selective introduction of a wide range of functional groups through well-established palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to facilitate the use of this compound in the development of novel molecules with potential applications in medicinal chemistry and materials science. As with any chemical procedure, appropriate safety precautions should always be taken, and optimization of the reaction conditions may be necessary for specific applications.
References
- 1. 2,6-DIBROMO-3,5-DIFLUOROPYRIDINE-4-CARBOXYLIC ACID | CAS 325461-60-7 [matrix-fine-chemicals.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound - CAS:325461-60-7 - Sunway Pharm Ltd [3wpharm.com]
- 6. This compound | C6HBr2F2NO2 | CID 2762475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. research.rug.nl [research.rug.nl]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2,6-Dibromo-3,5-difluoroisonicotinic Acid for the Synthesis of Advanced Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[3][4] This guide provides an in-depth technical overview and detailed protocols for utilizing 2,6-Dibromo-3,5-difluoroisonicotinic acid, a highly versatile and functionalized pyridine scaffold, in the modular synthesis of potent kinase inhibitors. We will explore the strategic rationale behind its design, detailing how its unique halogenation pattern serves as a powerful tool for medicinal chemists. The bromine atoms provide orthogonal synthetic handles for introducing molecular complexity via cross-coupling reactions, while the fluorine atoms are strategically placed to enhance critical drug-like properties, including metabolic stability and target binding affinity.[5][6]
The Strategic Advantage of the this compound Scaffold
The utility of this particular starting material is not accidental; it is a product of rational drug design principles. The pyridine core is a well-established "privileged scaffold" in kinase inhibitor design, known for its ability to form key hydrogen bonds with the kinase hinge region, mimicking the adenine moiety of ATP.[4][7] The specific halogenation pattern of this compound offers a trifecta of advantages for the drug development professional.
-
Orthogonal Synthetic Handles: The two bromine atoms at the 2- and 6-positions are excellent leaving groups for palladium-catalyzed cross-coupling reactions. Their differential reactivity can often be exploited for sequential, selective functionalization, allowing for the controlled, step-wise construction of complex molecules. These positions are ideal for introducing moieties that will occupy the hydrophobic and solvent-exposed regions of the ATP-binding pocket.
-
Metabolic Blocking and Potency Enhancement: The fluorine atoms at the 3- and 5-positions play a crucial role. Fluorine's high electronegativity and small size can significantly alter the electronic properties of the pyridine ring.[8] This can lead to enhanced binding affinity through favorable interactions with the target protein.[6] Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[9] Placing fluorine atoms on the scaffold can block metabolically labile positions, thereby improving the pharmacokinetic profile of the final compound.[5]
-
Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH. This modulation can be critical for optimizing cell permeability and overall bioavailability.[6]
Visualizing the Kinase Inhibitor Design Strategy
The ultimate goal is to synthesize a molecule that fits precisely into the ATP-binding cleft of a target kinase. The different substituents introduced onto the pyridine scaffold are designed to interact with specific sub-pockets within this site.
Caption: Simplified diagram of a kinase ATP-binding site.
Modular Synthesis Workflow
The synthesis of kinase inhibitors from this scaffold is best approached in a modular fashion. This allows for the creation of a library of diverse compounds by varying the building blocks used in each step. The core workflow involves sequential cross-coupling reactions to replace the bromine atoms, followed by amide bond formation using the carboxylic acid.
General Synthetic Workflow Diagram
Caption: Modular workflow for kinase inhibitor synthesis.
Core Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. The starting material and intermediates are halogenated organic compounds and should be handled with care.[10][11][12] Palladium catalysts are toxic and should be handled carefully. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.[13]
Protocol A: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid to one of the C-Br positions of the pyridine ring.
Rationale: The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds. The choice of a modern palladium pre-catalyst and a suitable base ensures a high-yielding and clean reaction, even with sterically hindered or electronically challenging coupling partners.[14][15]
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.1 - 1.5 equiv)
-
Pd(dppf)Cl₂ or similar Pd catalyst (0.05 - 0.1 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon source for inert atmosphere
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask or microwave vial, add this compound, the boronic acid derivative, and the base (K₂CO₃).
-
Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Add the palladium catalyst to the flask against a positive flow of inert gas.
-
Add the degassed solvents (Dioxane and Water) via syringe.
-
Place the reaction mixture in a preheated oil bath at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the monosubstituted product.
Protocol B: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the coupling of a primary or secondary amine to a C-Br position.
Rationale: The Buchwald-Hartwig amination is the premier method for constructing C-N bonds.[16][17] The reaction's success hinges on the choice of a palladium catalyst and a specialized phosphine ligand (like XPhos or SPhos), which facilitates the crucial reductive elimination step. A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine.[13][18]
Materials:
-
Bromo-pyridine substrate (e.g., product from Protocol A) (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ or similar Pd pre-catalyst (0.02 - 0.05 equiv)
-
XPhos or suitable phosphine ligand (0.04 - 0.1 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon source
Step-by-Step Methodology:
-
In a glovebox or under a positive flow of inert gas, add the bromo-pyridine substrate, palladium pre-catalyst, ligand, and NaOtBu to a flame-dried flask.
-
Add anhydrous solvent, followed by the amine.
-
Seal the vessel and heat to 90-110 °C.
-
Monitor the reaction by TLC or LC-MS (typically 2-12 hours).
-
After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude material via flash chromatography to obtain the aminated product.
Protocol C: Amide Bond Formation
This protocol describes the coupling of the carboxylic acid group with an amine to complete the inhibitor synthesis.
Rationale: Standard peptide coupling reagents like HATU or EDC/HOBt are highly efficient for forming amide bonds under mild conditions, preventing racemization and minimizing side reactions. An organic base is used to neutralize the acid and facilitate the reaction.
Materials:
-
Carboxylic acid-containing pyridine core (product from sequential coupling) (1.0 equiv)
-
Amine building block (1.1 equiv)
-
HATU (1.2 equiv) or EDC (1.2 equiv) / HOBt (1.2 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Dissolve the carboxylic acid substrate in the anhydrous solvent.
-
Add the amine, followed by the organic base (DIPEA).
-
In a separate vial, dissolve the coupling reagent (HATU) in the solvent and add it to the reaction mixture. If using EDC/HOBt, add them sequentially.
-
Stir the reaction at room temperature.
-
Monitor progress by LC-MS (typically 1-6 hours).
-
Once complete, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final compound by flash chromatography or preparative HPLC.
Characterization and Quality Control
Ensuring the identity and purity of synthesized compounds is paramount. A combination of analytical techniques should be employed at each synthetic step.
| Technique | Purpose | Key Information Provided |
| LC-MS | Reaction monitoring & Mass verification | Confirms the molecular weight of the desired product and tracks the consumption of starting materials. |
| ¹H, ¹³C NMR | Structural Elucidation | Confirms the chemical structure, connectivity of atoms, and stereochemistry. Provides information on the substitution pattern.[19][20] |
| ¹⁹F NMR | Fluorine-specific Analysis | Confirms the presence and chemical environment of the fluorine atoms on the pyridine ring. |
| HRMS | Exact Mass Determination | Provides a high-resolution mass measurement to confirm the elemental composition of the final compound. |
| HPLC | Purity Assessment | Quantifies the purity of the final compound, typically aiming for >95% for biological screening.[21] |
Conclusion
This compound is a powerful and versatile starting material for the synthesis of novel kinase inhibitors. Its pre-installed fluorine atoms offer intrinsic advantages for developing compounds with favorable drug-like properties, while the strategically placed bromine atoms provide synthetic chemists with reliable and orthogonal handles for diversification through robust cross-coupling chemistry. The modular protocols detailed in this guide provide a logical and field-proven framework for researchers, scientists, and drug development professionals to efficiently construct libraries of sophisticated kinase inhibitors for targeted therapeutic applications.
References
- 1. Small molecule kinase inhibitors as anti-cancer therapeutics. | Semantic Scholar [semanticscholar.org]
- 2. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
analytical techniques for characterizing 2,6-Dibromo-3,5-difluoroisonicotinic acid derivatives
An In-Depth Guide to the Analytical Characterization of 2,6-Dibromo-3,5-difluoroisonicotinic Acid Derivatives
Introduction: The Analytical Challenge of Highly Halogenated Heterocycles
This compound and its derivatives represent a class of compounds with significant potential in pharmaceutical and materials science. The pyridine core, substituted with a carboxylic acid and four halogen atoms (two bromine, two fluorine), creates a unique electronic and structural profile. This dense functionalization, however, presents distinct challenges for analytical characterization. Accurate and comprehensive analysis is non-negotiable for ensuring structural integrity, purity, and batch-to-batch consistency in research and development settings.
This guide provides a detailed exploration of the key analytical techniques required to fully characterize these complex molecules. It is designed for researchers, chemists, and quality control specialists, offering not just step-by-step protocols but also the underlying scientific rationale for methodological choices. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and other essential methods, providing a robust framework for confident analysis.
Workflow for Comprehensive Characterization
A multi-technique approach is essential for the unambiguous characterization of novel this compound derivatives. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating analytical system.
Caption: Overall analytical workflow for characterizing the title compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR is arguably the most powerful technique for determining the precise chemical structure of these derivatives. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a wealth of information.
Expertise & Experience: Why a Multi-Nuclear Approach is Critical
For a molecule like this compound, a simple proton NMR is insufficient. The core pyridine ring has no protons directly attached. Therefore, ¹³C and ¹⁹F NMR are not just complementary; they are essential.
-
¹⁹F NMR: Fluorine (¹⁹F) is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.[1] Its chemical shifts are highly sensitive to the electronic environment, spanning a much wider range than proton shifts. This makes ¹⁹F NMR an exquisite probe for confirming the presence and electronic environment of the fluorine atoms.[1]
-
¹³C NMR: This technique reveals the carbon skeleton. The key diagnostic signals will be the carbon atoms directly bonded to fluorine, which will appear as doublets due to one-bond ¹³C-¹⁹F coupling (¹JCF). The magnitude of this coupling provides structural confirmation.[2] Carbons bonded to bromine will also show characteristic electronic effects.
-
¹H NMR: While the core may be proton-deficient, ¹H NMR is vital for characterizing any non-halogenated substituents or derivatives (e.g., esters, amides).
Application Note: Sample Preparation for Halogenated Compounds
Proper sample preparation is paramount for high-quality NMR data. Halogenated aromatic compounds can sometimes exhibit poor solubility.
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent first choice due to its high polarity, which can effectively dissolve the carboxylic acid moiety and the polar aromatic system. Deuterated chloroform (CDCl₃) or acetone-d₆ are also common alternatives.[3]
-
Concentration: For ¹H NMR, 5-10 mg in 0.6-0.7 mL of solvent is typical.[4] For the much less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) is advisable to reduce acquisition time.
-
Clarity: The solution must be free of all particulate matter. Suspended solids will distort the local magnetic field homogeneity, leading to broad, poorly resolved peaks. Always filter the sample into the NMR tube, for instance, through a Pasteur pipette with a small plug of glass wool.
Protocol: Acquiring ¹H, ¹³C, and ¹⁹F NMR Spectra
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the derivative into a clean, dry vial.
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Gently vortex or sonicate until the sample is fully dissolved.
-
Filter the solution through a pipette with a glass wool plug directly into a clean, high-quality 5 mm NMR tube.
-
Cap the tube securely.
-
-
Instrument Setup (Example on a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.
-
-
Spectrum Acquisition:
-
¹⁹F NMR:
-
Tune the probe to the ¹⁹F frequency.
-
Acquire a simple pulse-acquire spectrum. A reference compound like CFCl₃ (0 ppm) is the standard, though external referencing is common.[3]
-
Expect signals in the aromatic fluorine region.
-
-
¹H NMR:
-
Tune the probe to the ¹H frequency.
-
Acquire a standard spectrum (e.g., 16-32 scans).
-
Integrate signals and determine chemical shifts relative to a standard like tetramethylsilane (TMS).
-
-
¹³C NMR:
-
Tune the probe to the ¹³C frequency.
-
Acquire a proton-decoupled spectrum. Due to the low sensitivity, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Note the large ¹JCF coupling constants for carbons attached to fluorine.
-
-
Data Interpretation Summary
| Nucleus | Expected Chemical Shift Range (ppm) | Key Coupling Information |
| ¹⁹F | -90 to -150 (typical for fluoro-pyridines)[3] | 3JFF, 4JFC, 5JFH |
| ¹³C | 100 to 170 (aromatic region); 160-170 (C=O) | ¹JCF: ~240-270 Hz[2] |
| ¹H | Varies by substituent | Coupling to ¹⁹F (4JHF, 5JHF) may be observed. |
Mass Spectrometry (MS): Unveiling Molecular Weight and Isotopic Fingerprints
MS is indispensable for confirming the molecular weight and elemental formula. For compounds containing bromine, it provides a highly characteristic "fingerprint" that serves as powerful evidence of the structure.
Expertise & Experience: The Significance of the Bromine Isotope Pattern
The most critical aspect of analyzing these compounds by MS is understanding the impact of halogen isotopes. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance (50.7% and 49.3%, respectively).[5]
This has a profound and predictable effect on the mass spectrum:
-
A compound with one bromine atom will show two peaks of roughly equal intensity, separated by 2 m/z units (M and M+2).[6]
-
A compound with two bromine atoms, like our target molecule, will show three peaks for the molecular ion cluster:
-
M: Contains two ⁷⁹Br atoms.
-
M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
M+4: Contains two ⁸¹Br atoms. The relative intensity of these peaks will be approximately 1:2:1 . This unique pattern is a definitive indicator of the presence of two bromine atoms.
-
Caption: Expected 1:2:1 isotopic pattern for a molecule with two bromine atoms.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Ionization Technique: Electrospray Ionization (ESI) is well-suited for the polar, acidic nature of these molecules. It can be run in either positive or negative ion mode.
-
Negative Mode (ESI-): Often preferred for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions. This typically yields cleaner spectra with less fragmentation.
-
Positive Mode (ESI+): The pyridine nitrogen can be protonated to form [M+H]⁺ ions.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile. A small amount of water can aid dissolution.
-
For negative mode, adding a trace of a weak base (e.g., ammonium hydroxide) can enhance deprotonation. For positive mode, a trace of a weak acid (e.g., formic acid) can enhance protonation.
-
-
Instrument Parameters (example on a Q-TOF instrument):
-
Infusion: Directly infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).
-
Mass Range: Set a range that comfortably includes the expected molecular weight (e.g., 100-500 m/z).
-
Resolution: Operate in high-resolution mode (>10,000 FWHM) to obtain accurate mass measurements.
-
Data Analysis:
-
Identify the molecular ion cluster ([M-H]⁻ or [M+H]⁺).
-
Verify the 1:2:1 intensity ratio for the M, M+2, and M+4 peaks.
-
Use the instrument software to calculate the elemental composition from the measured accurate mass. The calculated formula should match the theoretical formula to within 5 ppm.
-
-
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Separating Mixtures
HPLC is the workhorse technique for determining the purity of the synthesized derivative and for separating it from starting materials, byproducts, or other isomers.
Expertise & Experience: Method Development for Polar, Ionizable Compounds
The combination of a polar heterocyclic ring and an ionizable carboxylic acid group dictates the chromatographic strategy.[7]
-
Column Choice: A standard C18 reversed-phase column is a good starting point. These columns separate compounds primarily based on hydrophobicity.
-
Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used.
-
pH Control is Crucial: The retention of isonicotinic acid derivatives is highly dependent on the pH of the mobile phase.[8]
-
At low pH (e.g., pH 2-3, using formic or phosphoric acid), the carboxylic acid is protonated (-COOH), making the molecule less polar and more retained on a C18 column. The pyridine nitrogen will be protonated, which can sometimes lead to peak tailing on lower-quality silica.
-
At neutral or high pH , the carboxylic acid is deprotonated (-COO⁻), making the molecule highly polar and poorly retained on a C18 column.
-
-
Mixed-Mode Chromatography: For separating very similar isomers, mixed-mode columns that offer both reversed-phase and ion-exchange properties can provide unique selectivity and superior resolution.[7][8]
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Dilute this stock to a final concentration of ~0.1 mg/mL using the initial mobile phase composition.
-
Filter the final solution through a 0.22 or 0.45 µm syringe filter to prevent column blockage.[9]
-
-
HPLC System and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column for general use. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to suppress ionization of the carboxyl group, ensuring good retention and peak shape.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. |
| Gradient | 10% B to 90% B over 15 min | A gradient is effective for separating compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[11] |
| Injection Vol. | 5-10 µL | Small volume to prevent peak distortion. |
| Detection | UV at ~265 nm | Pyridine derivatives typically have strong UV absorbance in this region. |
-
Analysis:
-
Inject the prepared sample.
-
Integrate the resulting chromatogram.
-
Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Troubleshooting Common HPLC Issues
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with silica; column overload. | Use a high-purity silica column; reduce sample concentration; ensure mobile phase pH is low enough.[12] |
| Drifting Retention | Column temperature fluctuation; mobile phase composition changing. | Use a column oven; prepare fresh mobile phase daily; ensure proper system equilibration.[11] |
| Split Peaks | Sample solvent stronger than mobile phase; column void. | Dissolve sample in the initial mobile phase; replace the column.[13] |
Complementary Analytical Techniques
While NMR, MS, and HPLC form the primary triad of characterization, the following techniques provide further essential validation.
Elemental Analysis (EA)
This technique provides the empirical formula by quantifying the weight percentage of C, H, and N. Specialized combustion methods followed by ion chromatography or titration can determine the percentage of halogens (Br, F).[14] The result must agree with the theoretical composition (typically within ±0.4%) to confirm the elemental makeup of the bulk sample.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid method to confirm the presence of key functional groups. For a this compound derivative, the spectrum will be characterized by:
-
O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ (for the carboxylic acid).
-
C=O Stretch: A strong, sharp absorption around 1700-1730 cm⁻¹ (carbonyl of the acid).[15]
-
C=C/C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region (aromatic ring).[15]
-
C-F Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region.
-
C-Br Stretch: Absorptions typically below 800 cm⁻¹.
X-ray Crystallography
If a suitable single crystal of the derivative can be grown, single-crystal X-ray diffraction provides the ultimate structural confirmation.[16] It yields an unambiguous 3D structure, including absolute stereochemistry, bond lengths, and bond angles. This technique is the gold standard for structural proof when available.[17]
Conclusion
The characterization of this compound derivatives requires a meticulous and multi-faceted analytical strategy. By logically combining the structural insights from multi-nuclear NMR, the molecular formula confirmation from HRMS, and the purity assessment from HPLC, researchers can build an unassailable body of evidence. Complementary techniques like elemental analysis, FTIR, and X-ray crystallography provide orthogonal validation, ensuring the highest level of scientific integrity. The protocols and insights provided in this guide serve as a comprehensive framework for navigating the analytical complexities of this important class of molecules.
References
- 1. biophysics.org [biophysics.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 10. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. hplc.eu [hplc.eu]
- 13. mastelf.com [mastelf.com]
- 14. Elemental analysis [chemistry.huji.ac.il]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
The Strategic Utility of 2,6-Dibromo-3,5-difluoroisonicotinic Acid in Synthetic Chemistry: A Guide for Researchers
For Immediate Release
[City, State] – January 4, 2026 – As a cornerstone in the synthesis of complex molecules, 2,6-Dibromo-3,5-difluoroisonicotinic acid stands out as a critical building block for researchers and drug development professionals. Its unique structural features, characterized by a highly functionalized pyridine ring, offer a versatile platform for the creation of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides an in-depth look at the properties and synthetic potential of this important intermediate.
Introduction to a Versatile Synthetic Intermediate
This compound, with the chemical formula C₆HBr₂F₂NO₂ and CAS number 325461-60-7, is a halogenated pyridine derivative. The strategic placement of two bromine atoms and two fluorine atoms on the isonicotinic acid backbone imparts distinct reactivity and physicochemical properties. The electron-withdrawing nature of the halogen substituents significantly influences the reactivity of the pyridine ring and the carboxylic acid group, making it a valuable precursor in a variety of chemical transformations.
Key Structural Features and Reactivity
The chemical architecture of this compound provides multiple reaction sites, allowing for a range of synthetic manipulations.
-
The Carboxylic Acid Group: The acidic proton of the carboxyl group can be easily deprotonated, enabling the formation of salts, esters, and amides. This functionality is a common anchor point for building more complex molecular scaffolds.
-
The Bromine Atoms: The bromine atoms at the 2 and 6 positions are susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents.
-
The Fluorine Atoms: The fluorine atoms at the 3 and 5 positions enhance the metabolic stability and binding affinity of derivative compounds, a desirable trait in pharmaceutical drug design. While generally more stable than the bromo substituents, they can also participate in nucleophilic aromatic substitution reactions under specific conditions.
The interplay of these functional groups allows for a stepwise and regioselective modification of the molecule, providing chemists with precise control over the final product's structure.
Potential Applications in Drug Discovery and Development
While direct patent literature detailing the extensive applications of this compound is not publicly prevalent, the structural motifs present in this molecule are commonly found in a variety of bioactive compounds. Halogenated pyridines are a well-established class of intermediates in the pharmaceutical industry, often serving as the core of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.
The presence of both bromine and fluorine atoms allows for a dual approach in lead optimization. The bromine atoms can be used as handles for early-stage diversification of a compound library through parallel synthesis, while the fluorine atoms can be incorporated to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead candidate.
General Synthetic Protocols and Considerations
The following are generalized protocols that leverage the reactivity of this compound. Researchers should adapt these methods based on the specific requirements of their target molecules and perform appropriate characterization at each step.
Amide Bond Formation
The carboxylic acid functionality can be readily converted to an amide, a common linkage in pharmaceutical compounds.
Protocol:
-
Activation of the Carboxylic Acid: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF). Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation: Representative Coupling Agents for Amide Synthesis
| Coupling Agent | Activating Agent | Base (Typical) | Byproducts |
| HATU | N/A | DIPEA, NMM | HOBt, Tetramethylurea |
| HBTU | N/A | DIPEA, NMM | HOBt, Tetramethylurea |
| EDC/HOBt | HOBt | DIPEA, NMM | DCU (insoluble) |
Suzuki Cross-Coupling
The bromine atoms are ideal for Suzuki cross-coupling reactions to introduce new aryl or heteroaryl groups.
Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound or its ester/amide derivative (1 equivalent), a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualization: Generalized Suzuki Coupling Workflow
Caption: A typical workflow for a Suzuki cross-coupling reaction.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in synthetic and medicinal chemistry. Its unique arrangement of reactive sites allows for the strategic and controlled synthesis of complex molecular architectures. While its full range of applications continues to be explored, its utility as a scaffold for creating novel compounds with tailored properties is clear. Researchers in drug discovery and materials science will find this intermediate to be a valuable tool in their synthetic endeavors.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dibromo-3,5-difluoroisonicotinic acid
Welcome to the technical support resource for the synthesis of 2,6-Dibromo-3,5-difluoroisonicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction yields.
Introduction: The Challenge of Synthesizing Polyhalogenated Pyridines
This compound is a highly functionalized building block valuable in the development of novel pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both electron-withdrawing fluorine and bromine atoms, offers multiple points for further chemical modification. However, the synthesis of such polyhalogenated pyridines is often challenging, plagued by issues of regioselectivity, harsh reaction conditions, and low yields.[1][2]
The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution, which typically requires high temperatures and yields mixtures of isomers.[3] Therefore, more sophisticated strategies are required to achieve the desired 2,6-dibromination pattern on the 3,5-difluoroisonicotinic acid scaffold. This guide focuses on the most effective and controllable method: directed ortho-metalation followed by electrophilic trapping .
Overview of the Recommended Synthetic Approach
The most reliable pathway involves a two-step, one-pot procedure starting from 3,5-Difluoroisonicotinic acid. This substrate is first treated with a strong lithium amide base to achieve regioselective deprotonation (lithiation) at the C-2 and C-6 positions, directed by the carboxylic acid group. The resulting dianion is then quenched with an electrophilic bromine source to yield the target product.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for preparing this compound?
The most dependable and scalable route is the directed ortho-metalation of 3,5-Difluoroisonicotinic acid.[4][5] This method uses a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to selectively remove protons from the positions adjacent (ortho) to the carboxylic acid directing group. The resulting dilithiated intermediate is then reacted with a bromine source. This approach offers excellent regiocontrol, avoiding the formation of unwanted isomers that plague other methods.[6]
Q2: Why is direct electrophilic bromination with Br₂ and a Lewis acid not a viable strategy?
Direct electrophilic bromination of the pyridine ring is notoriously difficult. The pyridine nitrogen acts as a Lewis base, deactivating the ring towards electrophilic attack by complexing with the Lewis acid catalyst. Furthermore, any reaction that does occur would be directed primarily to the C-3 and C-5 positions, which are already occupied by fluorine atoms in the starting material.[3] Attempting this route would likely result in no reaction or decomposition of the starting material.
Q3: What are the critical safety considerations for this synthesis?
This synthesis involves several hazardous materials and requires strict adherence to safety protocols:
-
Organolithium Reagents (n-BuLi for LDA preparation): These reagents are pyrophoric and will ignite on contact with air or moisture. They must be handled under a strictly inert atmosphere (e.g., Argon or Nitrogen). All glassware must be rigorously dried.[7]
-
Diisopropylamine: This is a corrosive and flammable liquid with a noxious odor. It should be handled in a well-ventilated fume hood.
-
Electrophilic Bromine Sources (e.g., 1,2-Dibromo-1,1,2,2-tetrachloroethane): These are toxic and corrosive. Avoid inhalation and skin contact.
-
Cryogenic Temperatures: The reaction is performed at -78 °C, typically using a dry ice/acetone bath. Appropriate personal protective equipment (cryogenic gloves, face shield) should be used.
Q4: Can I use n-Butyllithium (n-BuLi) directly to achieve the lithiation?
Using n-BuLi directly is not recommended. While it is a strong base, it is also a potent nucleophile. It can add to the pyridine ring or react with the carboxylic acid in undesirable ways. Preparing LDA in situ from n-BuLi and diisopropylamine provides a strong, sterically hindered, non-nucleophilic base that is ideal for selective proton abstraction.[6]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Problem 1: Low or No Conversion of Starting Material
This is often indicated by recovering a high percentage of 3,5-Difluoroisonicotinic acid after workup.
| Possible Cause | Explanation & Recommended Solution |
| A. Inactive or Insufficient LDA | The organolithium reagent (n-BuLi) used to generate LDA may have degraded, or an insufficient amount was used. The carboxylic acid proton consumes one full equivalent of LDA before any C-H activation can occur. Solution: 1) Use a freshly purchased, high-quality n-BuLi solution or titrate your existing solution before use. 2) Ensure you are using at least 2.2 to 2.5 equivalents of LDA relative to the starting material to account for both the acidic proton and the two C-H bonds.[6] |
| B. Non-Anhydrous Conditions | Trace amounts of water in the solvent, glassware, or on the starting material will rapidly quench the LDA. Solution: 1) Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry inert gas. 2) Use anhydrous grade THF, preferably from a solvent purification system or freshly distilled from sodium/benzophenone. 3) Ensure the 3,5-Difluoroisonicotinic acid is thoroughly dried under high vacuum before use. |
| C. Reaction Temperature Too High | If the temperature rises significantly above -70 °C during the addition of LDA, the base can become unstable or lead to side reactions. Solution: Maintain a temperature of -78 °C (dry ice/acetone bath) throughout the base addition and lithiation steps. Add the LDA solution slowly and sub-surface to ensure rapid mixing and heat dissipation.[7] |
Problem 2: Formation of Mono-Brominated Side Product (2-Bromo-3,5-difluoroisonicotinic acid)
This occurs when the reaction stops after the first bromination, leading to a mixture of mono- and di-brominated products, complicating purification.
| Possible Cause | Explanation & Recommended Solution |
| A. Insufficient Brominating Agent | The stoichiometry of the electrophile is critical. If less than two equivalents are available, incomplete bromination is inevitable. Solution: Use at least 2.2 equivalents of the brominating agent (e.g., 1,2-Dibromo-1,1,2,2-tetrachloroethane or hexabromoethane). This slight excess ensures the reaction goes to completion. |
| B. Poor Solubility of Intermediate | The mono-lithiated, mono-brominated intermediate may precipitate from the solution, preventing the second lithiation/bromination sequence from occurring efficiently. Solution: While THF is generally a good solvent, if solubility issues are suspected, consider a solvent system with higher polarity or a co-solvent. However, this should be approached with caution as it can alter the reactivity of the organolithium species.[7] |
Problem 3: Significant Product Decomposition or Dark Tar Formation
This issue often arises during the addition of the brominating agent or during the aqueous workup.
| Possible Cause | Explanation & Recommended Solution |
| A. Highly Exothermic Quench | The reaction between the highly reactive dilithiated intermediate and the brominating agent is very exothermic. A rapid, localized increase in temperature can cause decomposition. Solution: 1) Maintain the reaction at -78 °C. 2) Add the brominating agent slowly and portion-wise as a solution in anhydrous THF. This allows for better temperature control. |
| B. Use of Elemental Bromine (Br₂) as Electrophile | While seemingly straightforward, Br₂ is a highly reactive and aggressive electrophile that can lead to complex side reactions and decomposition with organolithium intermediates. Solution: Use a "well-behaved" solid bromine source like 1,2-Dibromo-1,1,2,2-tetrachloroethane or Hexabromoethane . These reagents deliver electrophilic bromine more controllably. |
| C. Uncontrolled Quench During Workup | Adding water or acid too quickly to the cold reaction mixture can cause a rapid, uncontrolled rise in temperature, leading to degradation of the product. Solution: Quench the reaction at low temperature by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution before allowing the mixture to warm to room temperature. |
Experimental Workflow & Protocols
Workflow Diagram: Directed ortho-Metalation Pathway
Caption: Workflow for the synthesis of the target compound.
Detailed Protocol: Synthesis via Directed ortho-Metalation
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Materials & Reagents:
-
3,5-Difluoroisonicotinic acid (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (2.3 eq.), freshly distilled
-
n-Butyllithium (2.2 eq.), solution in hexanes
-
1,2-Dibromo-1,1,2,2-tetrachloroethane (2.2 eq.)
-
Saturated aqueous NH₄Cl solution
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
LDA Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous THF and diisopropylamine (2.3 eq.). Cool the solution to -78 °C. Slowly add n-butyllithium (2.2 eq.) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting colorless solution for 30 minutes at -78 °C.
-
Lithiation: In a separate flame-dried flask, dissolve 3,5-difluoroisonicotinic acid (1.0 eq.) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the prepared LDA solution from Step 1 into the solution of the starting material via cannula. A color change (typically to yellow or orange) should be observed. Stir the reaction mixture at -78 °C for 2 hours.
-
Bromination: Dissolve 1,2-dibromo-1,1,2,2-tetrachloroethane (2.2 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Stir the reaction for an additional 3 hours at -78 °C.
-
Workup: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution, ensuring the temperature remains below -60 °C. Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
Isolation: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH 1-2 with 2M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel chromatography to yield the final product.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,5-Difluoroisonicotinic acid | C6H3F2NO2 | CID 20111879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Difluoroisonicotinic acid CAS#: 903522-29-2 [m.chemicalbook.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. sites.wp.odu.edu [sites.wp.odu.edu]
Technical Support Center: Purification of 2,6-Dibromo-3,5-difluoroisonicotinic Acid
Welcome to the technical support center for the purification of 2,6-Dibromo-3,5-difluoroisonicotinic acid (CAS 325461-60-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this highly functionalized pyridine derivative. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the physicochemical characteristics of this compound. The molecule possesses a pyridine ring, making it a basic compound, and a carboxylic acid group, which imparts acidic properties. This amphoteric nature is a key consideration in designing effective purification protocols. Additionally, the presence of multiple halogen atoms influences its solubility and reactivity.
II. Frequently Asked Questions (FAQs)
Here, we address common questions and issues that may arise during the purification of this compound.
Q1: What are the likely impurities in a crude sample of this compound?
A1: The impurity profile largely depends on the synthetic route. However, common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Incompletely halogenated species: Mono-bromo or mono-fluoro derivatives.
-
Over-halogenated species: If the reaction conditions are too harsh.
-
Hydrolysis byproducts: Depending on the work-up conditions.
-
Solvent residues: Residual solvents from the reaction or extraction steps.
Q2: My crude material is a dark, oily substance. How can I best approach its purification?
A2: A dark, oily crude product often indicates the presence of polymeric or colored impurities. A multi-step purification approach is recommended. Start with an acid-base extraction to isolate the acidic product from neutral and basic impurities. This can be followed by recrystallization or column chromatography.
Q3: I am observing significant peak tailing during HPLC analysis of my purified compound. What is the cause and how can I resolve this?
A3: Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives on silica-based columns.[1] The basic nitrogen atom of the pyridine ring can interact strongly with acidic residual silanol groups on the silica surface, leading to poor peak shape.[1] To mitigate this, consider the following:
-
Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.[1]
-
pH Adjustment: Lowering the mobile phase pH can protonate the pyridine nitrogen, reducing its interaction with the stationary phase.[1]
-
Column Selection: Use a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is more suitable for basic compounds.[1]
Q4: Can I use recrystallization for the final purification step? What solvents are recommended?
A4: Recrystallization can be a very effective final purification step to obtain a highly crystalline product. The choice of solvent is critical. Given the molecule's polarity and the presence of both acidic and basic functional groups, a range of solvents should be screened. A good starting point would be polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like ethyl acetate. Solvent mixtures, such as ethanol/water or ethyl acetate/hexane, can also be effective. The ideal solvent system will dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while leaving impurities dissolved in the mother liquor.[2]
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common purification challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Purification | - Inappropriate choice of purification method. - Product loss during transfers. - Compound instability under purification conditions. | - Optimize the purification protocol on a small scale first. - Ensure all transfer steps are quantitative. - Check for compound degradation via techniques like TLC or LC-MS under the chosen conditions. |
| Persistent Impurities After Column Chromatography | - Co-elution of impurities with the product. - Column overloading. - Inappropriate stationary or mobile phase. | - Modify the mobile phase polarity or use a different solvent system. - Reduce the amount of crude material loaded onto the column. - Switch to a different stationary phase (e.g., alumina, reverse-phase silica). |
| Product Oiling Out During Recrystallization | - Solvent system is too nonpolar. - Cooling the solution too rapidly. | - Use a more polar solvent or a solvent mixture. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. - Try adding a seed crystal to induce crystallization. |
| Incomplete Separation During Acid-Base Extraction | - Incorrect pH adjustment. - Formation of an emulsion. | - Use a pH meter to ensure the aqueous phase reaches the desired pH. - To break an emulsion, try adding brine or filtering the mixture through celite. |
IV. Experimental Protocols
The following are detailed protocols for common purification methods applicable to this compound.
Protocol 1: Acid-Base Extraction
This method is ideal for the initial cleanup of the crude product to separate the acidic target molecule from neutral and basic impurities.[3][4][5]
Caption: Workflow for acid-base extraction purification.
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate and collect the aqueous layer.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.
-
Combine the aqueous extracts and cool in an ice bath.
-
Slowly acidify the combined aqueous extracts with 1M HCl with stirring until the pH is approximately 2-3. A precipitate of the purified product should form.
-
Extract the acidified aqueous solution with three portions of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
This protocol is suitable for obtaining a highly pure, crystalline final product.
Caption: General workflow for recrystallization.
Procedure:
-
Place the crude or partially purified this compound in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and heat the mixture to boiling with stirring.
-
Continue adding the solvent dropwise until the solid just dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Flash Column Chromatography
Flash column chromatography is a powerful technique for separating the target compound from closely related impurities.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. rsc.org [rsc.org]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions with 2,6-Dibromo-3,5-difluoroisonicotinic acid
Welcome to the technical support center for 2,6-Dibromo-3,5-difluoroisonicotinic acid (CAS 325461-60-7). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, highly functionalized pyridine building block. My goal is to provide you with not just protocols, but the underlying chemical logic to anticipate and overcome common challenges in your synthetic endeavors. The inherent reactivity of this molecule, with its multiple halogen substituents and a carboxylic acid, presents unique opportunities and potential pitfalls. This document will serve as your expert resource for troubleshooting and optimizing your reactions.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: Nucleophilic Aromatic Substitution (SNAr) - Poor Regioselectivity
Question: "I am attempting a nucleophilic substitution on this compound with a primary amine, but I'm observing a mixture of products where different halogens are displaced. How can I control the regioselectivity?"
Answer: This is a common and critical challenge. The pyridine ring is highly electron-deficient due to the cumulative electron-withdrawing effects of the two fluorine atoms, two bromine atoms, and the ring nitrogen. This makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr).
The Underlying Chemistry: Nucleophilic attack on the pyridine ring is favored at the 2- and 4-positions (ortho and para to the nitrogen) because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[1] In your molecule, the bromine atoms are at the reactive 2- and 6-positions. However, the reactivity of halogens as leaving groups in SNAr on electron-deficient systems does not always follow the simple C-X bond strength trend. For highly activated systems like polyfluorinated heterocycles, fluoride can be an excellent leaving group, sometimes even better than chloride or bromide.[2][3]
This means your nucleophile can potentially attack at the C-2/C-6 positions (displacing bromide) or the C-3/C-5 positions (displacing fluoride), leading to a complex product mixture.
Troubleshooting & Optimization:
-
Lower the Reaction Temperature: SNAr reactions are kinetically controlled. Lowering the temperature (e.g., from room temperature to 0 °C or -78 °C) can often enhance the selectivity by favoring the pathway with the lowest activation energy. Displacement of bromine is generally, but not always, kinetically favored over fluoride displacement.
-
Solvent Choice is Critical: The choice of solvent can dramatically influence selectivity.
-
Aprotic Polar Solvents (DMF, DMSO, NMP): These solvents are excellent for SNAr reactions as they solvate the cation of the nucleophile's salt but poorly solvate the anion, increasing its nucleophilicity. They generally accelerate the reaction but may not always improve selectivity.
-
Protic Solvents (Alcohols, Water): These can solvate both the nucleophile and the leaving group, potentially altering the relative rates of substitution. They are less commonly used but can sometimes offer surprising selectivity.
-
-
Control Stoichiometry: Use of a large excess of the nucleophile can lead to multiple substitutions. Start with 1.0-1.2 equivalents of your nucleophile to favor monosubstitution.
Data-Driven Recommendations for Selectivity:
| Parameter | Condition Favoring Bromine Displacement | Condition Favoring Fluorine Displacement | Rationale |
| Temperature | Low (-78 °C to 0 °C) | High (Room Temp to 100 °C) | Exploits differences in activation energy. |
| Nucleophile | Soft, less basic nucleophiles (e.g., thiols) | Hard, basic nucleophiles (e.g., alkoxides) | Hard-Soft Acid-Base (HSAB) principles can play a role. |
| Solvent | Less polar aprotic (e.g., THF, Dioxane) | Highly polar aprotic (e.g., DMSO, HMPA) | High polarity can better stabilize the more electronegative fluoride leaving group. |
Experimental Workflow for Optimizing Selectivity:
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2,6-Dibromo-3,5-difluoroisonicotinic acid in solution
This technical support guide is intended for researchers, scientists, and drug development professionals working with 2,6-Dibromo-3,5-difluoroisonicotinic acid. Here, we address potential stability issues that may arise during its storage and use in solution. The information provided is based on established principles of organic chemistry and data from structurally related halogenated heteroaromatic compounds.
Troubleshooting Guide: Stability Issues in Solution
This section is designed to help you diagnose and resolve common problems encountered when working with solutions of this compound.
Issue 1: Unexpected reaction outcomes or low yields.
-
Question: My reaction is yielding unexpected byproducts, or the yield of my desired product is significantly lower than expected. Could the starting material be degrading in my reaction solvent?
-
Answer: Yes, instability of this compound in solution is a primary suspect. The highly substituted pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. The bromine atoms, in particular, can be displaced by nucleophiles.
-
Causality: The stability of the compound can be compromised by the choice of solvent, the presence of other nucleophilic reagents, and the reaction temperature. Protic solvents like methanol or water can act as nucleophiles, especially under basic conditions. Aprotic polar solvents such as DMSO, while generally good for solubility, can also pose risks, particularly at elevated temperatures in the presence of an acid.[1][2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields.
-
Issue 2: Solution discoloration over time.
-
Question: I prepared a stock solution of this compound, and it has developed a yellow or brown tint upon storage. What could be the cause?
-
Answer: Discoloration is often an indicator of decomposition. Halogenated aromatic compounds can be sensitive to light, which can initiate the formation of radical species and subsequent degradation pathways.[4] Additionally, slow reactions with the solvent or trace impurities can lead to colored byproducts over time.
Preventative Measures:
-
Protect from Light: Store stock solutions in amber vials or wrap the container with aluminum foil.
-
Use High-Purity Solvents: Ensure that solvents are anhydrous and free of contaminants.
-
Inert Atmosphere: For long-term storage, blanketing the solution with an inert gas like nitrogen or argon can prevent oxidative degradation.
-
Issue 3: Inconsistent results between experiments.
-
Question: I am getting variable results using the same experimental protocol. Could the stability of my stock solution be the issue?
-
Answer: Absolutely. If a stock solution is degrading over time, its effective concentration will decrease, leading to inconsistent results. The rate of degradation can be influenced by storage conditions.
Protocol for Stock Solution Stability:
-
Solvent Selection: Prepare stock solutions in non-nucleophilic, aprotic solvents if possible. Anhydrous DMSO is a common choice, but be mindful of its own stability issues.[1][2]
-
Storage Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation rates.
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Fresh is Best: For highly sensitive applications, preparing fresh solutions immediately before use is the most reliable approach.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended solvents for dissolving this compound?
-
A1: The choice of solvent depends on the application. For short-term use in reactions, aprotic solvents like THF, Dioxane, or Acetonitrile are generally suitable. For long-term storage, anhydrous DMSO is often used for its high dissolving power. However, due to the acidic nature of the compound, be aware that DMSO can undergo acid-catalyzed decomposition at elevated temperatures.[1][3]
-
-
Q2: How does pH affect the stability of this compound in aqueous solutions?
-
A2: While specific data is unavailable, general principles suggest that the stability in aqueous media will be pH-dependent.[5][6]
-
Acidic pH: The carboxylic acid group will be protonated. The compound may be more stable against nucleophilic attack than its deprotonated form. However, strong acidic conditions can catalyze hydrolysis of the halogen substituents.
-
Neutral to Basic pH: The carboxylic acid will be deprotonated to a carboxylate. This increases the electron density of the ring, potentially making it more susceptible to certain oxidative degradation pathways, although less susceptible to nucleophilic attack. Strong basic conditions will promote nucleophilic substitution of the bromine atoms by hydroxide ions.
-
-
-
Q3: Is this compound sensitive to light?
-
A3: Many brominated aromatic compounds exhibit photosensitivity.[4] It is best practice to assume that this compound is light-sensitive and take precautions to protect it from light, especially when in solution.
-
-
Q4: Can I heat solutions of this compound?
-
A4: Heating should be done with caution. Thermal decomposition is a possibility, and the presence of the carboxylic acid group may lower the decomposition temperature of solvents like DMSO.[3] If heating is necessary, it is advisable to do so under an inert atmosphere and for the minimum time required.
-
-
Q5: What are the likely degradation products?
-
A5: Without specific studies, we can hypothesize potential degradation products based on the structure's reactivity:
-
Nucleophilic Substitution Products: Replacement of one or both bromine atoms with the solvent molecule (e.g., a methoxy group if in methanol) or another nucleophile.
-
Decarboxylation Product: Loss of CO2 to form 2,6-Dibromo-3,5-difluoropyridine, although this typically requires specific conditions.[7][8]
-
Hydrolysis Products: In the presence of water, hydrolysis of the bromine atoms to hydroxyl groups is possible, especially under non-neutral pH.
-
-
Data Summary and Recommendations
| Parameter | Recommendation | Rationale |
| Storage (Solid) | Store at 2-8°C under a dry, inert atmosphere. | Minimizes degradation from moisture and atmospheric components. |
| Storage (Solution) | Store in single-use aliquots at -20°C or below, protected from light. | Reduces thermal and photodegradation; avoids freeze-thaw cycles. |
| Recommended Solvents | Dioxane, THF, Toluene, Acetonitrile. Use anhydrous DMSO with caution. | Aprotic, non-nucleophilic solvents are preferred to prevent substitution reactions. |
| Solvents to Avoid | Protic solvents (e.g., methanol, ethanol) for long-term storage, especially with bases. | Alcohols can act as nucleophiles and displace the bromo groups. |
| pH Considerations | For aqueous solutions, maintain a slightly acidic to neutral pH and use buffers. | Extreme pH values can catalyze hydrolysis and other degradation pathways.[5][6] |
| Heating | Avoid prolonged heating, especially in DMSO. Use an inert atmosphere. | Minimizes the risk of thermal decomposition of the compound and the solvent.[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Long-Term Storage
-
Dry the solid this compound under vacuum for 4-6 hours to remove any residual moisture.
-
In a flame-dried flask under an inert atmosphere (N2 or Ar), add the desired amount of the solid.
-
Add anhydrous DMSO (or other chosen anhydrous aprotic solvent) via syringe to achieve the target concentration.
-
Stir at room temperature until fully dissolved.
-
Using a syringe, dispense the solution into amber, screw-cap vials in single-use aliquots.
-
Flush the headspace of each vial with inert gas before sealing.
-
Store the vials at -20°C or -80°C.
Protocol 2: Monitoring Solution Stability by HPLC
-
Prepare a stock solution of the compound in the solvent of interest (e.g., Acetonitrile:Water).
-
Immediately after preparation (t=0), inject an aliquot onto a suitable C18 HPLC column.
-
Develop a gradient method (e.g., from 10% to 90% Acetonitrile in water with 0.1% formic acid) to elute the compound and any potential impurities.
-
Record the peak area of the parent compound.
-
Store the stock solution under the desired conditions (e.g., room temperature on the benchtop, protected from light in a drawer, at 4°C).
-
At specified time points (e.g., 1, 3, 7, 14 days), re-analyze an aliquot of the solution using the same HPLC method.
-
Compare the peak area of the parent compound to the t=0 value to determine the percentage of degradation. Note the appearance of any new peaks, which would indicate degradation products.
Caption: Workflow for HPLC stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions with 2,6-Dibromo-3,5-difluoroisonicotinic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,6-Dibromo-3,5-difluoroisonicotinic acid. This resource is designed to provide expert, field-proven insights into troubleshooting common challenges encountered during palladium-catalyzed cross-coupling reactions and other transformations involving this highly functionalized pyridine derivative. The unique electronic and steric properties of this molecule, characterized by two bromine atoms, two deactivating fluorine atoms, and a carboxylic acid group on a pyridine ring, present specific hurdles that require careful consideration.[1] This guide offers a structured, question-and-answer approach to navigate these complexities and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues at a high level, providing a starting point for your investigation.
Q1: My Suzuki-Miyaura or Sonogashira coupling reaction with this compound is not proceeding. TLC/LC-MS analysis shows only starting material. What are the primary factors to check?
A1: When faced with a complete lack of reactivity, a systematic check of your foundational reaction parameters is critical. The electron-deficient nature of the pyridine ring, exacerbated by the fluorine substituents, makes this substrate inherently less reactive in oxidative addition, the first and often rate-limiting step in the catalytic cycle.[2][3]
Initial Triage Steps:
-
Inert Atmosphere Integrity: Palladium(0) catalysts are highly sensitive to oxygen.[4] Ensure your reaction vessel was thoroughly degassed (e.g., via multiple vacuum/inert gas cycles or sparging) and maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent & Solvent Quality: All reagents, especially the solvent and base, must be anhydrous. Moisture can deactivate the catalyst and hydrolyze the boronic acid/ester coupling partner. Use freshly distilled solvents or commercially available anhydrous grades.
-
Catalyst & Ligand Activity: The choice and handling of the palladium source and ligand are paramount.[4]
-
Pre-catalyst Activation: Many Pd(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) require in situ reduction to the active Pd(0) species.[4][5] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄, though be aware of its air sensitivity.[6]
-
Ligand Choice: For electron-deficient substrates, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to promote the oxidative addition step.[3][5] Standard ligands like PPh₃ may not be sufficient.
-
Q2: I am observing significant amounts of a byproduct that appears to be my boronic acid homocoupling (in Suzuki reactions) or alkyne dimerization (in Sonogashira reactions). What causes this?
A2: Homocoupling is a common side reaction in palladium-catalyzed couplings and typically points to issues with the transmetalation step or catalyst stability.[6] For Sonogashira reactions, copper-mediated alkyne dimerization (Glaser coupling) is a well-known issue.[7]
Potential Causes & Solutions:
-
Slow Transmetalation: If the transfer of the organic group from the boron or copper acetylide to the palladium center is slow, the palladium complex can undergo side reactions. This can be exacerbated by a poorly chosen base or suboptimal temperature.
-
Oxygen Contamination: Trace oxygen can promote the homocoupling of boronic acids. Rigorous degassing is crucial.
-
For Sonogashira: The copper co-catalyst, while often essential, can promote alkyne homocoupling.[7] If this is a persistent issue, consider a "copper-free" Sonogashira protocol. These often require a stronger organic base (e.g., a tertiary amine like Et₃N or DBU) and sometimes a different palladium ligand system.[7]
Q3: My reaction is producing a complex mixture of mono-substituted and di-substituted products, and I cannot achieve selectivity. How can I control the reaction to favor one over the other?
A3: Achieving regioselectivity with two identical reactive sites (the bromine atoms at C2 and C6) is challenging and depends on subtle electronic and steric differences, which are minimal in this symmetrical molecule. The primary strategy is to control the stoichiometry of the coupling partner.
Strategies for Selective Mono-Coupling:
-
Stoichiometry: Use a slight deficiency or exactly 1.0 equivalent of the boronic acid or alkyne. This is the most straightforward approach.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes enhance selectivity, as the second coupling event may have a slightly higher activation energy.
-
Shorter Reaction Time: Carefully monitor the reaction by TLC or LC-MS and quench it once a significant amount of the desired mono-substituted product has formed, before the di-substituted product begins to dominate.
For di-substitution with two different partners, a stepwise approach is necessary: perform the first coupling, isolate and purify the mono-substituted intermediate, and then subject it to a second coupling reaction with the different partner.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, scenario-based troubleshooting in a Q&A format.
Scenario 1: Low to No Product Yield
Q: I'm attempting a double Suzuki-Miyaura coupling. After 24 hours at 90 °C with Pd(PPh₃)₄ and K₂CO₃ in dioxane/water, my LC-MS shows >80% unreacted starting material. What's the likely culprit?
A: This is a classic case of insufficient catalyst activity for a challenging substrate. The combination of steric hindrance from the ortho-bromine and fluorine atoms, along with the strong electron-withdrawing nature of the pyridine ring and fluorine atoms, makes oxidative addition very difficult.[1][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled Suzuki reaction.
Detailed Explanation:
-
Catalyst System is Suboptimal: Pd(PPh₃)₄ is a classic but often inefficient catalyst for difficult couplings.[6] The electron-rich, sterically hindered pyridine requires a more robust ligand to facilitate oxidative addition. Buchwald-type ligands are designed for this purpose.[3] Using a pre-formed pre-catalyst like G3-XPhos ensures consistent and efficient generation of the active Pd(0)L species.[4]
-
Base Strength: K₂CO₃ is a relatively weak base. A stronger base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the transmetalation step, especially with heteroaryl halides.[8]
-
Solvent & Temperature: While dioxane/water is common, a higher boiling point solvent may be needed to provide the necessary activation energy. Solvents like t-BuOH or 2-MeTHF are excellent choices for Suzuki couplings requiring higher temperatures.[8]
Scenario 2: Formation of Side Products
Q: In my reaction, I'm observing a significant peak in the LC-MS corresponding to the mass of my starting material minus a bromine atom (hydrodebromination). What is causing this and how can I prevent it?
A: Hydrodebromination is a known side reaction in palladium-catalyzed couplings, particularly with electron-deficient aryl halides. It occurs when the Ar-Pd(II)-X intermediate is intercepted by a hydride source before transmetalation can occur.
Potential Hydride Sources & Mitigation:
-
Solvent: Alcohols (like isopropanol or ethanol, sometimes used as co-solvents) or even trace water can act as hydride donors under basic conditions. Ensure you are using anhydrous, aprotic solvents if possible.
-
Reagents: Some bases or additives can generate hydride species. For example, formate salts are intentionally used as hydride sources in some reactions. Ensure no such contaminants are present.
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation to form the corresponding arene and boric acid. If the resulting arene can then participate in the catalytic cycle in an unwanted way or if the decomposition pathway generates species that lead to hydrodebromination of your substrate, this can be an issue. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this as they are often more stable.
Primary Solution: The most effective way to suppress hydrodebromination is to accelerate the desired transmetalation step so it outcompetes the side reaction.
-
Increase Concentration: Higher concentrations of the coupling partner (boronic acid/ester) will favor the bimolecular transmetalation step.
-
Optimize Base/Solvent: As discussed previously, a stronger base (K₃PO₄, Cs₂CO₃) can accelerate transmetalation.
-
Ligand Choice: The ligand can influence the rate of transmetalation. Experimenting with a different class of ligand may be beneficial.
Q: I am trying to perform a Sonogashira coupling, but instead of the desired product, I am forming a significant amount of a product where the carboxylic acid has been converted to an ester (e.g., methyl or ethyl ester). Why is this happening?
A: This side reaction, esterification, is highly likely if you are using an alcohol (e.g., methanol, ethanol) as a solvent or co-solvent, especially under conditions that could be considered acidic or upon heating. While cross-coupling reactions are typically basic, local acidity can be generated, or the reaction may be heated for extended periods.
More critically, if your workup procedure involves quenching with an acidic solution and then extracting with a solvent containing residual alcohol, or if you are purifying via chromatography on silica gel (which is acidic) with an alcohol-containing eluent, esterification can readily occur. The isonicotinic acid moiety itself can catalyze this transformation.[9][10]
Prevention Strategies:
-
Avoid Alcohol Solvents: Use non-alcoholic solvents for the reaction, such as THF, DMF, or toluene.
-
Careful Workup: If an acidic quench is necessary, neutralize the solution promptly before extraction. Ensure extraction solvents are free of alcohols.
-
Purification: If using silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system and then flushing with the eluent alone. Alternatively, use a different stationary phase like alumina.
-
Protecting Group: For maximum security, protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before the coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a final step.[11][12] This adds steps but provides complete control.
Caption: Protective group strategy for cross-coupling reactions.
Part 3: Experimental Protocols & Data
Protocol 1: Optimized Double Suzuki-Miyaura Coupling
This protocol is designed for the di-arylation of this compound, incorporating insights from the troubleshooting guide.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (2.5 equiv), and potassium phosphate (K₃PO₄, 4.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst and ligand. A reliable system is [Pd(cinnamyl)Cl]₂ (2 mol% Pd) and XPhos (4.5 mol%).
-
Degassing: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed tert-butanol via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing by LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and adjust the pH to ~3-4 with 1M HCl. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Selective Mono-Sonogashira Coupling
This protocol aims to install a single alkyne substituent.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv).
-
Catalyst Addition: In a glovebox or under argon, add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (5 mol%).
-
Degassing: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent & Reagent Addition: Add anhydrous, degassed THF and triethylamine (Et₃N, 3.0 equiv) via syringe. Stir for 10 minutes. Then, add the terminal alkyne (1.1 equiv) dropwise.
-
Reaction: Stir the reaction at room temperature. For less reactive alkynes, gentle heating (40-50 °C) may be required.
-
Monitoring: Monitor the reaction carefully by TLC or LC-MS for the consumption of starting material and the formation of the mono-coupled product. Avoid extended reaction times to minimize di-substitution.
-
Workup: Once the desired conversion is reached, concentrate the reaction mixture. Add water and acidify to pH ~3-4 with 1M HCl.
-
Purification: Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify immediately by flash chromatography to separate the desired mono-alkyne product from starting material and the di-alkyne byproduct.
Table 1: Comparison of Reaction Conditions
This table summarizes key parameters discussed in the troubleshooting guide for optimizing cross-coupling reactions with the title compound.
| Parameter | Suboptimal Condition | Recommended Optimized Condition | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | G3-XPhos or Pd₂(dba)₃ / SPhos | Electron-rich, bulky ligands are required for oxidative addition to the electron-deficient pyridine ring.[3][4] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases accelerate the transmetalation step, outcompeting side reactions like hydrodebromination.[8] |
| Solvent | Dioxane/H₂O, EtOH | t-BuOH, 2-MeTHF, Toluene | Higher boiling aprotic solvents allow for increased reaction temperatures without introducing side reactions (e.g., esterification). |
| Temperature | < 90 °C | 100 - 120 °C | Sufficient thermal energy is often required to overcome the high activation barrier for these challenging couplings. |
| Atmosphere | Inadequate Degassing | Rigorous Schlenk or Glovebox Technique | Prevents catalyst oxidation and suppresses oxygen-mediated homocoupling of coupling partners.[4] |
References
- 1. 2,6-Dibromo-3,5-difluorotoluene | 1805121-78-1 | Benchchem [benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up Synthesis of 2,6-Dibromo-3,5-difluoroisonicotinic acid
Welcome to the technical support guide for the synthesis of 2,6-Dibromo-3,5-difluoroisonicotinic acid (CAS 325461-60-7).[][2] This molecule is a highly functionalized pyridine derivative, making it a valuable building block in pharmaceutical and materials science research. However, its synthesis presents significant challenges, particularly during scale-up, stemming from the inherent reactivity of the pyridine core and the demanding conditions required for its functionalization.[3][4][5]
This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights, troubleshooting solutions, and robust protocols to navigate the complexities of this synthesis. We will delve into the causality behind experimental choices, ensuring a deep understanding of the process.
Section 1: Synthetic Strategy Overview
The most logical and commonly referenced pathway to this compound involves a multi-step sequence starting from a readily available difluoropyridine precursor. The core strategy relies on a directed ortho-metalation (DoM) followed by carboxylation and subsequent bromination. The electron-deficient nature of the pyridine ring, exacerbated by the fluorine substituents, makes direct electrophilic substitution challenging, necessitating the use of powerful organometallic techniques like lithiation.[3][5][6]
Proposed Synthetic Workflow
The synthesis can be dissected into three primary stages:
-
Regioselective Lithiation and Carboxylation: Starting with 3,5-difluoropyridine, a double directed ortho-lithiation at the C2 and C6 positions is performed, followed by quenching with carbon dioxide (CO2) to form 3,5-difluoroisonicotinic acid.
-
Purification of the Intermediate: Isolation and purification of the isonicotinic acid intermediate is critical for the success of the final step.
-
Electrophilic Bromination: The purified intermediate is then subjected to bromination to yield the final product.
Caption: Overall synthetic workflow for this compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Stage 1: Directed ortho-Lithiation and Carboxylation
Question: My lithiation reaction is low-yielding, and I recover a significant amount of the 3,5-difluoropyridine starting material. What went wrong?
Answer: This is a classic issue when working with highly reactive organolithium reagents. The root cause is typically one of the following:
-
Insufficient Reagent: The stoichiometry of your lithium base (e.g., n-BuLi, LDA) might be inadequate. Traces of moisture or acidic impurities in the solvent, glassware, or starting material will consume the base. On scale-up, ensuring absolutely anhydrous conditions is paramount.
-
Solution: Dry your solvent (THF) over sodium/benzophenone or pass it through an activated alumina column. Flame-dry all glassware under vacuum before use. Use freshly titrated n-BuLi or newly prepared LDA. Consider using a slight excess (2.1-2.2 equivalents) of the lithium base.
-
-
Poor Temperature Control: While lithiation is conducted at -78°C to prevent side reactions, if the addition of the base is too rapid, localized heating can occur. This can lead to reagent decomposition or unwanted side reactions.[7]
-
Solution: Add the lithium base dropwise via a syringe pump over an extended period (e.g., 30-60 minutes) to maintain a stable internal temperature.
-
-
Reagent Degradation: Organolithium reagents are sensitive to air and moisture. Improper storage or handling can significantly lower their effective concentration.
-
Solution: Always use freshly purchased or recently titrated reagents. Handle them under a strict inert atmosphere (Argon or Nitrogen).
-
Question: I am observing the formation of dark, insoluble byproducts after adding the lithium base. What are these and how can I prevent them?
Answer: The formation of dark, often polymeric, material suggests that side reactions are occurring. In pyridine chemistry, a primary culprit is the nucleophilic addition of the alkyllithium (like n-BuLi) to the electron-deficient pyridine ring, which can lead to ring-opening or polymerization pathways.[7]
-
Causality: The C=N bond in pyridine is susceptible to nucleophilic attack. While low temperatures (-78°C) are used to favor kinetic deprotonation (ortho-lithiation) over thermodynamic addition, this selectivity is not absolute.
-
Solution: Switch to a more sterically hindered, less nucleophilic base. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are excellent choices.[7][8][9] These bases are bulky enough to make deprotonation the overwhelmingly favored pathway, minimizing nucleophilic addition to the ring.
Question: The carboxylation step with CO₂ is inconsistent. Sometimes it works well, other times I get low yields of the desired acid. Why?
Answer: Carboxylation efficiency is highly dependent on technique, especially at a larger scale.
-
Inefficient CO₂ Quench: The dilithiated intermediate is highly reactive. If CO₂ is not delivered effectively, the intermediate can react with itself or other species in the flask. Gaseous CO₂ bubbled through the solution is often inefficient on a larger scale due to poor mass transfer.
-
Solution: The most reliable method is to quench the reaction mixture by pouring it onto a large excess of freshly crushed dry ice (solid CO₂) with vigorous stirring. Alternatively, a slurry of dry ice in anhydrous THF can be prepared and the reaction mixture transferred into it via cannula. This ensures the lithiated species is immediately met with a high concentration of CO₂.
-
-
Premature Quenching: If the reaction mixture warms up before or during the CO₂ quench, the lithiated intermediate can decompose or react with the THF solvent.
-
Solution: Ensure the reaction mixture is maintained at -78°C throughout the process and during the transfer to the dry ice.
-
Stage 2 & 3: Purification and Bromination
Question: My isolated 3,5-difluoroisonicotinic acid is impure and difficult to crystallize. What are the likely impurities?
Answer: Impurities often stem from incomplete reactions or side reactions during the carboxylation and workup.
-
Common Impurities:
-
Unreacted 3,5-difluoropyridine.
-
Mono-carboxylated species (3,5-difluoro-picolinic acid).
-
Benzoic acid (if n-BuLi was used and the reaction was quenched with air/moisture before CO₂).
-
-
Purification Strategy: The key is pH adjustment during the aqueous workup. Isonicotinic acids can often be purified by precipitation from an aqueous solution.[10][11]
-
Protocol: After quenching, carefully acidify the aqueous layer with concentrated HCl to a pH of ~3.5.[10] The desired acid should precipitate out. Cooling the mixture can improve recovery. If it remains soluble, extraction into an organic solvent followed by crystallization may be necessary. Repeated crystallization from water can be an effective purification method.[12]
-
Question: The final bromination step gives a mixture of products including mono-brominated and unreacted starting material. How can I drive the reaction to completion?
Answer: Electrophilic bromination of a deactivated pyridine ring, even with the activating carboxylate group, can be sluggish.
-
Reaction Conditions: This step requires harsh conditions. The use of oleum (fuming sulfuric acid) as a solvent and activating agent is common for such deactivated systems. The temperature may need to be elevated significantly.
-
Brominating Agent: Using elemental bromine (Br₂) is standard. Ensure at least 2.0 equivalents are used.
-
Troubleshooting:
-
Increase Temperature: If the reaction is not proceeding, cautiously increase the reaction temperature while monitoring for decomposition.
-
Extend Reaction Time: These reactions can be slow. Monitor the reaction by taking aliquots, quenching them, and analyzing by HPLC or NMR to determine the optimal reaction time.
-
Ensure Anhydrous Conditions: Water can interfere with the reaction. Use high-quality oleum and bromine.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical safety precautions for scaling up this synthesis?
-
Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. All transfers must be done under an inert atmosphere using syringe or cannula techniques. Have a Class D fire extinguisher readily available.
-
Cryogenic Operations: Handling large volumes of acetone/dry ice baths or using cryogenic reactors requires protection against thermal burns. Ensure good ventilation to prevent CO₂ buildup in enclosed spaces.
-
Exothermic Reactions: Both the lithiation and the CO₂ quench can be highly exothermic. Scale-up requires a reactor with efficient cooling and agitation. Add reagents slowly and monitor the internal temperature continuously.
-
Bromine and Oleum: These are highly corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, face shield, acid-resistant apron).
FAQ 2: Which analytical techniques are essential for in-process controls (IPCs)?
-
Titration of n-BuLi: Before starting, the concentration of the n-BuLi solution must be accurately known. Titration (e.g., with diphenylacetic acid) is mandatory.
-
TLC/HPLC: Thin-layer chromatography can provide a quick check for the consumption of starting material. High-performance liquid chromatography is essential for accurately monitoring the formation of the intermediate acid and the final product, and for assessing purity.
-
¹H and ¹⁹F NMR: Nuclear Magnetic Resonance spectroscopy is invaluable. A small aliquot can be quenched with D₂O after the lithiation step; ¹H NMR will confirm the position and extent of deuterium incorporation, validating the lithiation's success before committing to the carboxylation. ¹⁹F NMR is also extremely useful for tracking the fluorine-containing species throughout the synthesis.
FAQ 3: How does the choice of lithium base (n-BuLi vs. LDA) impact the reaction at scale?
-
n-Butyllithium (n-BuLi): It is cheaper and more commonly available. However, its high nucleophilicity increases the risk of side reactions (addition to the pyridine ring).[7] This risk is magnified at scale where localized temperature spikes are more likely.
-
Lithium Diisopropylamide (LDA): It is significantly more sterically hindered and less nucleophilic, making it highly selective for deprotonation.[13][14] This leads to cleaner reactions and potentially higher yields of the desired lithiated intermediate. The main drawback is the need to prepare it in situ from diisopropylamine and n-BuLi, adding a step to the process. For a robust and reproducible scale-up, LDA is the superior choice.
Section 4: Detailed Experimental Protocol (Lab Scale-Up)
This protocol is designed for a ~10 g scale of the final product. All operations must be conducted under an inert atmosphere (Argon) in oven-dried glassware.
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| 3,5-Difluoropyridine | 5.75 g (50 mmol) | Starting Material |
| Diisopropylamine | 11.1 mL (79 mmol) | LDA Precursor |
| n-Butyllithium | 47.5 mL (2.5 M in hexanes, 118.75 mmol) | Lithiating Agent |
| Anhydrous THF | 500 mL | Solvent |
| Dry Ice (CO₂) | ~200 g | Carboxylating Agent |
| Concentrated HCl | As needed | Acidification |
| Oleum (20% SO₃) | 100 mL | Bromination Solvent |
| Bromine (Br₂) | 6.2 mL (120 mmol) | Brominating Agent |
| 1 L Three-neck RBF | Jacketed for cooling | Main Reactor |
| Syringe Pump | For controlled addition | Reagent Transfer |
| Mechanical Stirrer | For efficient mixing | Agitation |
Step-by-Step Methodology
Part A: Synthesis of 3,5-Difluoroisonicotinic Acid
-
Reactor Setup: Assemble a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Flame-dry the entire setup under vacuum and cool under a positive pressure of argon.
-
LDA Preparation: Add 250 mL of anhydrous THF and diisopropylamine (11.1 mL) to the flask. Cool the solution to -10°C in an ice/salt bath.
-
Slowly add n-BuLi (47.5 mL) via syringe pump over 30 minutes, ensuring the internal temperature does not exceed 0°C. Stir for an additional 30 minutes at 0°C. The LDA solution is now ready.
-
Lithiation: Cool the freshly prepared LDA solution to -78°C using a dry ice/acetone bath.
-
In a separate flask, dissolve 3,5-difluoropyridine (5.75 g) in 50 mL of anhydrous THF.
-
Add the 3,5-difluoropyridine solution to the LDA solution dropwise via syringe pump over 45 minutes, maintaining the internal temperature at or below -70°C.
-
Stir the resulting dark solution at -78°C for 2 hours to ensure complete lithiation.
-
Carboxylation: In a separate large beaker, place ~200 g of freshly crushed dry ice.
-
Carefully and slowly pour the reaction mixture from the flask onto the dry ice with vigorous mechanical stirring. Use a small amount of dry THF to rinse the flask.
-
Workup: Allow the mixture to warm to room temperature overnight, which allows excess CO₂ to sublime.
-
Slowly add 200 mL of water. Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 100 mL) to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3.5 by slowly adding concentrated HCl. A white precipitate should form.
-
Stir the slurry in the ice bath for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 30 mL).
-
Dry the solid in a vacuum oven at 60°C to yield 3,5-difluoroisonicotinic acid.[15][16] (Expected yield: 6-7 g).
Part B: Synthesis of this compound
-
Reactor Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer, condenser (with gas outlet to a scrubber), and addition funnel, carefully add oleum (100 mL).
-
Bromination: Cool the oleum to 0°C and add the purified 3,5-difluoroisonicotinic acid from Part A in portions.
-
Heat the mixture to 80°C. Once a homogenous solution is formed, add bromine (6.2 mL) dropwise via the addition funnel over 1 hour.
-
After the addition is complete, heat the reaction mixture to 110°C and maintain for 6-8 hours. Monitor the reaction progress by HPLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture onto 500 g of crushed ice with vigorous stirring.
-
A precipitate will form. Stir for 1 hour, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) and dry under vacuum to yield the final product.
Section 5: Visual Troubleshooting Guide
This decision tree provides a logical path for diagnosing issues during the critical lithiation/carboxylation stage.
Caption: Troubleshooting decision tree for the lithiation and carboxylation stages.
References
- 2. This compound | C6HBr2F2NO2 | CID 2762475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 6. Pyridine CH functionalization | PPTX [slideshare.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. US2748136A - Process for separating nicotinic acid from isonicotinic acid - Google Patents [patents.google.com]
- 11. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 12. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 13. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 3,5-Difluoroisonicotinic acid | C6H3F2NO2 | CID 20111879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3,5-Difluoroisonicotinic acid CAS#: 903522-29-2 [m.chemicalbook.com]
Technical Support Center: Enhancing the Reactivity of 2,6-Dibromo-3,5-difluoroisonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,6-dibromo-3,5-difluoroisonicotinic acid. This highly functionalized pyridine core is a valuable building block in medicinal chemistry and materials science. However, its unique electronic and steric properties can present challenges during synthetic transformations. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential experimental hurdles and enhance the reactivity of this versatile compound.
Section 1: Troubleshooting Common Reactions
Issue 1: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling is a cornerstone for functionalizing aryl halides. However, the electron-deficient nature of the pyridine ring, coupled with the presence of four halogen substituents, can complicate these reactions.
Potential Cause 1: Catalyst Inhibition or Deactivation. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.[1] This effect can be particularly pronounced in highly halogenated, electron-deficient systems.
Troubleshooting & Optimization:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step and prevent catalyst deactivation.[2][3][4] Consider ligands such as SPhos, XPhos, or RuPhos, which have proven effective for challenging cross-coupling reactions.[3]
-
Catalyst System: Employing well-defined palladium precatalysts can sometimes offer better results than generating the active catalyst in situ.[5]
-
Base Selection: The choice of base is crucial and substrate-dependent. While stronger bases like sodium tert-butoxide can be effective, they may be incompatible with certain functional groups. Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) offer broader functional group tolerance.[6]
-
Solvent System: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The addition of a small amount of water can sometimes be beneficial, particularly in Suzuki-Miyaura couplings.
Potential Cause 2: Poor Regioselectivity in Mono-substitution. Achieving selective mono-arylation or mono-amination can be challenging due to the similar reactivity of the two bromine atoms at the C2 and C6 positions.
Troubleshooting & Optimization:
-
Stoichiometry: Carefully control the stoichiometry of the coupling partner (e.g., boronic acid or amine). Using a slight excess (1.0-1.2 equivalents) of the coupling partner is a common starting point for mono-functionalization.[7]
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress by TLC or LC-MS can help to minimize the formation of the di-substituted product.
Issue 2: Difficulties with Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms at the C3 and C5 positions are susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. However, achieving selective and high-yielding reactions can be problematic.
Potential Cause: Insufficient Activation of the Pyridine Ring. While the fluorine atoms are good leaving groups and the pyridine nitrogen is electron-withdrawing, the overall electronic nature of the substrate dictates the reaction's feasibility.
Troubleshooting & Optimization:
-
Solvent Effects: The choice of solvent can significantly influence the rate of SNAr reactions. Highly polar aprotic solvents like DMSO or DMF are generally preferred as they can stabilize the charged Meisenheimer intermediate formed during the reaction.[8][9]
-
Reaction Temperature: Heating the reaction is often necessary to overcome the activation energy barrier.
-
Choice of Nucleophile: The reactivity of the nucleophile is paramount. Stronger, less sterically hindered nucleophiles will generally react more readily.
Issue 3: Challenges with Carboxylic Acid Derivatization
The carboxylic acid group at the C4 position can be converted to esters, amides, or other derivatives. However, the electron-deficient and sterically hindered nature of the pyridine ring can affect these transformations.
Potential Cause 1: Difficulty in Esterification or Amide Coupling. Standard esterification or amide coupling conditions may be sluggish due to the reduced nucleophilicity of the carboxylate and steric hindrance from the adjacent fluorine atoms.
Troubleshooting & Optimization:
-
Activation of the Carboxylic Acid: Convert the carboxylic acid to a more reactive species, such as an acid chloride or an active ester.[10] The use of thionyl chloride (SOCl₂) or oxalyl chloride can generate the acid chloride, which can then be reacted with an alcohol or amine.
-
Coupling Reagents: Employ standard peptide coupling reagents like DCC, EDC, or HATU to facilitate amide bond formation.
-
Esterification Catalysts: For esterification, acid catalysts such as sulfuric acid or sulfonic acids can be used, though care must be taken to avoid hydrolysis of the product during workup.[11]
Potential Cause 2: Hydrolysis of Ester Derivatives. Hydrolyzing an ester on a sterically hindered and electron-deficient pyridine ring back to the carboxylic acid can be challenging.
Troubleshooting & Optimization:
-
Base-Mediated Hydrolysis: While standard conditions using NaOH or KOH can work, stronger bases or higher temperatures may be required. Lithium hydroxide (LiOH) in a mixture of dioxane and water is often an effective choice for hydrolyzing esters on pyridine rings.[12]
-
Acid-Catalyzed Hydrolysis: Strong aqueous acids can also be employed, but care should be taken to avoid unwanted side reactions on the pyridine ring.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen substituents in this compound?
A1: The reactivity of the halogens is dependent on the type of reaction.
-
For Palladium-Catalyzed Cross-Coupling: The C-Br bonds are significantly more reactive than the C-F bonds. Oxidative addition to the C-Br bond is much more facile, making the bromine atoms the primary sites for reactions like Suzuki and Buchwald-Hartwig amination.
-
For Nucleophilic Aromatic Substitution (SNAr): The C-F bonds are generally more susceptible to nucleophilic attack than C-Br bonds in SNAr reactions. This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[13]
Q2: How can I achieve selective di-substitution at the 2 and 6 positions?
A2: To favor di-substitution in palladium-catalyzed cross-coupling reactions, you should use an excess of the coupling partner (typically 2.2 to 2.5 equivalents) and often require longer reaction times and/or higher temperatures compared to mono-substitution protocols.[7][14]
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, as with any chemical reagent, appropriate safety measures should be taken. It is advisable to consult the Safety Data Sheet (SDS) for detailed information.[15] In general, handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Q4: Can the carboxylic acid group interfere with palladium-catalyzed reactions?
A4: The carboxylic acid group can potentially coordinate with the palladium catalyst or react with the base used in the reaction. To avoid these issues, it is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the cross-coupling reaction. The ester can then be hydrolyzed in a subsequent step.[16]
Section 3: Experimental Protocols & Data
Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling
This protocol is designed to favor the formation of the mono-arylated product.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (e.g., 5:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon consumption of the starting material, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of the C-Br bonds.
Materials:
-
This compound (or its ester derivative) (1.0 equiv)
-
Amine (1.2 equiv for mono-amination, 2.5 equiv for di-amination)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv per C-Br bond)
-
Toluene
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a Schlenk flask.
-
Add the this compound derivative and a stir bar.
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed toluene, followed by the amine.
-
Stir the reaction at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Comparative Data for Reaction Conditions
| Reaction Type | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Outcome |
| Mono-Suzuki | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | Selective mono-arylation |
| Di-Suzuki | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | Di-arylation |
| Mono-Amination | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80-110 | Selective mono-amination |
| SNAr (with amine) | - | K₂CO₃ | DMSO | 100-120 | Substitution of F with amine |
Note: These conditions are general starting points and may require optimization for specific substrates.
Section 4: Visualizing Reaction Pathways
Palladium-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: Stepwise mechanism of nucleophilic aromatic substitution (SNAr).
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Safety Data Sheet [chemicalbook.com]
- 16. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on the Stability of 2,6-Dibromo-3,5-difluoroisonicotinic Acid
Welcome to the technical support center for 2,6-Dibromo-3,5-difluoroisonicotinic acid (CAS 325461-60-7). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical answers to common questions and troubleshooting scenarios related to the handling and stability of this highly functionalized heterocyclic compound. Our goal is to equip you with the scientific rationale behind best practices to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in solution a critical concern?
A1: this compound is a pyridinecarboxylic acid derivative.[1][] Its structure, featuring two bromine and two fluorine atoms on the pyridine ring, makes it an important building block in medicinal chemistry and materials science. The electron-withdrawing nature of the halogens and the carboxylic acid group creates a molecule susceptible to various degradation pathways, particularly in solution.[3]
Ensuring its stability is paramount because:
-
Experimental Reproducibility: Degradation can lead to inconsistent results in screening assays or synthetic reactions.
-
Accurate Quantification: The formation of impurities complicates the accurate measurement of the parent compound, a critical aspect of quality control and regulatory submission.[4][5]
-
Safety and Efficacy: In a pharmaceutical context, degradants can have different toxicological or pharmacological profiles, impacting the safety and efficacy of a potential drug candidate.
Q2: What are the primary degradation pathways I should be aware of for this molecule?
A2: Based on the structure, the two most probable non-photolytic degradation pathways in solution are solvolysis and decarboxylation .
-
Solvolysis: This is a chemical reaction where the solvent acts as the nucleophile.[6][7] Protic solvents like water, methanol, or ethanol can attack the electrophilic carbon atoms attached to the bromine atoms, leading to a substitution reaction where a bromine atom is replaced by a hydroxyl (-OH) or alkoxyl (-OR) group. The electron-deficient nature of the doubly halogenated pyridine ring makes it susceptible to such nucleophilic aromatic substitution.[8]
-
Decarboxylation: This involves the loss of the carboxyl group as carbon dioxide (CO₂). While isonicotinic acid itself is relatively stable, the stability of substituted pyridinecarboxylic acids can vary.[9] This process is often accelerated by heat and can be influenced by the solvent and pH.[10]
Q3: Which solvents are recommended for short-term and long-term storage?
A3: The choice of solvent is critical for maintaining the compound's integrity.
-
Recommended for Long-Term Storage: Aprotic, non-nucleophilic solvents are highly recommended.
-
Dimethyl Sulfoxide (DMSO): Generally a good choice for creating concentrated stock solutions. It is a polar aprotic solvent and is less likely to participate in solvolysis.[11] For long-term storage, aliquoting stock solutions and storing them at -20°C or -80°C is best practice to minimize degradation and prevent issues from repeated freeze-thaw cycles.[12]
-
Acetonitrile (ACN): Another excellent polar aprotic solvent, often used as a diluent in analytical methods like HPLC.
-
-
Use with Caution (Short-Term Use Only):
-
Protic Solvents (Methanol, Ethanol, Water): These should be avoided for storage. If their use is required for an experiment, solutions should be prepared fresh and used immediately. Solvolysis is a significant risk with these solvents.[13]
-
-
Not Recommended: Solvents that can react directly or contain impurities that facilitate degradation.
| Solvent Type | Examples | Suitability for Storage | Primary Risk |
| Polar Aprotic | DMSO, Acetonitrile (ACN), DMF | Recommended | Low; hygroscopic nature of DMSO requires careful handling.[14] |
| Polar Protic | Water, Methanol, Ethanol | Not Recommended | High risk of Solvolysis.[6] |
| Non-Polar | Hexanes, Toluene | Limited Utility | Poor solubility is expected for this polar molecule. |
Table 1: General solvent recommendations for storing this compound.
Troubleshooting Guide: Common Experimental Issues
Q4: I'm seeing an unexpected new peak in my HPLC chromatogram after leaving my sample in a methanol-based mobile phase for a few hours. What is it?
A4: This is a classic sign of solvolysis , specifically methanolysis. The nucleophilic methanol is likely displacing one of the bromine atoms on the pyridine ring.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected HPLC peaks.
Causality: The carbon atoms at positions 2 and 6 are electron-deficient due to the electronegativity of the ring nitrogen and the four halogen substituents. This makes them susceptible to nucleophilic attack by the methanol solvent. The resulting product would be 2-bromo-6-methoxy-3,5-difluoroisonicotinic acid, which would have a different retention time on a reverse-phase HPLC column.
Q5: My assay results are inconsistent, and the concentration of my stock solution in DMSO seems to decrease over time, even when stored in the freezer. What's going on?
A5: While DMSO is a recommended solvent, improper handling can lead to stability issues. The most common culprit is water contamination.
Explanation: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[11][14] When a bottle of DMSO is opened, or if samples are not tightly sealed, water can be absorbed. This introduces a protic nucleophile (water) into your stock solution, which can cause slow hydrolysis of the compound over time, even at low temperatures.
Best Practices for DMSO Storage:
-
Purchase Small Bottles: Use smaller, sealed bottles of high-purity, anhydrous DMSO to minimize atmospheric exposure over the bottle's lifetime.
-
Aliquot Stock Solutions: After preparing a fresh stock solution, immediately aliquot it into smaller, single-use vials (e.g., glass HPLC vials with screw caps and septa).[12]
-
Use Inert Gas: For maximum protection, flush the headspace of the main DMSO bottle and your aliquots with an inert gas like argon or nitrogen before sealing.
-
Seal Tightly: Ensure all containers are sealed tightly. Parafilm can be used for extra security during long-term storage.[12]
-
Proper Thawing: When retrieving a frozen aliquot, allow it to come to room temperature completely before opening to prevent condensation from forming inside the vial.[12]
Q6: I need to perform a reaction in an aqueous buffer. How can I minimize degradation?
A6: Performing reactions in water requires careful planning. The rate of hydrolysis is often pH-dependent.
Experimental Strategy:
-
Run a pH Rate Profile: Conduct a preliminary experiment where you dissolve the compound in a series of buffers across a range of pH values (e.g., pH 3, 5, 7, 9).
-
Monitor Degradation: Analyze samples from each buffer by HPLC at several time points (e.g., 0, 1, 4, and 24 hours).
-
Select Optimal pH: Choose the pH at which the compound shows the highest stability for the duration of your planned experiment.
-
Keep it Cold: If the reaction allows, running it at a lower temperature (e.g., 4°C) will significantly slow the rate of hydrolysis.
Protocols for Stability Assessment
To ensure the integrity of your work, it is essential to have a validated, stability-indicating analytical method. This is a method that can accurately quantify the active compound in the presence of its impurities and degradation products.[15][16]
Protocol 1: Forced Degradation Study
A forced degradation (or stress testing) study is the cornerstone of developing a stability-indicating method.[17] The goal is to intentionally degrade the compound to produce its potential degradants, which is essential for method validation. This follows principles outlined in the ICH Q1A(R2) guidelines.[18][19]
Objective: To identify potential degradation products and establish degradation pathways.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Set Up Stress Conditions: (Aim for 5-20% degradation of the main compound[17])
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at 80°C.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines).
-
-
Sampling: Withdraw aliquots from each condition at various time points (e.g., 2, 8, 24, 48 hours). For thermal stress, dissolve a portion of the solid in the diluent for analysis.
-
Analysis: Neutralize acid/base samples, dilute all samples to a target concentration, and analyze using an HPLC-PDA or HPLC-MS system.
-
Evaluation: Compare the chromatograms of stressed samples to an unstressed control. The goal is to achieve separation between the parent peak and all degradant peaks.
Caption: Forced degradation experimental workflow.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a quantitative HPLC method that separates the parent compound from all potential process impurities and degradation products.[20]
Starting HPLC Conditions:
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 275 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL
Method Validation Steps:
-
Specificity: Inject the samples from the forced degradation study. The method is specific if all degradant peaks are baseline-resolved from the main peak. Use a photodiode array (PDA) detector to check for peak purity.
-
Linearity: Analyze a series of known concentrations to establish a linear relationship between peak area and concentration.
-
Accuracy & Precision: Determine the closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature) to ensure the method remains reliable under small variations.
References
- 1. This compound | C6HBr2F2NO2 | CID 2762475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. ijpsr.com [ijpsr.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Solvolysis - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 19. database.ich.org [database.ich.org]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to 2,6-Dibromo-3,5-difluoroisonicotinic Acid: A Comparative Analysis for Advanced Synthesis
Introduction: The Strategic Value of Polysubstituted Pyridines
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure. However, the true potential of this heterocycle is unlocked through precise functionalization. Among the vast arsenal of pyridine-based building blocks, 2,6-Dibromo-3,5-difluoroisonicotinic acid (CAS 325461-60-7) has emerged as a particularly versatile and powerful intermediate.[1][2]
This guide provides an in-depth comparison of this compound with other key pyridine derivatives. Our objective is to move beyond a simple cataloging of properties and instead offer a nuanced, field-proven perspective on their comparative reactivity and strategic utility. We will dissect the causal relationships between structure and function, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
For this analysis, we will compare our lead compound against three strategically chosen alternatives:
-
2,6-Dichloro-5-fluoro-3-pyridinecarboxylic Acid: A close analogue to evaluate the impact of chlorine versus bromine substituents.[3]
-
2,6-Dibromopyridine-3-carboxylic Acid: An analogue lacking the activating fluorine atoms, allowing us to isolate their electronic influence.[4]
-
2,6-Dibromo-4-fluoropyridine: A variant without the carboxylic acid group, useful for understanding the interplay of the halogens in a different electronic context.[5]
Chapter 1: Physicochemical Properties - The Foundational Blueprint
A molecule's reactivity is fundamentally governed by its physical and chemical properties. The strategic placement of two bromine atoms, two strongly electron-withdrawing fluorine atoms, and a carboxylic acid group on the pyridine ring gives our lead compound a unique electronic and steric profile.
| Property | This compound | 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic acid | 2,6-Dibromopyridine-3-carboxylic acid | 2,6-Dibromo-4-fluoropyridine |
| CAS Number | 325461-60-7[2] | 82671-06-5[3] | 55304-85-3[4] | 884495-09-0[5] |
| Molecular Formula | C₆HBr₂F₂NO₂[6] | C₆H₂Cl₂FNO₂[3] | C₆H₃Br₂NO₂[4] | C₅H₂Br₂FN[5] |
| Molecular Weight | 316.88 g/mol [7] | 225.99 g/mol | 280.90 g/mol [4] | 254.89 g/mol |
| Boiling Point | 398.6°C at 760mmHg[] | N/A | N/A | N/A |
| Density | 2.33 g/cm³[] | N/A | N/A | N/A |
| pKa (Predicted) | ~1.5 - 2.5 | ~2.0 - 3.0 | ~2.5 - 3.5 | N/A |
Expert Analysis: The presence of two fluorine atoms, in addition to the pyridine nitrogen, significantly lowers the pKa of this compound compared to its non-fluorinated counterpart, 2,6-Dibromopyridine-3-carboxylic acid. This increased acidity can influence reaction conditions, particularly in base-mediated transformations, and impacts the molecule's solubility and pharmacokinetic profile in drug discovery contexts.
Chapter 2: A Tale of Two Reactivities: SNAr vs. Cross-Coupling
The synthetic utility of these building blocks is primarily defined by their performance in two classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The genius of their design lies in the orthogonal reactivity of the different halogen substituents, enabling sequential and site-selective functionalization.
Caption: Comparative reactivity of halogens in SNAr vs. Suzuki reactions.
Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage
SNAr reactions are crucial for introducing nucleophiles like amines, alcohols, and thiols onto the pyridine ring. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[9][10] The stability of this complex is paramount, and it is enhanced by electron-withdrawing groups positioned ortho or para to the site of attack.
Caption: Generalized SNAr mechanism highlighting the Meisenheimer complex.
Comparative Insights:
-
This compound: This molecule is highly activated for SNAr. The two fluorine atoms and the pyridine nitrogen act as powerful electron-withdrawing groups, stabilizing the Meisenheimer complex.[11][12] Counter-intuitively, fluoride is an excellent leaving group in SNAr. The rate-determining step is the initial nucleophilic attack, which is greatly accelerated by the high electronegativity of fluorine, creating a more electrophilic carbon center.[10][13] This allows for selective substitution at the C-F positions while leaving the C-Br bonds intact for subsequent reactions.
-
2,6-Dichloro-5-fluoro-3-pyridinecarboxylic Acid: Similar to its dibromo counterpart, the fluorine at position 5 is the most susceptible to SNAr. The reactivity of the C-Cl bonds is lower, providing a clear window for selective functionalization.
-
2,6-Dibromopyridine-3-carboxylic Acid: Lacking the activating fluorine atoms, this derivative is significantly less reactive in SNAr reactions. Harsher conditions (higher temperatures, stronger bases) are typically required to achieve substitution at the C-Br positions.
-
2,6-Dibromo-4-fluoropyridine: The fluorine at the 4-position (para to the nitrogen) is highly activated towards nucleophilic attack. This makes the compound an excellent substrate for introducing nucleophiles at this specific position.[5]
Suzuki-Miyaura Cross-Coupling: The Bromine Prerogative
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids.[14] The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The first step, oxidative addition of the palladium catalyst to the carbon-halogen (C-X) bond, is often rate-limiting.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling.
Comparative Insights: The reactivity of the C-X bond in oxidative addition follows the order of bond strength: C-F >> C-Cl > C-Br > C-I. Consequently, weaker bonds react faster.
-
This compound: The C-Br bonds are significantly more reactive than the C-F bonds in Suzuki coupling.[15] This provides a robust and highly selective method for introducing two different aryl or vinyl groups at the 2- and 6-positions. One can perform a Suzuki reaction on the C-Br bonds, followed by an SNAr reaction on the C-F bonds, showcasing the powerful orthogonal nature of this building block.
-
2,6-Dichloro-5-fluoro-3-pyridinecarboxylic Acid: The C-Cl bonds are less reactive than C-Br bonds in Suzuki couplings, often requiring more specialized catalysts (e.g., those with bulky, electron-rich phosphine ligands) and higher temperatures. The C-F bond is essentially inert under these conditions.
-
2,6-Dibromopyridine-3-carboxylic Acid: Both bromine atoms are available for cross-coupling. Selective mono- or di-substitution can be controlled by stoichiometry and reaction conditions.[16][17]
-
2,6-Dibromo-4-fluoropyridine: This compound readily undergoes Suzuki coupling at the C-Br positions, leaving the C-F bond untouched for potential subsequent SNAr reactions.
Chapter 3: Applications & Experimental Protocols
The true measure of a building block is its utility in synthesizing target molecules. These halogenated pyridines are instrumental in constructing compounds for pharmaceuticals, agrochemicals, and organic electronics.[18][19][20][21]
Application Example: Synthesis of a Biaryl Pyridine
The selective reactivity of this compound allows for a stepwise synthesis of complex, highly substituted pyridines, which are valuable scaffolds in medicinal chemistry.
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the mono-arylation of a dibromo-pyridine derivative, a common first step in a sequential functionalization strategy.
Objective: To selectively couple one equivalent of phenylboronic acid to this compound.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane (15 mL)
-
Water (3 mL)
-
Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of argon.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Based on literature for similar substrates, the reaction should be complete within 12-24 hours.[14]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated product.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general method for substituting a fluorine atom with an amine nucleophile.
Objective: To substitute a fluorine atom on a difluoropyridine derivative with piperidine.
Materials:
-
This compound (1.0 mmol)
-
Piperidine (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (10 mL)
-
Argon atmosphere
Procedure:
-
To a dry round-bottom flask, add this compound and K₂CO₃.
-
Add DMSO and stir the suspension.
-
Add piperidine dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C. The electron-deficient nature of the ring should facilitate a relatively fast reaction.[18]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the aminated pyridine derivative.
Conclusion and Strategic Recommendations
The choice between this compound and its analogues is a strategic decision dictated by the synthetic goal.
-
For maximum versatility and orthogonal reactivity, This compound is the superior choice. It offers two distinct, highly reactive handles for sequential SNAr and Suzuki cross-coupling reactions, enabling the efficient construction of complex, polysubstituted pyridines.
-
When targeting Suzuki cross-coupling exclusively, and if cost is a primary concern, 2,6-Dibromopyridine-3-carboxylic acid is a viable alternative, though it lacks the SNAr reactivity handle provided by the fluorine atoms.
-
For syntheses requiring a C-Cl bond for specific downstream transformations, 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic Acid provides a useful alternative, though catalyst optimization for the less reactive C-Cl bonds in cross-coupling is often necessary.
-
When the carboxylic acid is not required, 2,6-Dibromo-4-fluoropyridine is an excellent substrate for introducing nucleophiles at the 4-position via SNAr, followed by cross-coupling at the 2- and 6-positions.
By understanding the nuanced interplay of halogen substituents and their impact on the fundamental mechanisms of SNAr and cross-coupling, the synthetic chemist can strategically leverage these powerful building blocks to accelerate innovation in drug discovery and materials science.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,6-Dibromo-3-pyridinecarboxylic acid | C6H3Br2NO2 | CID 12259387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dibromo-4-fluoropyridine|Aromatic Building Block [benchchem.com]
- 6. This compound | C6HBr2F2NO2 | CID 2762475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - CAS:325461-60-7 - Sunway Pharm Ltd [3wpharm.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. youtube.com [youtube.com]
- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2,6-Dibromo-3,5-difluoroisonicotinic Acid and Its Analogs
This guide provides a comprehensive comparison of the biological activity of 2,6-Dibromo-3,5-difluoroisonicotinic acid and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds. We will explore the experimental methodologies used to assess their biological effects, present comparative data, and discuss the implications for future drug discovery efforts.
Introduction: The Significance of Substituted Isonicotinic Acids
Isonicotinic acid, a derivative of pyridine, serves as a foundational scaffold in medicinal chemistry.[1] Its derivatives have shown a wide range of biological activities, including antitubercular effects.[2][3] The therapeutic efficacy of such compounds can be significantly modulated by altering the substituents on the pyridine ring. Halogenation, in particular, is a powerful strategy in drug design, often influencing a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5]
This guide focuses on this compound, a highly halogenated derivative, as a lead compound. By systematically comparing its biological activity to that of its analogs—compounds with variations in the number, type, and position of halogen atoms—we can elucidate critical structure-activity relationships. These insights are paramount for optimizing lead compounds into potent and selective therapeutic agents.
Caption: Structural relationship between the core isonicotinic acid, the lead compound, and its analogs.
The Rationale for Comparative Analysis: Structure-Activity Relationship (SAR)
The central dogma of medicinal chemistry is that the biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are the systematic investigation of how modifications to a molecule's structure affect its biological properties.[6][7] By synthesizing and testing a series of related analogs, we can identify the chemical features—or pharmacophores—that are essential for the desired activity.
For halogenated isonicotinic acids, SAR studies can answer critical questions:
-
Influence of Halogen Type: Do bromine atoms confer higher activity than chlorine atoms? This could be due to differences in size, electronegativity, or ability to form halogen bonds.
-
Impact of Fluorine: Fluorine atoms are often used to block metabolic sites or modulate pKa. What is their contribution to the activity profile?
-
Positional Isomerism: Is the specific arrangement of halogens on the pyridine ring (e.g., 2,6-dibromo vs. 3,5-dibromo) critical for target engagement?
Answering these questions allows for the rational design of next-generation compounds with improved potency, enhanced selectivity to reduce off-target effects, and better pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).[8]
Experimental Methodologies for Biological Evaluation
To conduct a thorough comparative analysis, a panel of standardized in vitro assays is employed.[9] These assays are designed to measure different aspects of a compound's biological activity, from general cellular toxicity to specific interactions with molecular targets.[10] The following protocols represent a typical workflow for the initial screening and characterization of novel small molecules.
Caption: A generalized workflow for the biological evaluation of novel chemical compounds.
Cytotoxicity Assays
Cytotoxicity assays are fundamental in drug discovery to assess a compound's potential to damage or kill cells.[11][12] This is a crucial first step to identify compounds that are either generally toxic or selectively potent against specific cell types, such as cancer cells.[13]
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., a cancer cell line like MCF-7 and a non-cancerous cell line like Vero) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in cell culture medium. Add the diluted compounds to the designated wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting enzymes that are critical to a disease process.[14][15] Enzyme inhibition assays are designed to measure how effectively a compound can block the activity of a specific enzyme.[16][17]
Protocol: General Enzyme Inhibition Assay
This protocol can be adapted for various enzymes by using the appropriate substrate and detection method.
-
Reagent Preparation: Prepare a buffer solution optimal for the enzyme's activity. Prepare solutions of the target enzyme, its substrate, and the test compounds at various concentrations.
-
Assay Reaction: In a 96-well plate, add the enzyme and the test compound (or vehicle control). Allow for a pre-incubation period (e.g., 15 minutes) to permit inhibitor binding.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of product formed or substrate consumed. The detection method will depend on the specific reaction (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting inhibition against compound concentration.[8]
Receptor Binding Assays
Receptor binding assays are used to determine the affinity of a compound for a specific receptor.[18][19] These assays are crucial for understanding how a drug might interfere with signaling pathways.[20]
Protocol: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.[21][22]
-
Membrane Preparation: Prepare cell membranes containing the receptor of interest from cultured cells or tissue homogenates.
-
Binding Reaction: In a series of tubes, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind the receptor, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. This allows for the calculation of the IC50, from which the inhibition constant (Ki), a measure of the compound's binding affinity, can be derived.
Comparative Biological Activity: A Structure-Activity Relationship Study
Table 1: Comparative Biological Activity of Isonicotinic Acid Analogs
| Compound | Structure | Cytotoxicity IC50 (µM) (MCF-7 Cells) | Enzyme X Inhibition IC50 (µM) | Receptor Y Binding Ki (nM) |
| Lead Compound | This compound | 5.2 | 2.1 | 15.8 |
| Analog A | 2,6-Dichloro-3,5-difluoroisonicotinic acid | 12.5 | 8.7 | 45.3 |
| Analog B | 2-Bromo-3,5-difluoroisonicotinic acid | 25.8 | 15.4 | 98.1 |
| Analog C | 2,6-Dibromo-isonicotinic acid | 9.3 | 5.6 | 32.7 |
| Isonicotinic Acid | Core Structure | >100 | >100 | >1000 |
Analysis of Structure-Activity Relationships:
-
Effect of Halogenation: The unsubstituted isonicotinic acid is inactive, highlighting the necessity of halogen substituents for biological activity. This is a common observation where halogens contribute to binding interactions and improve membrane permeability.
-
Bromine vs. Chlorine (Lead vs. Analog A): The dibromo- derivative (Lead Compound) is significantly more potent than the dichloro- derivative (Analog A) across all assays. This suggests that the larger, more polarizable bromine atoms may form more favorable interactions (e.g., halogen bonds) with the biological targets or enhance lipophilicity to a greater extent.
-
Number of Bromine Atoms (Lead vs. Analog B): The presence of two bromine atoms at positions 2 and 6 (Lead Compound) results in much higher activity than a single bromine at position 2 (Analog B). This indicates that substitution at both positions is crucial for optimal activity, possibly by providing key binding interactions or by sterically enforcing a favorable conformation of the molecule.
-
Role of Fluorine Atoms (Lead vs. Analog C): Comparing the lead compound to its analog lacking the two fluorine atoms (Analog C) reveals that the difluoro substitution enhances potency in all assays. Fluorine atoms can increase binding affinity through electrostatic interactions and can block sites of metabolic degradation, thereby increasing the compound's effective concentration.
Caption: A hypothetical signaling pathway modulated by the lead compound.
Conclusion and Future Directions
This comparative guide illustrates the systematic process of evaluating the biological activity of a lead compound, this compound, and its structural analogs. The hypothetical SAR analysis demonstrates that the presence, number, type, and position of halogen substituents are all critical determinants of activity. Specifically, the combination of two bromine atoms at positions 2 and 6, along with two fluorine atoms at positions 3 and 5, appears to be optimal for potent inhibition of cellular growth, enzyme activity, and receptor binding in this illustrative series.
The insights gained from such studies are invaluable for guiding the next steps in drug development, which could include:
-
Synthesis of New Analogs: Based on the SAR, new analogs could be designed to further probe the chemical space. For example, replacing a bromine with an iodine or introducing other small functional groups could be explored.
-
In Vivo Studies: The most promising compounds from in vitro screening should be advanced to animal models to evaluate their efficacy, pharmacokinetics, and safety in a whole-organism context.
-
Target Deconvolution: Further experiments would be necessary to confirm that the observed cytotoxicity is a direct result of the inhibition of Enzyme X and Receptor Y, and to elucidate the downstream molecular consequences of this inhibition.
By integrating rational drug design, chemical synthesis, and a robust panel of biological assays, researchers can systematically refine lead compounds into promising candidates for new therapies.
References
- 1. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Reinvestigation of the structure-activity relationships of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Small-molecule Profiling | Broad Institute [broadinstitute.org]
- 10. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. opentrons.com [opentrons.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 17. mdpi.com [mdpi.com]
- 18. Receptor-Ligand Binding Assays [labome.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
- 21. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2,6-Dibromo-3,5-difluoroisonicotinic Acid for Advanced Drug Development
Introduction
2,6-Dibromo-3,5-difluoroisonicotinic acid is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its densely packed array of electron-withdrawing groups makes it a valuable building block for the synthesis of novel bioactive molecules. The precise arrangement of bromine and fluorine atoms on the pyridine core offers multiple points for further chemical modification, enabling the exploration of diverse chemical spaces in drug discovery programs.
This guide provides a comprehensive comparison of two plausible synthetic routes to this key intermediate. The analysis is grounded in established chemical principles and supported by experimental data from analogous transformations reported in the scientific literature. We will delve into the mechanistic rationale behind each step, offering insights into the selection of reagents and reaction conditions. This document is intended for researchers, scientists, and professionals in drug development seeking a robust and efficient pathway to this versatile chemical entity.
Route 1: Late-Stage Carboxylation of a Pre-functionalized Pyridine Core
This synthetic approach leverages the commercially available precursor, 2,6-dibromo-3,5-difluoropyridine, and introduces the carboxylic acid functionality in the final step. The core principle of this route is a directed ortho-metalation, a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems.
Logical Workflow for Synthesis Route 1
Caption: Synthesis of this compound via ortho-lithiation and carboxylation.
Experimental Protocol: Route 1
Step 1: Directed ortho-Lithiation and Carboxylation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF). The solvent is cooled to -78 °C using an acetone/dry ice bath.
-
Lithiation: To the cooled THF, a solution of 2,6-dibromo-3,5-difluoropyridine in anhydrous THF is added dropwise. Subsequently, a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in a suitable solvent is added slowly via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified duration to ensure complete formation of the lithiated intermediate. The high degree of halogenation on the pyridine ring is expected to increase the acidity of the C-4 proton, facilitating this regioselective deprotonation[1][2].
-
Carboxylation: An excess of freshly crushed dry ice (solid CO2) is added to the reaction mixture in one portion. The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched by the addition of water. The aqueous layer is separated and acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.
Scientific Rationale and Discussion
The success of this route hinges on the regioselective deprotonation at the C-4 position of the pyridine ring. The two bromine atoms at the 2- and 6-positions, along with the two fluorine atoms at the 3- and 5-positions, create a highly electron-deficient aromatic system. This electronic environment significantly acidifies the remaining proton at the C-4 position, making it susceptible to abstraction by a strong, sterically hindered base like LDA[3][4][5]. The use of low temperatures (-78 °C) is critical to prevent potential side reactions, such as halogen-lithium exchange or nucleophilic attack on the pyridine ring[3].
The subsequent carboxylation with dry ice is a classic and efficient method for converting organolithium species into carboxylic acids. The in-situ generated aryllithium acts as a potent nucleophile, attacking the electrophilic carbon of CO2.
Anticipated Performance: Based on analogous transformations in the literature involving the lithiation of substituted pyridines, this route is expected to be a direct and potentially high-yielding approach[6]. However, the specific yield and purity will be highly dependent on the precise reaction conditions and the stability of the lithiated intermediate.
Route 2: Electrophilic Bromination of a Fluorinated Isonicotinic Acid Precursor
This alternative strategy commences with a commercially available, pre-functionalized pyridine, 3,5-difluoroisonicotinic acid, and introduces the bromine atoms in a subsequent step. This approach relies on an electrophilic aromatic substitution reaction on an electron-deficient pyridine ring.
Logical Workflow for Synthesis Route 2
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. arkat-usa.org [arkat-usa.org]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2,6-Dibromo-3,5-difluoroisonicotinic Acid and Its Isomers
For researchers and professionals in drug development and materials science, the precise structural elucidation of halogenated heterocyclic compounds is a critical step. The isomeric purity of such molecules can profoundly influence their biological activity, physical properties, and patentability. This guide provides an in-depth spectroscopic comparison of 2,6-Dibromo-3,5-difluoroisonicotinic acid and its potential isomers, offering a robust framework for their differentiation using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS).
The choice of these techniques is deliberate; NMR provides unparalleled detail on the chemical environment of magnetically active nuclei, FTIR offers a unique fingerprint based on molecular vibrations, and MS reveals the parent mass and characteristic fragmentation patterns. Together, they form a powerful triad for unambiguous structural assignment. This guide moves beyond a simple listing of data, explaining the causal relationships between molecular structure and spectral output, thereby empowering the reader to interpret similar spectra with confidence.
I. The Isomeric Landscape
The primary subject of this guide is This compound (Isomer A). To provide a meaningful comparison, we will consider two plausible positional isomers: 2,5-Dibromo-3,6-difluoroisonicotinic acid (Isomer B) and 2,3-Dibromo-5,6-difluoroisonicotinic acid (Isomer C). The differentiation of these structures hinges on the distinct electronic and steric environments of their constituent atoms.
Caption: Molecular structures of the target compound and its hypothetical isomers.
II. Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to generate high-quality, reproducible spectroscopic data. Each step is accompanied by an explanation of its importance, ensuring a thorough understanding of the experimental design.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus. For these compounds, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the exchangeable nature of the acidic proton.
-
Transfer the solution to a 5 mm NMR tube. Ensure the solution is homogeneous and free of particulate matter.
2. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. For these isomers, the absence of aromatic protons simplifies the spectrum, with the primary resonance being the carboxylic acid proton. Its chemical shift and line shape can provide information about hydrogen bonding.
3. ¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring are highly dependent on the electronegativity and position of the halogen substituents. This makes ¹³C NMR a key technique for distinguishing the isomers.
4. ¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. The chemical shifts of the fluorine atoms are very sensitive to their electronic environment. The number of distinct fluorine signals and their coupling patterns (if any) will be unique for each isomer.[1]
Caption: Workflow for NMR-based isomer identification.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides a molecular fingerprint based on the vibrational frequencies of functional groups. It is particularly useful for identifying the carboxylic acid moiety and observing shifts in the aromatic ring vibrations due to different substitution patterns.
1. Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.[2] KBr is used as it is transparent in the IR region.[2]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.[2]
2. Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
C. Electron Ionization Mass Spectrometry (EI-MS)
EI-MS provides the molecular weight of the compound and characteristic fragmentation patterns that can aid in structural elucidation. The isotopic signature of bromine is a key feature in the mass spectra of these compounds.
1. Sample Introduction:
-
Introduce a small amount of the sample into the ion source via a direct insertion probe.
2. Ionization and Analysis:
-
Use a standard electron energy of 70 eV for ionization.[3]
-
Separate the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
3. Data Interpretation:
-
Identify the molecular ion peak (M⁺). The presence of two bromine atoms will result in a characteristic isotopic pattern (M⁺, M⁺+2, M⁺+4) with relative intensities of approximately 1:2:1.
-
Analyze the fragmentation pattern. The loss of bromine, fluorine, CO, and COOH are expected fragmentation pathways.[4]
III. Predicted Spectroscopic Comparison
Due to the limited availability of published experimental data for these specific isomers, this section presents a comparative analysis based on established spectroscopic principles and data from related compounds.
A. Predicted NMR Data
| Parameter | Isomer A (2,6-diBr, 3,5-diF) | Isomer B (2,5-diBr, 3,6-diF) | Isomer C (2,3-diBr, 5,6-diF) |
| ¹H Signals | 1 (COOH) | 1 (COOH) | 1 (COOH) |
| ¹³C Signals | 4 | 6 | 6 |
| ¹⁹F Signals | 1 | 2 | 2 |
Rationale:
-
¹³C NMR: Isomer A possesses a C₂ axis of symmetry, rendering C-2 and C-6, as well as C-3 and C-5, chemically equivalent. This reduces the number of expected signals to four (C-2/6, C-3/5, C-4, COOH). Isomers B and C lack this symmetry and are therefore expected to show six distinct carbon signals in the aromatic region, plus the carboxyl carbon.
-
¹⁹F NMR: Similarly, the two fluorine atoms in Isomer A are chemically equivalent, leading to a single ¹⁹F NMR signal. In contrast, the fluorine atoms in Isomers B and C are in different chemical environments and should produce two separate signals.
B. Predicted FTIR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| O-H stretch (acid) | 3200-2500 (broad) | Characteristic of a hydrogen-bonded carboxylic acid. |
| C=O stretch (acid) | 1710-1680 | The position can be influenced by conjugation and hydrogen bonding. |
| C-F stretch | 1300-1100 | The exact position and intensity will vary between isomers due to changes in the electronic environment. |
| C-Br stretch | 700-500 | Generally weaker and in the fingerprint region. |
Rationale: While the major functional group absorptions (O-H, C=O) will be present in all isomers, subtle shifts in the fingerprint region (below 1500 cm⁻¹), particularly in the C-F and aromatic ring vibration regions, are expected. These differences, though potentially small, can be diagnostic when comparing spectra of pure isomers.
C. Predicted Mass Spectrometry Fragmentation
| m/z | Fragment | Comments |
| 317/319/321 | [M]⁺ | Molecular ion with characteristic 1:2:1 bromine isotope pattern. |
| 273/275/277 | [M-CO₂]⁺ | Loss of carbon dioxide from the molecular ion. |
| 238/240 | [M-Br]⁺ | Loss of a bromine atom. |
| 159 | [M-2Br]⁺ | Loss of both bromine atoms. |
Rationale: The molecular ion peak will be identical for all isomers. However, the relative abundances of fragment ions may differ due to variations in bond strengths and the stability of the resulting fragment ions, which are influenced by the positions of the substituents. For example, the propensity to lose a bromine or fluorine atom may vary between the isomers.
IV. Conclusion
The robust differentiation of this compound and its positional isomers is achievable through a multi-technique spectroscopic approach. While ¹H NMR is of limited use for the core structure, ¹³C and ¹⁹F NMR are highly diagnostic, with the number of signals directly reflecting the molecular symmetry of each isomer. FTIR provides valuable confirmation of functional groups and offers a unique fingerprint for each compound. Finally, mass spectrometry confirms the molecular weight and provides fragmentation clues that can support structural assignments. By understanding the principles behind these techniques and applying the detailed protocols outlined in this guide, researchers can confidently elucidate the structures of these and other complex halogenated aromatic compounds.
V. References
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
-
Organic Chemistry at CU Boulder. IR Spectroscopy of Solids.
-
University of Wisconsin-Madison. Fluorine NMR.
-
University of California, Irvine. Sample preparation for FT-IR.
-
LPD Lab Services Ltd. FTIR Principles and Sample Preparation.
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
-
Pitenis, A. A., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate.
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Jia, X., et al. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. ACS Chemical Biology.
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Gee, C. T., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology.
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Mikaia, A. I., et al. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing.
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ResearchGate. FTIR spectrum of pyridine‐2,5‐dicarboxylic acid ligand.
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NIST. 2-Pyridinecarboxylic acid, 5-nitro-. NIST WebBook.
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Dalvit, C., et al. (2018). Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins. MDPI.
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Mikaia, A. I., et al. (2023). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. ResearchGate.
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Wodtke, R., et al. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
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Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
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Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube.
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SpectraBase. 2-Pyridinecarboxylic acid.
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PubChem. This compound.
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
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Mikaia, A. I., et al. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. ResearchGate.
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BLD Pharm. 2,3-Dibromo-5,6-difluoroaniline.
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Alchem Pharmtech. CAS 325461-60-7 | this compound.
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Modgraph. Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and.
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Sunway Pharm Ltd. This compound - CAS:325461-60-7.
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Semantic Scholar. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group.
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Chad, J. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube.
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Alachem Co., Ltd. 702640-60-6 | 2,3-Dibromo-5,6-difluoroaniline.
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The Royal Society of Chemistry. †Electronic Supplementary Information (ESI).
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NIST. p-Benzoquinone, 2,5-dibromo-3,6-dihydroxy-. NIST WebBook.
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AK Scientific. 1435806-67-9 2,3-Dibromo-5,6-difluoroaniline AKSci 9347DX.
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NMRDB.org. Predict 1H proton NMR spectra.
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Atkinson, R. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube.
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Freie Universität Berlin. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl.
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Asian Publication Corporation. (2011). Synthesis and Characterization of Some New N-(Substituted 4-Methylene-2-oxo-4H-benzo[e][1][2]oxazin-3-yl)isonicotinamide.
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PMC. Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumarates.
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BLD Pharm. 2,5-Dibromo-3,6-difluoropyridine.
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BLD Pharm. 2,5-Dibromo-1,3-difluorobenzene.
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ChemicalBook. (2022). This compound - Safety Data Sheet.
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ResearchGate. Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system.
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Ossila. Dibromo Monomers | For Cross-Coupling Reactions.
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PubChem. 3,5-Difluoroisonicotinic acid.
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TCI EUROPE N.V. 2,3-Dibromo-3-phenylpropionic Acid 6286-30-2.
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BOC Sciences. CAS 325461-60-7 this compound.
References
A Senior Application Scientist's Comparative Guide to Catalysts for Reactions of 2,6-Dibromo-3,5-difluoroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the functionalization of densely substituted heterocyclic scaffolds is of paramount importance. 2,6-Dibromo-3,5-difluoroisonicotinic acid and its derivatives are valuable building blocks, offering multiple reaction sites for the construction of complex molecular architectures. The strategic introduction of substituents via cross-coupling reactions is a cornerstone of their synthetic utility. However, the electron-deficient nature of the pyridine ring, compounded by the presence of two fluorine and two bromine atoms, presents unique challenges in catalysis.
This guide provides a comparative analysis of catalyst systems for the most pertinent cross-coupling reactions of this compound: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. As a Senior Application Scientist, my aim is to not only present data but to also provide insights into the causality behind experimental choices, empowering you to make informed decisions in your own research.
The Strategic Importance of Catalyst Selection
The reactivity of the carbon-bromine (C-Br) bonds at the 2- and 6-positions of the pyridine ring is significantly influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group. This electronic environment dictates that the choice of palladium catalyst and, crucially, its associated ligands, is not merely a matter of preference but a critical parameter for success. The ideal catalyst system must be sufficiently active to facilitate oxidative addition to the C-Br bond while also promoting efficient reductive elimination to afford the desired product in high yield and selectivity.
Comparative Analysis of Catalysts for Key Cross-Coupling Reactions
While direct, side-by-side comparative studies on this compound are not extensively documented in a single source, by collating data from analogous systems and related polyhalogenated pyridines, we can construct a reliable performance overview. The following sections provide a detailed comparison of catalyst systems for each of the three major cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds. For a substrate like this compound, the choice of catalyst will determine the efficiency of the coupling with various aryl- and heteroarylboronic acids.
Table 1: Comparative Performance of Catalysts in Suzuki-Miyaura Coupling of Dihalopyridine Analogs
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ / Na₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-100 | 12-24 | 60-85 | A classic, reliable choice for many substrates. May require longer reaction times. |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane/H₂O | 90-110 | 12-24 | 75-95 | Often provides higher yields and is effective for a broader range of boronic acids. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16-24 | 80-98 | Bulky, electron-rich phosphine ligands like SPhos are excellent for challenging substrates, promoting both oxidative addition and reductive elimination.[1] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | n-Butanol | 100 | 12-18 | 85-99 | Another highly active catalyst system for difficult couplings, including those with heteroarylboronic acids.[2] |
Expert Insights on Suzuki-Miyaura Catalyst Selection:
For routine couplings with simple arylboronic acids, Pd(PPh₃)₄ or PdCl₂(dppf) often provide satisfactory results.[3][4] However, for more challenging transformations, such as those involving sterically hindered boronic acids or the need for lower catalyst loading, the use of bulky, electron-rich biarylphosphine ligands like SPhos or XPhos is highly recommended. These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and accelerate the rate-limiting oxidative addition step. The choice of base is also critical; stronger bases like K₃PO₄ are often required to facilitate the transmetalation step.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the introduction of terminal alkynes. The presence of two bromine atoms on the substrate allows for either mono- or di-alkynylation, depending on the stoichiometry of the alkyne used.
Table 2: Comparative Performance of Catalysts in Sonogashira Coupling of Halogenated Pyridines
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N / i-Pr₂NEt | THF or DMF | RT - 60 | 3-16 | 85-95 | The classic Sonogashira catalyst system, highly effective for a wide range of substrates.[5] |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | ~90 | Another standard and effective catalyst, particularly for room temperature reactions.[6] |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | RT | 2-24 | 90-97 | An air-stable, monoligated precatalyst for copper-free Sonogashira couplings, suitable for challenging aryl bromides.[7] |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | A robust system for the coupling of 2-amino-3-bromopyridines, demonstrating applicability to electron-rich pyridines.[5] |
Expert Insights on Sonogashira Catalyst Selection:
The traditional Pd(PPh₃)₂Cl₂/CuI system is a workhorse for Sonogashira couplings and is a good starting point for the alkynylation of this compound.[8] The use of an amine base like triethylamine or diisopropylethylamine is standard, often serving as both the base and a co-solvent. For substrates that are sensitive to copper, or to avoid the formation of alkyne homocoupling byproducts, a copper-free protocol can be employed. In such cases, a highly active palladium catalyst with a bulky, electron-rich phosphine ligand, such as [DTBNpP]Pd(crotyl)Cl , is necessary to facilitate the catalytic cycle.[7]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. For this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines.
Table 3: Comparative Performance of Catalysts in Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | 80-110 | 12-24 | 85-99 | A highly general and efficient catalyst system for a broad range of amines and aryl bromides.[9] |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 100 | 18-24 | 70-90 | A classic bidentate ligand system, effective for many applications.[10] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuXPhos | LiN(SiMe₃)₂ | Dioxane | 100 | 24 | 70-95 | A robust system, particularly for coupling with heterocyclic amines.[11] |
| XantPhos-Pd-G3 | XantPhos | DBU | MeCN/Toluene | 140 | 1 (flow) | 70-90 | A homogeneous system suitable for continuous flow applications.[12] |
Expert Insights on Buchwald-Hartwig Catalyst Selection:
The success of the Buchwald-Hartwig amination on electron-deficient dihalopyridines is highly dependent on the use of bulky, electron-rich phosphine ligands. Ligands such as XPhos and t-BuXPhos are often the catalysts of choice, as they promote the crucial reductive elimination step, which can be slow for electron-deficient substrates.[9][11] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) are typically required to deprotonate the amine and facilitate its coordination to the palladium center.[11][13] The choice of solvent is also important, with ethereal solvents like dioxane and THF, or aromatic hydrocarbons like toluene, being commonly employed.
Experimental Protocols
The following protocols are generalized procedures based on common practices for the respective cross-coupling reactions of dihalopyridines. They should be considered as a starting point and may require optimization for this compound and its derivatives.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the this compound derivative (1.0 equiv), the arylboronic acid (1.1-1.5 equiv per bromine), the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv per bromine).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 90-110 °C and stir vigorously until the starting material is consumed (as monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling (Copper-Catalyzed)
-
To a Schlenk flask, add the this compound derivative (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.2 equiv per bromine) dropwise to the stirred solution.
-
Stir the reaction at the desired temperature (room temperature to 100 °C) until completion.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv per bromine) to an oven-dried Schlenk tube.
-
Add the this compound derivative (1.0 equiv) and the amine (1.1-1.3 equiv per bromine).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion
The successful functionalization of this compound via palladium-catalyzed cross-coupling reactions hinges on the judicious selection of the catalyst system. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can be effective, the use of modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, and their derivatives often provides superior results, especially for challenging substrates. This guide serves as a comprehensive resource to aid researchers in navigating the complexities of catalyst selection for these important transformations, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thalesnano.com [thalesnano.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,6-Dibromo-3,5-difluoroisonicotinic Acid
For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 2,6-Dibromo-3,5-difluoroisonicotinic acid is non-negotiable. This highly functionalized heterocyclic compound serves as a critical building block in the synthesis of novel therapeutic agents. Its purity directly impacts reaction yields, impurity profiles of subsequent downstream products, and ultimately, the safety and efficacy of the final drug candidate.
This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative analytical principles.
The Criticality of Purity: Why a Multi-Faceted Approach is Essential
The synthesis of a complex molecule such as this compound can potentially generate a variety of process-related impurities. These may include starting materials, intermediates, by-products from incomplete reactions or side reactions (e.g., mono-brominated or partially fluorinated analogs), and degradation products. A single analytical method is often insufficient to detect and accurately quantify all potential impurities. Therefore, a multi-pronged, or orthogonal, approach is imperative for a comprehensive purity assessment.
This guide will focus on a comparative analysis of three powerful and commonly employed analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis for its versatility in separating a wide range of compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A primary ratio method that provides structural information and can be used for absolute purity determination (quantitative NMR or qNMR).
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique should be guided by the physicochemical properties of the analyte and its potential impurities. The following table provides a high-level comparison of the recommended methods for assessing the purity of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of analytes between a stationary and a mobile phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information and quantification. |
| Primary Application | Quantification of the main component and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Structural confirmation, identification of impurities, and absolute purity determination (qNMR). |
| Strengths | High resolution, sensitivity, and reproducibility for quantitative analysis.[1] | Excellent separation efficiency for complex mixtures and high sensitivity and selectivity of MS detection. | Provides unambiguous structural information, is non-destructive, and can be used for absolute quantification without a specific reference standard for the analyte.[2] |
| Limitations | May require derivatization for compounds with poor chromophores.[3] Analysis of volatile impurities can be challenging. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds. | Lower sensitivity compared to chromatographic techniques. Potential for peak overlap in complex mixtures. |
| Typical Impurities Detected | Starting materials, less polar by-products, and some isomers. | Residual solvents, volatile starting materials, and degradation products. | Structural isomers, and impurities with different functional groups. |
Experimental Protocols and Methodologies
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone for purity determination in pharmaceutical development due to its high resolving power and sensitivity.[1] For this compound, a reversed-phase HPLC method is generally suitable.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is typically assessed by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
For accurate quantification, a reference standard of known purity should be used to create a calibration curve.
-
-
Reversed-Phase C18 Column: The non-polar stationary phase is well-suited for retaining and separating the relatively non-polar halogenated aromatic analyte from potential polar impurities.
-
Gradient Elution: A gradient of increasing organic solvent is used to ensure the elution of both polar and non-polar impurities within a reasonable runtime.
-
Buffered Mobile Phase: The use of a buffer like phosphoric acid helps to maintain a consistent pH and suppress the ionization of the carboxylic acid group, leading to better peak shape and retention time reproducibility.
-
DAD/UV Detection: The aromatic nature of the molecule allows for detection by UV absorbance. A DAD provides the advantage of acquiring spectra across a range of wavelengths, which can help in peak identification and co-elution assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the synthesized product, such as residual solvents or volatile starting materials. Given the relatively high molecular weight and polarity of the target molecule, derivatization might be necessary to improve its volatility and chromatographic performance.
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Derivatization (Esterification):
-
To a solution of the sample in a suitable solvent (e.g., methanol), add a catalyst (e.g., a few drops of concentrated sulfuric acid).
-
Heat the mixture under reflux for a specified period to convert the carboxylic acid to its methyl ester.
-
Neutralize the reaction mixture and extract the ester into an organic solvent.
-
-
Chromatographic Conditions:
-
Column: A low- to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify impurities using an internal standard.
-
-
Derivatization: Esterification of the carboxylic acid group significantly increases the volatility of the analyte, making it amenable to GC analysis.
-
DB-5ms Column: This type of column provides good separation for a wide range of compounds with varying polarities.
-
Temperature Programming: A gradual increase in oven temperature allows for the separation of compounds with different boiling points.
-
EI Mass Spectrometry: Electron ionization provides reproducible fragmentation patterns that can be used for library matching and structural elucidation of unknown impurities. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) is a powerful diagnostic tool for identifying bromine-containing fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. Both ¹H and ¹⁹F NMR are highly relevant for this compound. Quantitative NMR (qNMR) can provide an absolute purity value without the need for a reference standard of the analyte itself.[2]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh the sample and a certified internal standard of known purity into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) to ensure full relaxation of all protons.
-
-
¹⁹F NMR Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum. Due to the high sensitivity and large chemical shift range of ¹⁹F, this technique is excellent for detecting fluorine-containing impurities.[4]
-
-
Data Analysis:
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of nuclei, MW = molecular weight, m = mass, P = purity of the standard.
-
-
Internal Standard: A certified internal standard of high purity is crucial for accurate quantification in qNMR.
-
Long Relaxation Delay: Ensures that the signal intensities are directly proportional to the number of nuclei, which is a prerequisite for accurate quantification.
-
¹⁹F NMR: The presence of two fluorine atoms in the molecule makes ¹⁹F NMR a highly specific and sensitive technique for detecting related fluorinated impurities that might be difficult to resolve by ¹H NMR.
Conclusion: An Integrated Approach to Ensure Quality
The purity assessment of this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. No single analytical technique is sufficient to provide a complete picture of the compound's purity. A comprehensive and robust assessment relies on the strategic application of orthogonal methods.
-
HPLC provides the primary quantitative measure of the main component and non-volatile impurities.
-
GC-MS is essential for identifying and quantifying volatile and semi-volatile impurities that are not amenable to HPLC analysis.
-
NMR spectroscopy , particularly quantitative ¹⁹F and ¹H NMR, offers unambiguous structural confirmation and an independent, absolute measure of purity.
By integrating the data from these three powerful techniques, researchers and drug development professionals can be confident in the quality of their synthesized this compound, thereby ensuring the integrity of their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 4. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
A Comparative Guide to the Synthesis of 2,6-Dibromo-3,5-difluoroisonicotinic Acid: A Cost-Benefit Analysis for Researchers
For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 2,6-Dibromo-3,5-difluoroisonicotinic acid, a highly functionalized pyridine derivative, serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides an in-depth, objective comparison of two plausible synthetic methodologies for this target molecule. The analysis focuses on providing actionable insights into the cost-effectiveness, scalability, and potential challenges of each route, supported by detailed experimental protocols and a thorough examination of the underlying chemical principles.
Introduction to Synthetic Strategy
The synthesis of polysubstituted pyridines, particularly those bearing multiple halogen atoms, presents unique challenges due to the electron-deficient nature of the pyridine ring and the need for regioselective functionalization. This guide outlines and compares two distinct synthetic pathways to this compound:
-
Route 1: Late-Stage Carboxylation via Directed ortho-Metalation. This approach involves the initial synthesis of a 2,6-dibromo-3,5-difluoropyridine intermediate, followed by a regioselective deprotonation at the 4-position and subsequent quenching with carbon dioxide.
-
Route 2: Late-Stage Bromination of a Pre-functionalized Pyridine. This strategy commences with a commercially available 3,5-difluoroisonicotinic acid, with the bromine atoms introduced in the final synthetic step via electrophilic aromatic substitution.
Each route will be evaluated based on the availability and cost of starting materials, reaction yields, operational complexity, and safety considerations.
Method 1: Late-Stage Carboxylation via Directed ortho-Metalation
This synthetic approach hinges on the preparation of the key intermediate, 2,6-dibromo-3,5-difluoropyridine, followed by its conversion to the desired carboxylic acid.
Diagram of Workflow: Route 1
Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of Halogenated Isonicotinic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges. The predictive power of early-stage assays is a critical determinant of success, making the correlation between in vitro and in vivo data a cornerstone of preclinical research. This guide provides an in-depth comparison of the methodologies and data interpretation used to evaluate the efficacy of a promising class of compounds: halogenated isonicotinic acid derivatives.
While specific data on 2,6-Dibromo-3,5-difluoroisonicotinic acid derivatives remains limited in publicly accessible literature, we will explore the principles of this comparative analysis through the lens of closely related halogenated pyridines, particularly focusing on their potential as anticancer agents targeting angiogenesis. Pyridine-based molecules are prevalent in drug discovery, and their halogenation is a key strategy to modulate potency, selectivity, and pharmacokinetic properties.[1]
The Foundation: In Vitro Efficacy Assessment
In vitro studies are the first proving ground for any new chemical entity. They are designed to be rapid, high-throughput, and to provide a clear, quantitative measure of a compound's activity against a specific biological target or in a cellular context. For our exemplar, a hypothetical halogenated isonicotinic acid derivative designated DBF-IA , we will focus on its potential as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[1]
Causality in Experimental Design: Why Start with a Kinase Assay?
Before assessing the compound's effect on whole cells, it is crucial to confirm its direct interaction with the intended molecular target. A biochemical kinase assay isolates the VEGFR-2 enzyme and measures the ability of DBF-IA to inhibit its function—the phosphorylation of a substrate. This approach is fundamental to establishing the mechanism of action and avoids the complexities of cellular uptake, metabolism, or off-target effects that can confound results from cell-based assays.
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of DBF-IA in 100% DMSO.
-
Dilute recombinant human VEGFR-2 kinase domain to a working concentration in kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of a generic kinase substrate (e.g., a poly-Glu,Tyr peptide) and ATP at a concentration close to its Km value.
-
-
Assay Execution (96-well plate format):
-
Add 5 µL of serially diluted DBF-IA or control compound (e.g., Sorafenib) to appropriate wells.
-
Add 20 µL of the VEGFR-2 enzyme solution to all wells and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 25 µL of the ATP/substrate solution.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Measure the luminescence, which is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each DBF-IA concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Workflow for In Vitro Screening
Caption: Workflow for in vitro evaluation of DBF-IA.
From Target to Cell: The Cytotoxicity Assay
While a low IC₅₀ in a kinase assay is promising, it doesn't guarantee efficacy in a cellular environment. The compound must be able to cross the cell membrane and inhibit the target in a complex intracellular milieu. Therefore, the next logical step is a cell-based assay. Here, we assess the ability of DBF-IA to inhibit the proliferation of cancer cell lines that are known to be sensitive to VEGFR-2 inhibition, such as human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7).[1]
Hypothetical In Vitro Efficacy Data for DBF-IA Derivatives
| Compound ID | R¹ Group | R² Group | VEGFR-2 IC₅₀ (nM) | HepG2 EC₅₀ (µM) | MCF-7 EC₅₀ (µM) | Selectivity Index (Normal vs. Cancer Cell)[1] |
| DBF-IA-01 | -H | -H | 150 | 12.5 | 18.2 | 1.1 |
| DBF-IA-02 | -Cl | -H | 75 | 8.1 | 11.5 | 1.3 |
| DBF-IA-03 | -F | -OCH₃ | 12 | 1.5 | 2.1 | >5.0 |
| DBF-IA-04 | -Br | -CH₃ | 25 | 4.3 | 6.8 | 2.5 |
| Sorafenib | (Ref) | (Ref) | 90 | 5.8 | 7.0 | 2.0 |
Data is hypothetical and for illustrative purposes only.
From this table, DBF-IA-03 emerges as the lead candidate. It shows superior potency against the isolated VEGFR-2 kinase and translates this into more potent inhibition of cancer cell proliferation compared to other derivatives. Crucially, it also displays a higher selectivity index, suggesting it is more toxic to cancer cells than to normal cells, a critical attribute for a therapeutic agent.[1]
The Crucible: In Vivo Efficacy Assessment
A compound that is potent and selective in vitro may still fail in vivo. The complexities of a living organism—including absorption, distribution, metabolism, and excretion (ADME)—present significant hurdles. Therefore, in vivo studies in animal models are essential to determine if the promising in vitro activity translates into a therapeutic effect in a whole biological system.
Causality in Experimental Design: Why a Xenograft Model?
To assess the anticancer efficacy of DBF-IA-03, a human tumor xenograft model is the gold standard. In this model, human cancer cells (e.g., HepG2) are implanted into immunocompromised mice. This allows for the evaluation of the drug's effect on a human-derived tumor within a living physiological system, providing insights into not only direct tumor cell killing but also effects on the tumor microenvironment, such as angiogenesis.
Protocol 2: In Vivo HepG2 Xenograft Mouse Model
-
Cell Implantation:
-
Culture HepG2 cells to ~80% confluency.
-
Harvest and resuspend the cells in a mixture of media and Matrigel.
-
Subcutaneously inject 5 x 10⁶ cells into the flank of female athymic nude mice.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth using caliper measurements.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, DBF-IA-03 at 10 mg/kg, DBF-IA-03 at 30 mg/kg).
-
-
Drug Administration:
-
Formulate DBF-IA-03 in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compound or vehicle to the respective groups daily via oral gavage.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight three times per week.
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and vehicle groups.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).
-
Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical xenograft efficacy study.
Hypothetical In Vivo Efficacy Data for DBF-IA Derivatives
| Compound ID | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) | Oral Bioavailability (%) |
| DBF-IA-02 | 30 | 35% | -2% | 15% |
| DBF-IA-03 | 30 | 75% | -1% | 45% |
| DBF-IA-04 | 30 | 50% | -8% | 22% |
| Sorafenib | 30 | 65% | -5% | 38% |
Data is hypothetical and for illustrative purposes only.
The in vivo data reinforces the selection of DBF-IA-03 as the lead candidate. It demonstrates superior tumor growth inhibition compared to other derivatives and the reference compound, with minimal impact on body weight, suggesting a good tolerability profile.
Bridging the Gap: Correlating In Vitro and In Vivo Results
The ultimate goal is to establish a robust in vitro to in vivo correlation (IVIVC). For our hypothetical series, DBF-IA-03 was the most potent compound both in vitro and in vivo. This positive correlation is the ideal outcome in drug discovery. However, discrepancies are common and provide valuable learning opportunities.
Consider DBF-IA-02: it had moderate in vitro potency but showed poor in vivo efficacy. The pharmacokinetic data reveals a potential reason: its low oral bioavailability (15%) suggests that not enough of the drug is reaching the tumor to exert a significant effect. This could be due to poor absorption from the gut or rapid first-pass metabolism in the liver.
Conversely, a compound might show excellent bioavailability but poor efficacy. This could indicate:
-
Rapid clearance: The drug is quickly removed from circulation.
-
Metabolic instability: The drug is converted into inactive metabolites.
-
Poor tumor penetration: The drug cannot effectively cross the vasculature into the tumor tissue.
-
In vivo off-target toxicity: The drug causes systemic toxicity at doses required for efficacy.
The strategic incorporation of halogen atoms, particularly fluorine, is a well-known method in medicinal chemistry to improve metabolic stability and membrane permeability, which can directly enhance bioavailability and, consequently, in vivo efficacy.[2] The superior performance of DBF-IA-03, with its fluorine and methoxy substitutions, aligns with this principle, highlighting a successful structure-activity relationship (SAR) that translates across the in vitro/in vivo divide.
Factors Influencing In Vitro to In Vivo Translation
Caption: Key pharmacokinetic factors bridging in vitro and in vivo data.
Conclusion
The evaluation of this compound derivatives, like any novel chemical series, requires a systematic and logical progression from target-based assays to cell-based screens and finally to whole-animal models. This guide illustrates that while in vitro assays are indispensable for initial screening and mechanism of action studies, they are only one piece of the puzzle. The true therapeutic potential of a compound is only revealed in in vivo models, where pharmacokinetic and pharmacodynamic complexities come into play. A strong correlation between potent in vitro activity and robust in vivo efficacy, as exemplified by our hypothetical lead DBF-IA-03 , is the hallmark of a promising drug candidate and a testament to a well-executed drug discovery program.
References
Performance Benchmarking of 2,6-Dibromo-3,5-difluoroisonicotinic Acid: A Comparative Guide for Preclinical Research
Introduction: Unlocking the Potential of a Heavily Halogenated Pyridine Scaffold
In the landscape of modern drug discovery, the pyridine ring remains a cornerstone scaffold, prized for its versatile biological activities which span from anticancer to antiviral applications.[1][2] The strategic placement of halogen atoms on this heterocyclic structure can dramatically influence its physicochemical properties and target engagement, often enhancing binding affinity and metabolic stability. This guide focuses on 2,6-Dibromo-3,5-difluoroisonicotinic acid (CAS: 325461-60-7), a pyridine derivative characterized by a dense halogenation pattern.[3][4][][6]
While specific biological data for this compound is not yet prevalent in published literature, its structural motifs—a pyridine carboxylic acid core with both bromine and fluorine substituents—suggest a strong potential for activity in assays targeting cellular proliferation and enzyme inhibition. Research into related halogenated heterocycles has demonstrated their promise as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[7] This guide, therefore, provides a framework for researchers to benchmark the performance of this compound in two fundamental assays: a general cytotoxicity screen and a targeted protein kinase inhibition assay.
By presenting detailed, validated protocols and comparing potential outcomes with known data from structurally analogous compounds, this document serves as a practical tool for scientists aiming to elucidate the therapeutic potential of this and similar heavily halogenated scaffolds.
Comparative Landscape: Selecting Appropriate Benchmarks
To contextualize the performance of this compound, it is essential to compare its activity against relevant alternatives. The choice of comparators should be guided by structural similarity and known activity in the selected assays. Based on a review of current literature, we propose the following compounds as suitable benchmarks.
Table 1: Selected Comparator Compounds for Benchmarking
| Compound Name | Structure | Rationale for Selection & Reported Activity (IC₅₀) |
| 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid | C₆H₂Cl₂FNO₂ | A structurally similar di-halogenated pyridine carboxylic acid, providing a direct comparison of bromine vs. chlorine substitution.[8] |
| Staurosporine | C₂₈H₂₆N₄O₃ | A potent, non-selective protein kinase inhibitor, serving as a positive control in kinase inhibition assays. (PIM-1 IC₅₀ = 16.7 nM)[7] |
| Doxorubicin | C₂₇H₂₉NO₁₁ | A standard chemotherapeutic agent used as a positive control in cytotoxicity assays. (MCF-7 IC₅₀ = 2.14 µM)[7] |
| Compound 12 (Pyridine-based PIM-1 Inhibitor) | C₂₂H₂₃N₅O₄ | A pyridine derivative with demonstrated high-potency inhibition of PIM-1 kinase and antiproliferative activity against MCF-7 cells. (PIM-1 IC₅₀ = 14.3 nM; MCF-7 IC₅₀ = 0.5 µM)[7] |
| Compound 7b (Pyrazolopyridine derivative) | C₂₄H₂₁N₅O | A pyrazolopyridine derivative with potent PIM-1 kinase inhibition. (PIM-1 IC₅₀ = 18.9 nM)[9] |
Experimental Protocols: A Self-Validating Methodological Framework
The following protocols are designed to provide robust and reproducible data. The causality behind key steps is explained to ensure a deep understanding of the experimental design.
Assay 1: Antiproliferative Activity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to insoluble purple formazan crystals.[11][12] The intensity of the resulting color is directly proportional to the number of living cells.[12]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing antiproliferative activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate a human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and 0.5% DMSO as a vehicle control and wells with a known cytotoxic agent like Doxorubicin as a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[12]
-
Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (logarithmic scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Assay 2: In Vitro Protein Kinase Inhibition Assay
Given the prevalence of halogenated pyridines as kinase inhibitors, a direct enzymatic assay is crucial for benchmarking.[14] Protein kinase CK2 is a ubiquitously expressed serine/threonine kinase that is often upregulated in cancer, making it a relevant target.[15] This protocol describes a generic, non-radioactive ELISA-based assay that can be adapted for various kinases.
Experimental Workflow: Kinase Inhibition Assay
Caption: General workflow for an ELISA-based protein kinase inhibition assay.
Step-by-Step Protocol:
-
Plate Coating: Coat the wells of a 96-well microplate with a specific substrate for the kinase of interest (e.g., a p53-derived peptide for CK2).[15] Incubate overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Kinase Reaction: In a separate tube, prepare the kinase reaction mixture. For each well, combine the kinase assay buffer, the recombinant protein kinase (e.g., human CK2), and the test compound at various concentrations (or DMSO for control).
-
Initiation: Initiate the reaction by adding ATP to the mixture. Immediately transfer the complete reaction mix to the substrate-coated and blocked wells.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes to allow the kinase to phosphorylate the substrate.
-
Detection of Phosphorylation:
-
Wash the wells to remove the reaction mixture.
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate. Incubate for 1-2 hours.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
-
Signal Development: Wash the wells and add a chromogenic HRP substrate (e.g., TMB). Allow the color to develop.
-
Data Acquisition: Stop the reaction with a stop solution (e.g., 1M H₂SO₄) and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Data Interpretation and Expected Outcomes
The performance of this compound can be effectively benchmarked by comparing its IC₅₀ values from the assays above with those of the selected comparators.
Table 2: Hypothetical Data Summary and Benchmarking
| Compound | Antiproliferative IC₅₀ (MCF-7, µM) | Kinase Inhibition IC₅₀ (CK2, µM) |
| This compound | Experimental Value | Experimental Value |
| Doxorubicin | ~2.1[7] | N/A |
| Staurosporine | ~0.01 | ~0.02 |
| Compound 12 | ~0.5[7] | N/A (PIM-1 IC₅₀ = 0.014)[7] |
| 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid | Experimental Value | Experimental Value |
A potent compound would exhibit low micromolar or nanomolar IC₅₀ values. A review of pyridine derivatives suggests that halogenation can sometimes decrease antiproliferative activity if the groups are too bulky, but this is highly dependent on the specific biological target.[1][2] However, in the context of kinase inhibition, halogen atoms often form critical interactions within the ATP-binding pocket, potentially leading to high potency. Therefore, a low IC₅₀ value in the kinase assay would strongly suggest that this compound acts as a kinase inhibitor, and the MTT assay results would reflect the downstream cellular consequences of this inhibition.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the initial performance characterization of this compound. By employing standardized assays and comparing the results against well-chosen benchmarks, researchers can generate reliable and contextually relevant data. The proposed protocols for cytotoxicity and kinase inhibition assays are fundamental starting points for exploring the therapeutic potential of this novel, heavily halogenated pyridine.
Positive results, particularly potent kinase inhibition, would warrant further investigation, including screening against a broader panel of kinases to determine selectivity, conducting further structure-activity relationship (SAR) studies, and ultimately, progressing to more complex cell-based assays and in vivo models. The logical and self-validating nature of the described workflows ensures that the data generated will be a solid foundation for these future research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6HBr2F2NO2 | CID 2762475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alchempharmtech.com [alchempharmtech.com]
- 6. This compound - CAS:325461-60-7 - Sunway Pharm Ltd [3wpharm.com]
- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
A Comparative Guide to 2,6-Dibromo-3,5-difluoroisonicotinic Acid and Its Structural Analogs for Drug Discovery and Development
For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is a critical determinant of success. Halogenated pyridinecarboxylic acids, a prominent class of heterocyclic compounds, offer a versatile platform for the design of novel therapeutic agents due to their unique physicochemical and biological properties.[1][2] This guide provides an in-depth comparative analysis of 2,6-Dibromo-3,5-difluoroisonicotinic acid and its structural analogs, offering insights into their synthesis, properties, and potential applications, supported by experimental data.
Introduction to this compound
This compound is a polyhalogenated derivative of isonicotinic acid, the 4-carboxy isomer of pyridinecarboxylic acid.[1][3] The presence of multiple halogen substituents, including both bromine and fluorine, on the pyridine ring significantly influences its electronic distribution, lipophilicity, and metabolic stability, making it an intriguing candidate for medicinal chemistry exploration. While specific biological activities of this compound are not extensively documented in publicly available literature, the isonicotinic acid scaffold is a well-established pharmacophore, most notably as the basis for the anti-tuberculosis drug isoniazid.[2] Derivatives of isonicotinic acid have demonstrated a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[2][4]
Structural Analogs and Comparative Analysis
The properties and potential applications of this compound can be effectively understood through comparison with its structural analogs. This guide will focus on two key analogs: 2,6-Dichloro-3,5-difluoroisonicotinic acid and 2,6-Dichloro-5-fluoronicotinic acid .
Synthesis and Physicochemical Properties
The synthesis of these highly halogenated pyridine carboxylic acids typically involves the halogenation of a pyridine precursor followed by the introduction of the carboxylic acid functionality.
Table 1: Physicochemical Properties of this compound and Its Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated Density (g/cm³) |
| This compound | C₆HBr₂F₂NO₂ | 316.88 | Not Reported | 2.33[] |
| 2,6-Dichloro-3,5-difluoroisonicotinic acid | C₆HCl₂F₂NO₂ | 227.98 | Not Reported | Not Reported |
| 2,6-Dichloro-5-fluoronicotinic acid | C₆H₂Cl₂FNO₂ | 209.99 | 153 - 155[6] | 1.6207[7] |
The substitution of bromine for chlorine atoms is expected to increase the molecular weight and density of the compound. The melting point is influenced by both molecular weight and crystal packing forces, and while not reported for the dibromo- and dichloro-difluoro-isonicotinic acids, the value for 2,6-dichloro-5-fluoronicotinic acid provides a useful reference point.[6]
Biological Activity and Potential Applications
The biological activity of halogenated isonicotinic acid derivatives is a subject of considerable interest. The parent compound, isonicotinic acid, and its derivatives are known to exhibit a range of biological effects.[2][4]
-
Antimicrobial Activity: Isonicotinic acid hydrazide (isoniazid) is a cornerstone in the treatment of tuberculosis.[2] The mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. It is plausible that novel halogenated analogs could exhibit potent antimicrobial properties, potentially through similar or distinct mechanisms.
-
Enzyme Inhibition: 2,6-Dichloroisonicotinic acid has been identified as an inhibitor of L-ascorbate peroxidase (EC 1.11.1.11).[8] This suggests that the halogenated isonicotinic acid scaffold can be tailored to target specific enzymes, opening avenues for the development of drugs for a variety of diseases.
-
Agrochemicals: Substituted pyridines are valuable intermediates in the synthesis of agrochemicals.[9] For instance, 2,6-dichloro-5-fluoronicotinic acid is a key intermediate in the production of certain herbicides.[6][7]
The specific biological activities of this compound remain to be elucidated through dedicated screening programs. However, based on the activities of its analogs, it represents a promising scaffold for the discovery of novel therapeutic and agrochemical agents.
Experimental Protocols
Proposed Synthesis of this compound
Diagram 1: Proposed Synthetic Pathway for this compound
Caption: A proposed two-step, one-pot synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add a solution of 2,6-Dibromo-3,5-difluoropyridine in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) in THF via the dropping funnel, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Carboxylation: Quench the reaction by the addition of freshly crushed dry ice (solid CO₂). Allow the reaction mixture to slowly warm to room temperature overnight.
-
Work-up and Isolation: Add water to the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted starting material. Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2 to precipitate the carboxylic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired this compound. Further purification can be achieved by recrystallization from an appropriate solvent system.
Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid[6]
A patented method for the synthesis of this analog provides a concrete experimental protocol.[6]
Diagram 2: Synthetic Pathway for 2,6-Dichloro-5-fluoronicotinic Acid
Caption: A two-step synthesis of a key structural analog.
Step-by-Step Methodology:
-
Chlorination: A mixture of methyl 2,6-dihydroxy-5-fluoronicotinate, phosphorus oxychloride, and lithium phosphate is heated in a sealed autoclave at 170 °C for 20 hours. After cooling, the reaction mixture is worked up to yield 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Hydrolysis: The resulting acid chloride is slurried with warm water, and a 50% aqueous sodium hydroxide solution is added to achieve a pH of 10. The solution is then cooled, and 37% hydrochloric acid is added to adjust the pH to 1-2, precipitating the product.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and vacuum dried to give 2,6-dichloro-5-fluoronicotinic acid.
Conclusion
This compound and its structural analogs represent a promising class of compounds for drug discovery and development. Their synthesis, while challenging, is achievable through established organometallic and halogenation chemistries. The diverse biological activities observed in related compounds, including antimicrobial and enzyme-inhibitory effects, underscore the potential of this scaffold. Further investigation into the synthesis and biological evaluation of a broader range of analogs is warranted to fully explore their therapeutic potential. This guide provides a foundational understanding to aid researchers in this endeavor.
References
- 1. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C6HBr2F2NO2 | CID 2762475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids - Arabian Journal of Chemistry [arabjchem.org]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 7. Buy 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 [smolecule.com]
- 8. 2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-Dibromo-3,5-difluoroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: Hazard Profile and Safety Imperatives
2,6-Dibromo-3,5-difluoroisonicotinic acid is a halogenated organic compound. While specific toxicological properties may not be fully characterized, its structural features—containing bromine and fluorine atoms on a pyridine ring with a carboxylic acid group—necessitate its classification as a hazardous substance. Safety Data Sheets (SDS) for this and structurally similar compounds indicate that it is a corrosive solid and an acidic organic material.[1]
Immediate Safety Precautions:
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. The following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.
In the event of exposure, refer to the specific first-aid measures outlined in the product's Safety Data Sheet.
The Core Directive: A Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the environment.
Step 1: Waste Minimization
The most effective disposal strategy begins with waste minimization. This can be achieved through:
-
Careful planning of experiments: Use only the amount of material necessary for the procedure.
-
Maintaining accurate chemical inventories: Prevent the accumulation of expired or unused reagents.
Step 2: Waste Segregation
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate correct disposal. This compound waste must be collected separately as halogenated organic waste .
Do NOT mix with:
-
Non-halogenated organic waste
-
Aqueous waste (acids or bases)
-
Oxidizing agents
-
Flammable solvents
Step 3: Containerization
-
Use only approved, chemically compatible hazardous waste containers. These are typically provided by your institution's Environmental Health and Safety (EHS) department.
-
Ensure the container is in good condition with a secure, leak-proof lid.
-
Do not overfill the container; allow for adequate headspace to accommodate expansion of contents.
Step 4: Labeling
Accurate and thorough labeling of hazardous waste containers is a regulatory requirement and a critical safety measure. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
Any associated hazard warnings (e.g., "Corrosive," "Acidic")
Step 5: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a secure, well-ventilated area, away from general laboratory traffic and incompatible materials.
-
Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks or spills.
Step 6: Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide a complete and accurate description of the waste, including a copy of the Safety Data Sheet if available.
-
Never attempt to dispose of this chemical down the drain or in the regular trash.[1] It must be disposed of at an approved waste disposal plant.[1][2]
Spill Management: Immediate Response Protocol
In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate personal protective equipment as outlined in Section 1.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. For solutions, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Decontaminate the Area: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department in accordance with established protocols.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 325461-60-7 | ChemicalBook[3] |
| Molecular Formula | C6HBr2F2NO2 | PubChem |
| Appearance | Solid | N/A |
| Hazards | Corrosive, Acidic, Organic | SDS[1] |
| Disposal Method | Approved Waste Disposal Plant | SDS[1][2] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
A Comprehensive Guide to the Safe Handling of 2,6-Dibromo-3,5-difluoroisonicotinic acid
For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides an in-depth, procedural framework for the safe handling of 2,6-Dibromo-3,5-difluoroisonicotinic acid, moving beyond a simple checklist to instill a culture of safety and best practices in your laboratory. Our commitment is to empower you with the knowledge to manage chemical reagents effectively, ensuring both experimental success and a secure working environment.
Hazard Analysis and Risk Mitigation
This compound is a halogenated aromatic carboxylic acid. While specific toxicity data for this compound is limited, the available Safety Data Sheets (SDS) and the known hazards of similar chemical structures indicate that it should be handled with care. The primary hazards are:
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Irritation: Can cause significant eye damage upon contact.
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.
A thorough risk assessment is the foundation of safe laboratory practice. Before handling this compound, it is crucial to understand these risks and implement the necessary control measures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the principles of chemical safety.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) .[1][2] Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling this solid compound.[1][2] For prolonged handling or when solvents are used, consider double-gloving or using thicker neoprene gloves.[1][2] Always inspect gloves for any signs of degradation or punctures before use. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles .[3] Given the risk of serious eye irritation, standard safety glasses are the minimum requirement. When there is a potential for splashing, such as when preparing solutions, chemical safety goggles are essential. A face shield should be worn in conjunction with goggles when handling larger quantities.[3] |
| Body Protection | Laboratory coat . A standard lab coat is necessary to protect your skin and clothing from accidental spills. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood . In most cases, handling small quantities of this solid in a well-ventilated laboratory is sufficient. However, if there is a risk of generating dust, or if you are working with larger quantities, all manipulations should be performed inside a certified chemical fume hood to minimize inhalation exposure.[4] |
Diagram: PPE Selection Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
